4-BENZO[B]THIOPHEN-3-YL-PIPERIDINE HYDROCHLORIDE
Description
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Properties
IUPAC Name |
4-(1-benzothiophen-3-yl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NS.ClH/c1-2-4-13-11(3-1)12(9-15-13)10-5-7-14-8-6-10;/h1-4,9-10,14H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGNPGHXXGBQST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CSC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56839-06-6 | |
| Record name | Piperidine, 4-benzo[b]thien-3-yl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56839-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Spectral Characterization of 4-benzo[b]thiophen-3-yl-piperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected spectral data for 4-benzo[b]thiophen-3-yl-piperidine hydrochloride, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, this document synthesizes predictive data based on established spectroscopic principles and data from analogous structures to offer a comprehensive characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is explained to provide field-proven insights. This guide is designed to be a self-validating system, grounding its claims in authoritative sources and detailed methodologies.
Table of Contents
-
Introduction
-
Molecular Structure and Significance
-
Importance of Spectral Characterization
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectral Data Analysis
-
¹³C NMR Spectral Data Analysis
-
Experimental Protocol for NMR Spectroscopy
-
-
Infrared (IR) Spectroscopy
-
Functional Group Analysis
-
Experimental Protocol for IR Spectroscopy
-
-
Mass Spectrometry (MS)
-
Molecular Ion and Fragmentation Pattern
-
Experimental Protocol for Mass Spectrometry
-
-
References
Introduction
Molecular Structure and Significance
This compound is a molecule featuring a piperidine ring substituted at the 4-position with a benzo[b]thiophene moiety. The hydrochloride salt form enhances its solubility in aqueous media, a common practice in pharmaceutical development. The benzo[b]thiophene scaffold is a prominent privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds. Similarly, the piperidine ring is a ubiquitous feature in many pharmaceuticals due to its ability to interact with biological targets and its favorable pharmacokinetic properties. The combination of these two pharmacophores in a single molecule makes it a compound of significant interest for further investigation in drug discovery programs.
Caption: Molecular structure of this compound.
Importance of Spectral Characterization
The precise structural elucidation of a novel compound is a cornerstone of chemical and pharmaceutical research. Spectroscopic techniques such as NMR, IR, and MS provide unambiguous evidence of the molecular structure, purity, and integrity of a synthesized compound. This data is critical for regulatory submissions, intellectual property protection, and ensuring the reproducibility of scientific findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed map of the molecular framework can be constructed.
¹H NMR Spectral Data Analysis (Predicted)
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzo[b]thiophene ring and the aliphatic protons of the piperidine ring. The presence of the hydrochloride salt will lead to a broad signal for the N-H proton.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Benzo[b]thiophene Ar-H | 7.20 - 8.20 | m | 5H | Aromatic protons on the benzo[b]thiophene ring system. The exact shifts and multiplicities will depend on the substitution pattern. |
| Piperidine N-H₂⁺ | 8.50 - 9.50 | br s | 2H | The acidic protons on the protonated nitrogen will appear as a broad singlet. |
| Piperidine C4-H | 3.20 - 3.40 | m | 1H | The methine proton at the point of attachment to the benzo[b]thiophene ring will be deshielded. |
| Piperidine C2,6-H (axial & equatorial) | 3.00 - 3.60 | m | 4H | The protons adjacent to the nitrogen are deshielded. Axial and equatorial protons will likely show different chemical shifts and coupling patterns. |
| Piperidine C3,5-H (axial & equatorial) | 1.80 - 2.40 | m | 4H | The remaining methylene protons on the piperidine ring. |
Rationale based on analogous structures and general principles of NMR spectroscopy.[1][2]
¹³C NMR Spectral Data Analysis (Predicted)
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Benzo[b]thiophene Ar-C | 120.0 - 145.0 | Aromatic carbons of the benzo[b]thiophene system. Quaternary carbons will have distinct shifts. |
| Piperidine C4 | 35.0 - 45.0 | The carbon atom of the piperidine ring attached to the benzo[b]thiophene moiety. |
| Piperidine C2,6 | 45.0 - 55.0 | The carbon atoms adjacent to the nitrogen. |
| Piperidine C3,5 | 25.0 - 35.0 | The remaining methylene carbons of the piperidine ring. |
Rationale based on analogous structures and general principles of NMR spectroscopy.[1][3][4][5]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical to ensure good solubility and to avoid exchange of the N-H protons with the solvent. DMSO-d₆ is often a good choice for hydrochloride salts.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.
-
If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the assignment of proton and carbon signals.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Functional Group Analysis (Predicted)
The IR spectrum will show characteristic absorption bands for the N-H bond of the piperidinium ion, C-H bonds of the aromatic and aliphatic systems, and C=C bonds of the aromatic ring.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 2800 | N-H stretch | Secondary ammonium salt (R₂NH₂⁺) |
| 3100 - 3000 | C-H stretch | Aromatic |
| 3000 - 2850 | C-H stretch | Aliphatic (CH₂, CH) |
| ~1600, ~1475 | C=C stretch | Aromatic ring |
| ~1250 | C-N stretch | Amine |
| ~750 | C-S stretch | Thioether |
Rationale based on characteristic IR frequencies of functional groups.[6][7][8][9]
Caption: Workflow for acquiring and analyzing an IR spectrum.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background from the sample spectrum.
-
-
Data Analysis:
-
Identify the major absorption peaks and compare their wavenumbers to correlation charts to assign them to specific functional groups.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also offers insights into the molecular structure through the analysis of fragmentation patterns.
Molecular Ion and Fragmentation Pattern (Predicted)
For this compound, electrospray ionization (ESI) would be a suitable ionization method. The mass spectrum would show the molecular ion of the free base.
-
Molecular Ion (M⁺): The expected m/z for the molecular ion [C₁₃H₁₅NS]⁺ would be approximately 217.09. High-resolution mass spectrometry (HRMS) would provide a more accurate mass measurement, confirming the elemental composition.
-
Fragmentation: The fragmentation of the molecular ion is likely to occur through several pathways.[10][11][12][13]
-
Loss of the piperidine ring: Cleavage of the C-C bond between the piperidine and benzo[b]thiophene moieties could lead to a fragment corresponding to the benzo[b]thiophene cation.
-
Fragmentation of the piperidine ring: The piperidine ring can undergo characteristic ring-opening fragmentations.
-
Fragmentation of the benzo[b]thiophene ring: The benzo[b]thiophene ring can also fragment, although it is generally more stable than the piperidine ring.[10][11]
-
Caption: A simplified predicted fragmentation pathway for 4-benzo[b]thiophen-3-yl-piperidine.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump.
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Mass Analysis: Acquire the mass spectrum over an appropriate m/z range.
-
Tandem MS (MS/MS): To study fragmentation, select the molecular ion (m/z 217) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.
Conclusion
This technical guide has provided a comprehensive overview of the expected NMR, IR, and MS spectral data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a detailed and predictive characterization has been presented. The experimental protocols outlined provide a clear roadmap for researchers to obtain and interpret the spectral data for this and similar molecules. The structural insights gained from these techniques are indispensable for advancing research and development in medicinal chemistry and related fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 3. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 4. Benzodiazepine analogues. Part 21. 13C NMR analysis of benzoxathiepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. Piperidine(110-89-4) IR Spectrum [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
synthesis of 4-benzo[b]thiophen-3-yl-piperidine hydrochloride
An In-depth Technical Guide to the Synthesis of 4-Benzo[b]thiophen-3-yl-piperidine Hydrochloride
Executive Summary: The 4-benzo[b]thiophen-3-yl-piperidine scaffold is a significant structural motif in medicinal chemistry, forming the core of various pharmacologically active agents. Its synthesis is a key step in the development of novel therapeutics. This guide provides a detailed examination of the principal synthetic strategies for obtaining this compound, designed for researchers and drug development professionals. We will dissect two robust and widely applicable synthetic routes: the Grignard reaction pathway involving a piperidone precursor and the catalytic hydrogenation of a pyridine intermediate. The causality behind experimental choices, detailed step-by-step protocols, and critical process parameters are discussed to ensure scientific integrity and reproducibility.
Introduction: The Convergence of Privileged Scaffolds
The benzo[b]thiophene ring system is a bicyclic heterocycle that is isosteric to indole and is considered a "privileged structure" in drug discovery.[1] Its derivatives exhibit a wide spectrum of biological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties.[1] Similarly, the piperidine ring is a ubiquitous feature in pharmaceuticals, imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The fusion of these two scaffolds in 4-benzo[b]thiophen-3-yl-piperidine creates a molecule of significant interest for targeting a variety of biological systems. This guide focuses on the practical synthesis of its hydrochloride salt, a form often preferred for its stability and handling characteristics.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule reveals two primary disconnection points, leading to two distinct and strategically different synthetic plans.
Disconnection A involves breaking the C-C bond between the benzo[b]thiophene and piperidine rings. This suggests a construction strategy where a nucleophilic benzo[b]thiophene equivalent (e.g., a Grignard reagent) is added to an electrophilic piperidine precursor (e.g., a protected piperidone).
Disconnection B involves the conceptual transformation of the saturated piperidine ring back to its aromatic pyridine precursor. This suggests a late-stage reduction of a 4-(benzo[b]thiophen-3-yl)pyridine intermediate, a common and powerful method for synthesizing substituted piperidines.
Synthesis via Grignard Addition to N-Boc-4-Piperidone (Preferred Route)
This pathway is highly effective due to its convergent nature and the commercial availability of the key starting materials, N-Boc-4-piperidone and 3-bromobenzo[b]thiophene. The use of a tert-butoxycarbonyl (Boc) protecting group for the piperidine nitrogen is critical, as it is stable under the basic/nucleophilic conditions of the Grignard reaction but can be readily removed under acidic conditions.[2][3]
Workflow Diagram
Experimental Protocols
3.2.1 Step 1: Synthesis of tert-butyl 4-(benzo[b]thiophen-3-yl)-4-hydroxypiperidine-1-carboxylate
-
Rationale: This step forms the crucial C-C bond. The Grignard reagent, a potent nucleophile, is formed from 3-bromobenzo[b]thiophene and attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone.[4] Anhydrous conditions are paramount to prevent quenching of the highly reactive organometallic species.[4]
-
Protocol:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq).
-
Add anhydrous tetrahydrofuran (THF) and a small crystal of iodine to initiate the reaction.
-
Add a solution of 3-bromobenzo[b]thiophene (1.0 eq) in anhydrous THF dropwise, maintaining a gentle reflux.
-
After the magnesium is consumed, cool the resulting Grignard solution to 0 °C.
-
Add a solution of N-Boc-4-piperidone (1.1 eq) in anhydrous THF dropwise, keeping the temperature below 10 °C.[3]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully by slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.
-
3.2.2 Step 2: Dehydration and Reduction to tert-butyl 4-(benzo[b]thiophen-3-yl)piperidine-1-carboxylate
-
Rationale: This two-step sequence converts the tertiary alcohol into the desired saturated piperidine. Acid-catalyzed dehydration yields a tetrahydropyridine intermediate, which is then reduced. Catalytic hydrogenation is the method of choice for reducing the double bond cleanly without affecting the aromatic benzo[b]thiophene system.
-
Protocol:
-
Dissolve the crude alcohol from the previous step in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor by TLC until the starting material is consumed.
-
Cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Dissolve the crude tetrahydropyridine intermediate in methanol or ethanol.
-
Transfer the solution to a hydrogenation vessel and add Palladium on carbon (10% w/w, 5 mol%).
-
Pressurize the vessel with hydrogen gas (50-60 psi) and shake or stir vigorously at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the N-Boc protected product.
-
Data Summary
| Step | Key Reagents | Solvent | Typical Temp. | Typical Yield |
| Grignard Addition | 3-Bromobenzo[b]thiophene, Mg, N-Boc-4-piperidone | Anhydrous THF | 0 °C to RT | 75-85% |
| Dehydration | p-TsOH (cat.) | Toluene | Reflux | >90% (crude) |
| Hydrogenation | H₂, 10% Pd/C | Methanol | Room Temp. | 90-98% |
Synthesis via Catalytic Hydrogenation of a Pyridine Precursor
This alternative route leverages the well-established methodology of pyridine ring reduction to form piperidines. The primary challenge lies in the initial synthesis of the 4-(benzo[b]thiophen-3-yl)pyridine intermediate, which typically requires a transition-metal-catalyzed cross-coupling reaction.
Principle & Rationale
The hydrogenation of pyridines to piperidines is a highly efficient transformation but often requires forcing conditions (high pressure and temperature) or specialized catalysts to overcome the aromaticity of the pyridine ring.[5] Rhodium-based catalysts have shown excellent activity for this transformation.[5] The key advantage is the direct formation of the desired C-C bond in the aromatic precursor, followed by a robust reduction.
Experimental Protocol
4.2.1 Step 1: Synthesis of 4-(Benzo[b]thiophen-3-yl)pyridine
-
Rationale: A Suzuki or Stille coupling is typically employed. For instance, 3-bromobenzo[b]thiophene can be coupled with pyridine-4-boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). The choice of coupling partners can be reversed.
-
Protocol (Illustrative Suzuki Coupling):
-
To a degassed mixture of dioxane and water, add 3-bromobenzo[b]thiophene (1.0 eq), pyridine-4-boronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (3-5 mol%).
-
Heat the mixture to 80-90 °C under a nitrogen atmosphere for 8-12 hours.
-
Cool, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and purify by column chromatography.
-
4.2.2 Step 2: Catalytic Hydrogenation to 4-(Benzo[b]thiophen-3-yl)piperidine
-
Rationale: The pyridine ring is hydrogenated to the piperidine. This step directly yields the free base of the target molecule, which can then be converted to the hydrochloride salt.
-
Protocol:
-
Dissolve 4-(benzo[b]thiophen-3-yl)pyridine in acetic acid or ethanol.
-
Add a catalyst such as Platinum(IV) oxide (PtO₂, Adam's catalyst) or Rhodium on carbon (5% Rh/C).
-
Hydrogenate in a high-pressure reactor (e.g., Parr apparatus) at 60-80 psi of H₂ and 50 °C for 24-48 hours.
-
After cooling and venting, filter the catalyst through Celite.
-
Neutralize the filtrate with a base (e.g., NaOH solution) and extract the product with dichloromethane or ethyl acetate.
-
Dry the organic phase and concentrate to obtain the free base.
-
Final Steps: Deprotection and Salt Formation
This section is required for the Grignard pathway and provides the final conversion to the desired hydrochloride salt for both routes.
N-Boc Deprotection
-
Mechanistic Insight: The Boc group is labile under acidic conditions. Protonation of the carbonyl oxygen is followed by the elimination of isobutylene and carbon dioxide, releasing the free amine.[6]
-
Protocol: Acidolysis using HCl
-
Dissolve the N-Boc-4-(benzo[b]thiophen-3-yl)piperidine (from Section 3.2.2) in a minimal amount of methanol or 1,4-dioxane.
-
Cool the solution to 0 °C.
-
Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl) dropwise with stirring.[6][7]
-
Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
The product hydrochloride salt often precipitates directly from the reaction mixture.
-
Hydrochloride Salt Formation
-
Rationale: Converting the free base to its hydrochloride salt enhances stability, improves crystallinity for easier handling and purification, and often increases aqueous solubility.[8]
-
Protocol:
-
If the product from deprotection (Section 5.1) or hydrogenation (Section 4.2.2) is isolated as a free base, dissolve it in a suitable solvent like diethyl ether or isopropanol.
-
Slowly add a solution of HCl in the same solvent (or bubble HCl gas) until the solution becomes acidic.
-
Stir the mixture at 0 °C to room temperature to induce precipitation.
-
Collect the solid product by filtration, wash with cold solvent (e.g., diethyl ether), and dry under vacuum.
-
Characterization and Quality Control
The identity and purity of the final product and key intermediates must be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Observations for 4-benzo[b]thiophen-3-yl-piperidine HCl |
| ¹H NMR | Structural Elucidation | Signals corresponding to aromatic protons on the benzo[b]thiophene ring and aliphatic protons of the piperidine ring. The N-H protons of the piperidinium ion will appear as a broad signal. |
| ¹³C NMR | Carbon Skeleton Confirmation | Aromatic carbons of the benzo[b]thiophene and aliphatic carbons of the piperidine ring. |
| Mass Spec (MS) | Molecular Weight Verification | The mass spectrum should show the molecular ion peak [M+H]⁺ for the free base. |
| HPLC | Purity Assessment | A single major peak indicating the purity of the compound, typically >98%.[9] |
Conclusion
The can be accomplished through several viable routes. The Grignard addition pathway offers a highly convergent and modular approach, relying on a robust C-C bond formation and standard protection/deprotection chemistry. The alternative strategy of catalytic hydrogenation of a pyridine precursor is also highly effective, particularly if the pyridine intermediate is readily accessible. The choice of route will ultimately depend on starting material availability, scalability requirements, and the specific expertise of the research team. Both pathways, when executed with careful attention to reaction conditions and purification, provide reliable access to this valuable chemical entity.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | 166815-96-9 | Benchchem [benchchem.com]
- 3. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride | 913614-18-3 | Benchchem [benchchem.com]
- 8. 4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine (56839-02-2) for sale [vulcanchem.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Biphenylacetonitrile (CAS 56839-06-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Core Moiety
4-Biphenylacetonitrile, identified by CAS number 56839-06-6, is a nitrile compound featuring a biphenyl structure.[1] This molecule, with the chemical formula C₁₄H₁₁N, is also known by several synonyms including ([1,1'-Biphenyl]-4-acetonitrile), (4-Biphenylyl)-acetonitrile, and 4-Phenylbenzylcyanide.[1][2] Its structure, consisting of a cyanide group attached to a biphenyl backbone, provides a unique combination of stability and reactivity, making it a valuable intermediate in various chemical syntheses.[1] This guide will provide a comprehensive overview of the characterization, synthesis, and applications of 4-Biphenylacetonitrile, offering insights into its properties and the rationale behind its use in research and development.
Physicochemical and Spectroscopic Characterization
A thorough understanding of a compound's physical and chemical properties is fundamental to its application. 4-Biphenylacetonitrile is a white to off-white crystalline solid.[1][3] Key physicochemical data are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁N | [1][2] |
| Molecular Weight | 193.24 g/mol | [1][2][4] |
| Melting Point | 88-92 °C | [3][4][5] |
| Boiling Point | 146-150 °C at 0.03 mmHg | [5] |
| Appearance | White crystalline powder | [1][3] |
| Solubility | Soluble in organic solvents like ethanol and ether; low solubility in water. | [1] |
Spectroscopic analysis is crucial for confirming the identity and purity of 4-Biphenylacetonitrile. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information on the hydrogen atoms within the molecule. For 4-Biphenylacetonitrile, the spectrum would be expected to show signals corresponding to the aromatic protons of the two phenyl rings and the methylene (-CH₂) protons adjacent to the nitrile group. The biphenyl protons will appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm), while the methylene protons will present as a singlet further upfield.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Distinct signals would be observed for the nitrile carbon, the methylene carbon, and the various aromatic carbons of the biphenyl system.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 4-Biphenylacetonitrile, the molecular ion peak (M+) would be observed at an m/z of approximately 193.[2] Common fragments would likely arise from the loss of the cyanide group and cleavage of the biphenyl linkage.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. The most characteristic absorption band in the IR spectrum of 4-Biphenylacetonitrile is the stretching vibration of the nitrile group (C≡N), which typically appears in the range of 2240-2260 cm⁻¹. Other significant absorptions would include C-H stretching from the aromatic rings and the methylene group, as well as C=C stretching vibrations from the aromatic rings.
Synthesis of 4-Biphenylacetonitrile: A Mechanistic Perspective
Several synthetic routes to 4-Biphenylacetonitrile have been reported, each with its own advantages and considerations. A common approach involves the reaction of a 4-halomethylbiphenyl with a cyanide salt.
Caption: General workflow for the synthesis of 4-Biphenylacetonitrile.
Detailed Protocol: Nucleophilic Substitution
This protocol outlines a typical laboratory-scale synthesis of 4-Biphenylacetonitrile.
Materials:
-
4-(Bromomethyl)biphenyl
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(bromomethyl)biphenyl in DMSO.
-
Addition of Cyanide: Carefully add sodium cyanide to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water and ethyl acetate.
-
Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 4-Biphenylacetonitrile by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure crystalline product.
Causality of Experimental Choices:
-
Solvent: A polar aprotic solvent like DMSO is chosen to dissolve both the organic substrate and the inorganic cyanide salt, facilitating the nucleophilic substitution reaction.
-
Temperature: Elevated temperature increases the reaction rate, but excessive heat should be avoided to prevent side reactions.
-
Workup and Extraction: The aqueous workup is essential to remove the inorganic salts and unreacted cyanide. Ethyl acetate is a common extraction solvent due to its moderate polarity and ease of removal.
-
Purification: Recrystallization is a standard technique for purifying solid organic compounds, effectively removing impurities.
Applications in Research and Drug Development
The unique structure of 4-Biphenylacetonitrile makes it a versatile building block in organic synthesis and medicinal chemistry.
-
Pharmaceutical Precursor: It serves as a key intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory agents.[1] The biphenyl moiety is a common scaffold in drug design, and the nitrile group can be readily converted into other functional groups such as carboxylic acids, amines, and amides.
-
Organic Synthesis: The methylene group adjacent to the nitrile is acidic and can be deprotonated to form a carbanion, which can then participate in various carbon-carbon bond-forming reactions. For instance, it undergoes condensation reactions with esters to form β-ketonitriles.[3][4][6]
-
Materials Science: Derivatives of 4-Biphenylacetonitrile are explored in materials science, for example, in the study of adsorption on colloidal surfaces.[1][3]
Caption: Key application areas of 4-Biphenylacetonitrile.
Safety and Handling
4-Biphenylacetonitrile is classified as harmful if swallowed and causes skin and serious eye irritation.[2][4][5] It may also cause respiratory irritation.[2][4][5] Therefore, it is imperative to handle this compound with appropriate safety precautions.
Mandatory Personal Protective Equipment (PPE):
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
-
Use in a well-ventilated area or a fume hood is essential.[7][8]
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[7][9]
-
In case of skin contact: Wash off with soap and plenty of water.[7][9]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.[7][9] In all cases of exposure, seek immediate medical attention.[7][9]
Storage: Store in a tightly closed container in a dry and well-ventilated place.[7][8]
Conclusion
4-Biphenylacetonitrile is a compound of significant interest due to its versatile chemical nature and its role as a precursor in various fields, most notably in the development of new pharmaceuticals. A thorough understanding of its characterization, synthesis, and safe handling is crucial for any researcher or scientist working with this molecule. The methodologies and data presented in this guide provide a solid foundation for its effective and safe utilization in the laboratory and beyond.
References
- 1. Buy 4-Biphenylacetonitrile | 31603-77-7 [smolecule.com]
- 2. 4-Biphenylacetonitrile | C14H11N | CID 35856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Biphenylacetonitrile | 31603-77-7 [chemicalbook.com]
- 4. 4-ビフェニルアセトニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Biphenylacetonitrile | 31603-77-7 [amp.chemicalbook.com]
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An In-Depth Technical Guide to the Solubility and Stability Characterization of 4-benzo[b]thiophen-3-yl-piperidine hydrochloride
Abstract
The successful transition of an active pharmaceutical ingredient (API) from discovery to a viable drug product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive technical framework for the systematic evaluation of 4-benzo[b]thiophen-3-yl-piperidine hydrochloride, a heterocyclic amine salt. We will explore the theoretical underpinnings and provide detailed, field-proven experimental protocols for determining its aqueous solubility profile, assessing its solid-state stability with a focus on disproportionation and hygroscopicity, and elucidating potential degradation pathways through forced degradation studies. This document is intended for researchers, formulation scientists, and drug development professionals, offering a robust methodological approach to generate the critical data necessary for informed decision-making in pharmaceutical development.
Introduction: The Criticality of a Molecule's Physicochemical Profile
The Molecule: this compound
This compound (CAS Number: 56839-06-6) is a salt formed from the reaction of the weakly basic parent molecule, 4-benzo[b]thiophen-3-yl-piperidine, with hydrochloric acid.[1][2] The formation of a hydrochloride salt is a common and effective strategy in pharmaceutical development to enhance the aqueous solubility and improve the dissolution properties of poorly soluble basic compounds.[3][4] The structure, featuring a piperidine ring and a benzothiophene moiety, presents specific sites susceptible to chemical degradation and dictates its interaction with solvents and excipients.
Why Solubility and Stability Are Paramount
A molecule's journey to becoming a medicine is dictated by its inherent properties.
-
Solubility directly influences bioavailability. For oral dosage forms, an API must dissolve in gastrointestinal fluids to be absorbed into the bloodstream.[5] The pH-dependent nature of an amine salt's solubility is a key factor that must be precisely characterized.[6][7]
-
Stability determines a drug product's shelf-life, safety, and efficacy. Chemical degradation can lead to a loss of potency and the formation of potentially toxic impurities.[8] Physical instability, such as the conversion of the salt back to its free base (disproportionation), can drastically reduce solubility and performance.[9][10]
This guide provides the "how" and "why" for generating this essential data package.
Aqueous Solubility Profiling
The solubility of an ionizable compound like this compound is not a single value but a profile dependent on the pH of the medium.
Theoretical Foundation: The Henderson-Hasselbalch Relationship
As a salt of a weak base, the solubility of this compound is governed by the equilibrium between its ionized (protonated piperidine) and non-ionized (free base) forms. The protonated form is significantly more water-soluble.[11] This relationship can be predicted by the Henderson-Hasselbalch equation, which links pH, the compound's pKa, and the ratio of the ionized to non-ionized species.[7] For a basic drug, solubility increases as the pH drops below its pKa, favoring the protonated, soluble form.[6][12] A complete pH-solubility profile is therefore essential.
Experimental Workflow for pH-Solubility Determination
The following workflow outlines a systematic approach to generating a pH-solubility curve.
Caption: Workflow for generating a pH-solubility profile.
Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method
This method remains the gold standard for determining equilibrium solubility.
Methodology:
-
Preparation: Prepare a series of buffers (e.g., citrate, phosphate) covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Sample Addition: Add an excess of this compound to vials, ensuring that solid material will remain undissolved at equilibrium. This is critical for ensuring saturation.
-
Equilibration: Add a fixed volume of each buffer to the corresponding vials. Seal and agitate at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a predetermined time (typically 24-72 hours).
-
Equilibrium Confirmation (Self-Validation): To ensure equilibrium has been reached, take small aliquots at two different time points (e.g., 24h and 48h). If the measured concentrations are consistent, equilibrium is confirmed.
-
Sample Processing: At the end of the equilibration period, separate the saturated solution (supernatant) from the excess solid by centrifugation and/or filtration (using a filter material, like PVDF, that does not bind the API).
-
Analysis: Measure the final pH of the supernatant. Dilute the supernatant appropriately and quantify the concentration of the dissolved API using a validated analytical method, such as HPLC-UV.[13]
Data Presentation and Interpretation
Summarize the quantitative results in a clear, tabular format.
| Initial Buffer pH | Final Equilibrium pH | Solubility (mg/mL) at 25°C | Solid Form Post-Equilibration (via XRPD) |
| 2.0 | [Measured Value] | [Measured Value] | Hydrochloride Salt |
| 4.0 | [Measured Value] | [Measured Value] | Hydrochloride Salt |
| 6.0 | [Measured Value] | [Measured Value] | Hydrochloride Salt / Free Base Mixture |
| 7.4 | [Measured Value] | [Measured Value] | Free Base |
| 8.0 | [Measured Value] | [Measured Value] | Free Base |
| 10.0 | [Measured Value] | [Measured Value] | Free Base |
Causality: The solid form post-equilibration should be analyzed (e.g., by X-Ray Powder Diffraction) to confirm if disproportionation to the free base has occurred at higher pH values, which is the direct cause of the expected drop in solubility.[14]
Solid-State Stability Assessment
The stability of the API in its solid form is crucial for formulation development and shelf-life. For a hydrochloride salt, the primary risks are disproportionation and interactions with atmospheric moisture.
Core Challenge: Hydrochloride Salt Disproportionation
Disproportionation is the conversion of the API salt back to its neutral, free base form in the solid state.[5][9] This is a critical failure mode as the free base typically has much lower solubility, which can compromise the dissolution and bioavailability of the final product.[10] This conversion is often a solution-mediated process facilitated by adsorbed surface water and can be induced by alkaline excipients.[15][16]
Protocol 2: Hygroscopicity Assessment via Dynamic Vapor Sorption (DVS)
Rationale: Understanding how the compound interacts with water vapor is the first step in assessing its solid-state stability. Hygroscopicity studies reveal the potential for physical changes (e.g., deliquescence) and the amount of water available to mediate chemical reactions like disproportionation.[17][18][19]
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the API (e.g., 5-10 mg) into the DVS instrument sample pan.
-
Drying: Dry the sample under a stream of dry nitrogen (0% Relative Humidity, RH) until a stable weight is achieved. This establishes the dry baseline mass.
-
Sorption/Desorption Cycle: Program the instrument to increase the RH in stepwise increments (e.g., 10% steps from 0% to 90% RH) for the sorption phase, followed by a decrease back to 0% RH for the desorption phase.
-
Equilibrium Criteria (Self-Validation): At each RH step, the system holds until the rate of mass change ( dm/dt ) falls below a defined threshold (e.g., 0.002% per minute), ensuring that true equilibrium is reached before moving to the next step.
-
Data Analysis: Plot the percentage change in mass versus RH to generate sorption and desorption isotherms.
Data Presentation:
| Relative Humidity (%) | % Weight Change (Sorption) | % Weight Change (Desorption) | Observations |
| 0 | 0.0 | [Measured Value] | Dry Baseline |
| 10 | [Measured Value] | [Measured Value] | - |
| ... | ... | ... | - |
| 90 | [Measured Value] | [Measured Value] | e.g., Deliquescence |
Protocol 3: Excipient Compatibility Screening for Disproportionation
Rationale: Excipients are not inert and can significantly impact API stability.[20] Basic excipients can act as proton acceptors, promoting the disproportionation of an HCl salt.[3][15] This screening protocol is a proactive measure to identify high-risk formulation components.
Methodology:
-
Selection: Choose a range of common pharmaceutical excipients, particularly those with basic properties (e.g., magnesium stearate, sodium starch glycolate) and neutral controls (e.g., microcrystalline cellulose, lactose).[10][15]
-
Preparation: Prepare 1:1 (w/w) physical mixtures of the API and each excipient. Prepare a sample of the pure API as a control.
-
Stressing: Store the samples under accelerated stability conditions (e.g., 40°C / 75% RH) for a set period (e.g., 1, 2, and 4 weeks).[4] The high humidity provides the moisture needed to facilitate the interaction.
-
Analysis: At each time point, analyze the samples using a technique that can differentiate and quantify the salt and free base forms, such as X-Ray Powder Diffraction (XRPD) or Near-Infrared (NIR) spectroscopy.[3]
Chemical Stability and Degradation Pathway Analysis
Rationale for Forced Degradation Studies
Forced degradation (or stress testing) involves subjecting the API to conditions more severe than accelerated stability testing.[8] The purpose is twofold:
-
To identify likely degradation products that could form during long-term storage.
-
To demonstrate the specificity of the analytical method, proving it can separate the intact API from all potential degradants (a "stability-indicating" method).[21]
Potential Degradation Pathways
Based on the molecular structure, two primary sites are susceptible to degradation:
-
Piperidine Ring: The tertiary amine is prone to oxidation, potentially forming an N-oxide.[22] More extensive oxidation could lead to ring-opening.[23]
-
Benzothiophene Ring: The sulfur atom in the thiophene ring is susceptible to oxidation, forming sulfoxides or sulfones. The ring itself can also undergo degradation under harsh conditions.[24]
Experimental Workflow for Forced Degradation
Caption: General workflow for conducting a forced degradation study.
Protocol 4: Forced Degradation Under Stress Conditions
Methodology:
-
Stock Solution: Prepare a stock solution of the API in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Stress Conditions: Expose the API to the following conditions, aiming for 5-20% degradation.[22]
-
Acid Hydrolysis: Mix with 0.1 M HCl and heat (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix with 0.1 M NaOH at room temperature. This reaction is often rapid.
-
Oxidative Degradation: Mix with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid API to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose both solid and solution samples to light as specified in ICH Q1B guidelines.
-
-
Time Points: Sample at multiple time points (e.g., 2, 8, 24 hours) to find the optimal duration.
-
Neutralization: Neutralize the acidic and basic samples before analysis to prevent further degradation on the analytical column.
-
Analysis: Analyze all stressed samples, an unstressed control, and a blank using the stability-indicating HPLC method.
Essential Analytical Methodologies
A robust analytical method is the cornerstone of any solubility or stability study. It must be able to accurately and precisely quantify the API in the presence of buffers, excipients, and potential degradants.
Protocol 5: Development of a Stability-Indicating HPLC Method
Rationale: High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for pharmaceutical analysis.[25][26] A stability-indicating method is one that is validated to provide an accurate measure of the API concentration without interference from degradation products, impurities, or other components in the sample matrix.[27][28]
Key Development Steps:
-
Column and Mobile Phase Screening:
-
Column: Start with a C18 column, which is a versatile choice for reverse-phase chromatography.
-
Mobile Phase: Screen different mobile phase compositions. A common starting point is a gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic pH helps to ensure sharp peak shapes for the amine.
-
-
Method Optimization: Adjust the gradient slope, flow rate, and temperature to achieve good resolution between the parent API peak and all degradation product peaks generated during the forced degradation study.
-
Detection: Select a UV wavelength where the API has strong absorbance and where potential degradants are also likely to be detected (e.g., using a photodiode array detector to assess peak purity).
-
Validation (Self-Validation): Validate the final method according to ICH Q2(R1) guidelines. Key parameters include:
-
Specificity: Demonstrated by the forced degradation study, showing no co-elution.
-
Linearity: A linear relationship between concentration and peak area over the desired range.
-
Accuracy & Precision: Ensuring the method gives the correct result consistently.
-
Limit of Detection (LOD) & Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified.
-
Conclusion: Synthesizing a Developability Profile
The comprehensive characterization of this compound through the protocols outlined in this guide provides a holistic view of its developability. The pH-solubility profile will dictate the optimal formulation strategy for oral delivery. The hygroscopicity data will inform requirements for packaging and environmental control during manufacturing. The disproportionation and forced degradation studies will guide the selection of compatible excipients and establish the API's intrinsic stability, forming the basis for setting specifications and predicting a viable shelf-life for the final drug product. This systematic, science-driven approach is essential to mitigate risks and ensure the development of a safe, effective, and stable medicine.
References
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- 14. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. | Semantic Scholar [semanticscholar.org]
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- 22. benchchem.com [benchchem.com]
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- 28. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Benzo[b]thiophen-3-yl-piperidine Hydrochloride: A Core Chemical Intermediate
Abstract
This technical guide provides a comprehensive overview of 4-benzo[b]thiophen-3-yl-piperidine hydrochloride, a pivotal chemical intermediate in contemporary pharmaceutical development. The document delves into its chemical identity, synthesis methodologies, and critical role in the synthesis of advanced therapeutic agents. With a focus on scientific integrity, this guide offers field-proven insights, detailed experimental protocols, and robust analytical techniques to support researchers, scientists, and drug development professionals. The content is structured to provide a causal understanding behind experimental choices, ensuring that the described protocols are self-validating. All key claims are substantiated with citations from authoritative sources, and a complete reference list is provided.
Introduction: The Strategic Importance of the Benzo[b]thiophene-Piperidine Scaffold
The fusion of a benzo[b]thiophene moiety with a piperidine ring creates a privileged scaffold in medicinal chemistry. The benzo[b]thiophene group, a bicyclic aromatic heterocycle, imparts unique electronic and steric properties, influencing the molecule's interaction with biological targets. The piperidine nucleus is a common feature in a wide array of biologically active compounds, contributing to desirable pharmacokinetic properties such as improved solubility and the ability to cross the blood-brain barrier.
This compound serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its utility spans across multiple therapeutic areas, underscoring its significance as a high-value intermediate in drug discovery and development pipelines. This guide will explore the synthesis, properties, and applications of this versatile compound.
Chemical Identity and Physicochemical Properties
-
Systematic Name: 4-(1-Benzothiophen-3-yl)piperidine hydrochloride
-
Molecular Formula: C₁₃H₁₆ClNS
-
Molecular Weight: 253.8 g/mol [2]
A comprehensive summary of the physicochemical properties of the related compound, 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride, is presented in Table 1. While not identical, these properties provide valuable context for understanding the characteristics of similar benzo[b]thiophene-piperidine derivatives.
Table 1: Physicochemical Properties of a Related Benzo[b]thiophene-Piperazine Intermediate
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅ClN₂S | [3] |
| Molecular Weight | 254.78 g/mol | [3] |
| Purity | ≥99% (via HPLC) | [3] |
| Physical Form | Solid | [4] |
| Storage Conditions | Room temperature, sealed in dry, dark place | [3][4] |
Note: Data presented is for 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride (CAS: 913614-18-3) as a representative analogue.
Synthesis and Manufacturing: A Mechanistic Perspective
The synthesis of this compound and its analogues is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective strategy involves the coupling of a functionalized benzo[b]thiophene precursor with a piperidine derivative.
Key Synthetic Strategies
A prevalent method for constructing the core scaffold is through a nucleophilic substitution reaction . This typically involves reacting a halo-substituted benzo[b]thiophene with piperidine or a protected piperazine. For instance, the synthesis of the related intermediate, 1-(benzo[b]thiophen-4-yl)piperazine hydrochloride, often starts with the reaction of 4-chlorobenzo[b]thiophene with piperazine in a polar aprotic solvent like DMF or ethanol under reflux conditions.[3]
An alternative and often more efficient approach is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction allows for the formation of the C-N bond between the benzo[b]thiophene and piperidine rings with high efficiency. A general representation of this reaction involves reacting 3-bromobenzo[b]thiophene with a suitable piperidine derivative in the presence of a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)) and a phosphine ligand (e.g., BINAP).[5]
Experimental Protocol: Synthesis of a Benzo[b]thiophene-Piperazine Analogue
The following protocol outlines the synthesis of 1-(benzo[b]thiophen-4-yl)piperazine hydrochloride, a key intermediate for the antipsychotic drug Brexpiprazole.[3] This serves as an illustrative example of the synthetic methodologies employed for this class of compounds.
Step 1: Boc Protection of Piperazine
-
Piperazine is reacted with di-tert-butyl dicarbonate (Boc₂O) to yield tert-butyl piperazine-1-carboxylate. This protection step is crucial to prevent N,N'-dialkylation in the subsequent coupling reaction.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
-
The protected piperazine is reacted with a suitable benzo[b]thiophene precursor, such as 4-chlorobenzo[b]thiophene. This reaction forms the key C-N bond.
Step 3: Deprotection and Hydrochloride Salt Formation
-
The Boc protecting group is removed by treatment with hydrochloric acid (HCl) in a solvent like methanol or ethanol at room temperature.[3] This step simultaneously forms the hydrochloride salt, which often improves the compound's stability and handling characteristics. The final product is typically isolated with a purity of ≥99% and yields ranging from 80-85%.[3]
Visualization of the Synthetic Workflow
The following diagram illustrates the general synthetic workflow for producing benzo[b]thiophene-piperidine/piperazine hydrochlorides.
Caption: Generalized synthetic workflow for benzo[b]thiophene-piperidine/piperazine hydrochlorides.
Role as a Chemical Intermediate in Drug Development
This compound and its analogues are instrumental in the synthesis of a new generation of pharmaceuticals, particularly those targeting the central nervous system (CNS).
Case Study: Brexpiprazole
A prominent example is the use of 1-(benzo[b]thiophen-4-yl)piperazine hydrochloride in the synthesis of Brexpiprazole , an atypical antipsychotic used for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[3] Brexpiprazole functions as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[3] The benzo[b]thiophene-piperazine core is essential for its pharmacological activity.
The synthesis of Brexpiprazole involves the N-alkylation of 1-(benzo[b]thiophen-4-yl)piperazine with 7-(4-bromobutoxy)quinolin-2(1H)-one. This highlights the role of the benzo[b]thiophene-piperazine intermediate as a nucleophile that attacks the alkyl halide to form the final drug substance.
Broader Therapeutic Potential
The benzo[b]thiophene-piperidine scaffold is not limited to antipsychotics. Research has shown that derivatives of this core structure exhibit a wide range of biological activities, including:
-
Anticonvulsant Properties: Certain 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have shown potent antiseizure activity in preclinical models.[6]
-
Selective Estrogen Receptor Modulators (SERMs): Compounds like Raloxifene, which contains a benzo[b]thiophene core, are used to treat and prevent osteoporosis in postmenopausal women.[7]
The versatility of the this compound intermediate allows for the exploration of a diverse chemical space, paving the way for the discovery of novel therapeutics.
Analytical Characterization and Quality Control
Ensuring the purity and structural integrity of this compound is paramount for its successful use in pharmaceutical synthesis. A combination of analytical techniques is employed for comprehensive characterization.
Standard Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure, including the substitution patterns on both the benzo[b]thiophene and piperidine rings.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a UV detector, is the workhorse for determining the purity of the intermediate.[3] Reverse-phase C18 columns are commonly used.
-
Mass Spectrometry (MS): HPLC-MS is used to confirm the molecular weight of the compound and to identify any impurities.[3]
-
X-ray Crystallography: For definitive structural elucidation, single-crystal X-ray crystallography can be employed.[3]
Experimental Protocol: Purity Determination by HPLC
Objective: To determine the purity of a batch of this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Prepare a 1 mg/mL solution of the this compound sample in a 50:50 mixture of water and acetonitrile.
-
Inject the sample onto the HPLC system.
-
Integrate the peak areas of the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
Visualization of the Analytical Workflow
The following diagram outlines the typical analytical workflow for quality control of the intermediate.
Caption: Standard analytical workflow for quality control of chemical intermediates.
Conclusion
This compound is a cornerstone intermediate in modern medicinal chemistry. Its unique structural features and versatile reactivity make it an invaluable building block for the synthesis of innovative therapeutics, particularly in the realm of central nervous system disorders. A thorough understanding of its synthesis, characterization, and application is essential for researchers and drug development professionals seeking to leverage this powerful scaffold in their discovery efforts. The methodologies and insights provided in this guide are intended to empower scientists to confidently and efficiently utilize this key intermediate in their pursuit of novel medicines.
References
- 1. jwpharmlab.com [jwpharmlab.com]
- 2. This compound | 56839-06-6 [sigmaaldrich.com]
- 3. 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride | 913614-18-3 | Benchchem [benchchem.com]
- 4. 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride | 913614-18-3 [sigmaaldrich.com]
- 5. 4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine (56839-02-2) for sale [vulcanchem.com]
- 6. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation [mdpi.com]
- 7. WO2011047878A2 - A process for preparing benzo[b]thiophene derivatives - Google Patents [patents.google.com]
biological activity of benzothiophene piperidine derivatives
An In-depth Technical Guide to the Biological Activity of Benzothiophene Piperidine Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Abstract
The fusion of the benzothiophene scaffold with a piperidine moiety has created a class of compounds with significant therapeutic potential, particularly within the realm of central nervous system (CNS) disorders. These derivatives serve as privileged structures in medicinal chemistry due to their ability to interact with a wide array of biological targets. This technical guide provides an in-depth exploration of the biological activities of benzothiophene piperidine derivatives, moving from fundamental synthetic strategies to their complex pharmacological profiles and therapeutic applications. We will dissect their interactions with key CNS receptors, including dopamine and serotonin systems, and their role as enzyme inhibitors in neurodegenerative diseases. This document is structured to provide not only a comprehensive overview but also actionable, field-proven insights into the experimental validation and structure-activity relationships (SAR) that drive the optimization of these promising compounds.
Introduction: The Benzothiophene Piperidine Scaffold
Chemical Characteristics and Significance
The benzothiophene piperidine core represents a potent combination of two pharmacologically significant heterocycles. Benzothiophene, an aromatic bicyclic structure containing a fused benzene and thiophene ring, provides a rigid, lipophilic scaffold that facilitates interactions with biological targets through π-π stacking and hydrophobic interactions.[1][2] The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, offers a basic nitrogen center that is often protonated at physiological pH, enabling crucial ionic interactions with receptor sites.[3][4] This combination allows for extensive chemical modification at multiple positions, enabling fine-tuning of a compound's pharmacological profile, selectivity, and pharmacokinetic properties.[5][6]
Overview of Therapeutic Potential
The versatility of the benzothiophene piperidine scaffold has led to its investigation across a broad spectrum of therapeutic areas. The most prominent applications are in the treatment of neuropsychiatric and neurodegenerative disorders.[2][7] Derivatives have shown high affinity for dopamine and serotonin receptors, making them prime candidates for novel antipsychotic and antidepressant agents.[8][9][10] Furthermore, their ability to inhibit key enzymes like acetylcholinesterase (AChE) positions them as potential therapeutics for Alzheimer's disease.[11][12] Beyond the CNS, activities including anti-inflammatory, analgesic, antimicrobial, and anticancer effects have also been reported, highlighting the broad utility of this chemical class.[5][13][14]
Synthetic Strategies: Building the Core Scaffold
The rational design of biologically active molecules is predicated on the ability to synthesize them efficiently and in high purity. Various synthetic methodologies have been developed to access the benzothiophene piperidine core and its analogs.
Key Synthetic Pathways
The construction of benzothiophene derivatives often involves cyclization reactions, transition metal-catalyzed cross-coupling, and functional group interconversions.[5][6][15] A common strategy involves the initial synthesis of the benzothiophene core, followed by the attachment of the piperidine moiety. For instance, a bromomethyl-benzothiophene intermediate can be reacted with an appropriately substituted piperidine via nucleophilic substitution to forge the final compound.[16] Alternatively, domino reactions and multi-component reactions offer more streamlined approaches to building molecular complexity in a single step.[17]
Example Protocol: N-Alkylation of Piperidine with a Benzothiophene Intermediate
This protocol describes a common and reliable method for coupling a pre-formed benzothiophene moiety with a piperidine ring. The causality behind this choice lies in its robustness and applicability to a wide range of substrates. The use of a carbonate base (K₂CO₃) and a polar aprotic solvent (acetonitrile) provides ideal conditions for an Sₙ2 reaction, minimizing side reactions.
Materials:
-
3-(Bromomethyl)-1-benzo[b]thiophene (1.0 eq)
-
4-Arylpiperidine (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.5 eq), anhydrous
-
Potassium iodide (KI, 0.1 eq, catalyst)
-
Acetonitrile (CH₃CN), anhydrous, sufficient volume for 0.1 M solution
-
Dichloromethane (DCM) and Saturated Sodium Bicarbonate (NaHCO₃) solution for workup
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 3-(Bromomethyl)-1-benzo[b]thiophene and 4-Arylpiperidine.
-
Add anhydrous acetonitrile to dissolve the reactants.
-
Add anhydrous potassium carbonate and a catalytic amount of potassium iodide. The iodide serves as a catalyst by converting the alkyl bromide to a more reactive alkyl iodide in situ via the Finkelstein reaction.
-
Heat the reaction mixture to reflux (approx. 82°C) and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 6-12 hours), cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude residue in dichloromethane and wash with saturated sodium bicarbonate solution to remove any acidic impurities, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of benzothiophene piperidine derivatives.
Core Pharmacological Profile: Interaction with CNS Receptors
The therapeutic efficacy of benzothiophene piperidine derivatives in CNS disorders stems from their ability to modulate dopaminergic and serotonergic pathways, often with high affinity and selectivity.[8][18]
Dopaminergic System Modulation
Dopamine receptors are critical targets for antipsychotic drugs. The five subtypes are grouped into D₁-like (D₁, D₅) and D₂-like (D₂, D₃, D₄) families.[16] Benzothiophene piperidine derivatives frequently exhibit high affinity for D₂-like receptors.[8]
3.1.1 D₂ vs. D₃ Receptor Selectivity The D₂ and D₃ receptors share significant homology, making the design of selective ligands challenging.[16][19] However, achieving selectivity is therapeutically vital. While D₂ receptor antagonism is key to mitigating the positive symptoms of schizophrenia, it is also associated with extrapyramidal side effects (EPS) and hyperprolactinemia.[20] D₃ receptors are implicated in cognition and motivation. Therefore, compounds that are D₃-selective or have a specific D₂/D₃ binding profile may offer antipsychotic efficacy with an improved side-effect profile.[19][21] Several benzothiophene piperidine analogues have been developed as highly selective D₃ receptor ligands, showing promise for treating conditions like drug addiction.[21]
3.1.2 Dopamine Receptor Signaling Pathway
Caption: Antagonism of the D₂ receptor by benzothiophene piperidine derivatives inhibits the Gαi pathway.
Serotonergic System Modulation
The serotonin (5-HT) system is another crucial target for neuropsychiatric drugs. Benzothiophene piperidine derivatives have been shown to interact with multiple serotonin receptors, including 5-HT₁A, 5-HT₂A, and the serotonin transporter (SERT).[9][22][23]
3.2.1 Targeting 5-HT₁A, 5-HT₂A, and SERT
-
5-HT₁A Receptor: Partial agonism at this autoreceptor can enhance dopamine release in the prefrontal cortex, potentially alleviating negative and cognitive symptoms of schizophrenia.[20]
-
5-HT₂A Receptor: Antagonism at 5-HT₂A receptors is a hallmark of atypical antipsychotics. This action is believed to mitigate the EPS caused by D₂ blockade.[10][20]
-
Serotonin Transporter (SERT): Inhibition of SERT is the primary mechanism of action for many antidepressant drugs (SSRIs). Benzothiophene piperidine derivatives with high affinity for SERT are being investigated as novel antidepressants.[23]
The Multi-Target Directed Ligand (MTDL) Approach
Complex psychiatric disorders like schizophrenia are understood to involve dysregulation across multiple neurotransmitter systems. The MTDL approach aims to design single molecules that can modulate several targets simultaneously.[10][20] Benzothiophene piperidine derivatives are ideal scaffolds for this strategy. A compound with a finely tuned affinity profile—for example, potent D₂ and 5-HT₂A antagonism combined with 5-HT₁A partial agonism—could offer superior efficacy and a better safety profile than existing treatments.[10]
Key Biological Activities and Therapeutic Applications
Antipsychotic Activity
The development of novel antipsychotics with improved efficacy, particularly for negative and cognitive symptoms, and fewer side effects remains a major goal in psychiatric medicine.[3]
4.1.1 Mechanism of Action The antipsychotic effect of many benzothiophene piperidine derivatives is attributed to their dual antagonism of D₂ and 5-HT₂A receptors.[10] This "multi-target" profile is characteristic of atypical antipsychotics, which generally have a lower risk of causing motor side effects compared to older, "typical" agents that primarily block D₂ receptors.[3][20]
4.1.2 In-Vivo Models for Evaluation
-
Apomorphine-induced climbing: This model assesses D₁/D₂ receptor blockade. A reduction in climbing behavior suggests antipsychotic potential.[10]
-
DOI-induced head twitching: This test is a behavioral proxy for 5-HT₂A receptor activation. Inhibition of head twitches indicates 5-HT₂A antagonism.[10]
-
Conditioned Avoidance Response (CAR): This model has high predictive validity for antipsychotic efficacy. Suppression of the avoidance response without impairing the escape response is a desired outcome.[10]
4.1.3 Data Summary: Receptor Binding Affinities of Lead Compounds The following table summarizes representative binding affinity data (Ki, nM) for benzothiophene piperidine derivatives at key CNS receptors. Lower Ki values indicate higher binding affinity.
| Compound Class | D₂ Affinity (Ki, nM) | 5-HT₁A Affinity (Ki, nM) | 5-HT₂A Affinity (Ki, nM) | Source(s) |
| Amide-Piperidine Derivatives | 1.5 - 28.5 | 1.2 - 21.3 | < 10 | [8][10][24] |
| Benzothiophenylpiperazines | Low to Moderate | High (< 10) | High (< 10) | [20] |
| Azaindole/Benzothiophene Analogs | 138 (non-selective) | - | - | [16] |
Neuroprotective Activity: Targeting Neurodegenerative Diseases
Neurodegenerative disorders like Alzheimer's and Parkinson's disease are characterized by the progressive loss of neurons.[2][7] Benzothiophene piperidine derivatives offer potential therapeutic avenues through mechanisms such as enzyme inhibition.[25]
4.2.1 Acetylcholinesterase (AChE) Inhibition The cholinergic hypothesis of Alzheimer's disease posits that cognitive decline is linked to a deficit in the neurotransmitter acetylcholine.[11] Acetylcholinesterase (AChE) is the enzyme responsible for its breakdown. Inhibiting AChE increases acetylcholine levels in the synaptic cleft, providing symptomatic relief.[26][27] Numerous thiophene and benzothiophene derivatives, often incorporating a piperidine moiety to interact with the enzyme's active site, have been synthesized and shown to be potent AChE inhibitors.[11][12]
4.2.2 Experimental Protocol: Ellman's Assay for AChE Inhibition This spectrophotometric method is the gold standard for measuring AChE activity and screening for inhibitors. It relies on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine, which then reacts with dithiobisnitrobenzoate (DTNB) to yield a yellow-colored product (5-thio-2-nitrobenzoate) that can be quantified by measuring its absorbance at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Phosphate buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Test compounds (Benzothiophene piperidine derivatives) dissolved in DMSO
-
Donepezil (positive control)
-
96-well microplate and plate reader
Procedure:
-
Prepare working solutions of all reagents in the phosphate buffer.
-
In a 96-well plate, add 25 µL of the test compound at various concentrations. For the control wells, add 25 µL of buffer (100% activity) or a known inhibitor like donepezil.
-
Add 125 µL of DTNB solution to all wells.
-
Add 50 µL of the AChE enzyme solution to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes. This pre-incubation allows the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the ATCh substrate solution to all wells.
-
Immediately begin monitoring the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Calculate the reaction rate (V) from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each compound concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
4.2.3 Data Summary: AChE Inhibition by Thiophene/Benzothiophene Derivatives
| Compound Class | AChE Inhibition (IC₅₀) | Selectivity vs. BuChE | Source(s) |
| Benzylpiperidine Analogs | 0.56 nM | >18,000-fold | [26] |
| Tetrahydrobenzo[b]thiophenes | More potent than Donepezil | Not specified | [11][12] |
| Natural Piperidine Alkaloid Analogs | 7.32 µM | 21-fold | [27] |
4.2.4 Workflow for High-Throughput Screening of AChE Inhibitors
Caption: A high-throughput screening workflow for identifying novel AChE inhibitors.
Structure-Activity Relationship (SAR) Insights
Understanding how specific structural modifications impact biological activity is crucial for rational drug design. SAR studies on benzothiophene piperidine derivatives have yielded several key insights.[13][28][29]
-
Impact of Substituents on the Benzothiophene Ring: The position and nature of substituents on the benzothiophene core can significantly influence affinity and selectivity. For example, electron-withdrawing or electron-donating groups can alter the electronic properties of the aromatic system, affecting its interaction with receptor residues.
-
Role of the Piperidine Moiety: The basic nitrogen of the piperidine ring is often essential for activity, forming a key salt bridge with an acidic residue (e.g., Aspartic acid) in the binding pockets of aminergic GPCRs.[12][26]
-
Influence of the N-substituent on Piperidine: The group attached to the piperidine nitrogen is critical for modulating selectivity. Bulky substituents can enhance activity by occupying larger hydrophobic pockets within the target receptor.[26] For AChE inhibitors, this part of the molecule often interacts with the peripheral anionic site of the enzyme.[12]
-
The Linker: The chain connecting the benzothiophene and piperidine rings affects the molecule's overall conformation and ability to adopt the correct orientation for optimal binding. The length and flexibility of this linker are key parameters for optimization.
Caption: Key structure-activity relationship points on the benzothiophene piperidine scaffold.
Conclusion and Future Directions
Benzothiophene piperidine derivatives represent a highly versatile and pharmacologically privileged scaffold. Their demonstrated ability to potently and selectively modulate key CNS targets, including dopamine receptors, serotonin receptors, and acetylcholinesterase, cements their importance in the ongoing search for improved therapeutics for psychiatric and neurodegenerative disorders. The multi-target approach, in particular, holds significant promise for treating complex diseases like schizophrenia by addressing multiple aspects of the underlying pathophysiology with a single chemical entity.
Future research in this area will likely focus on several key avenues:
-
Enhancing Selectivity: Continued optimization of the scaffold to achieve even greater selectivity for specific receptor subtypes (e.g., D₃ vs. D₂) or enzyme isoforms to further improve side-effect profiles.
-
PET Ligand Development: The synthesis of radiolabeled analogues, such as those containing fluorine-18, could lead to the development of novel PET tracers for in-vivo imaging of dopamine or serotonin receptors, aiding in both diagnostics and drug development.[16]
-
Exploration of New Therapeutic Areas: While the focus has been on CNS disorders, the preliminary findings in areas like inflammatory pain, cancer, and microbial infections warrant further investigation.[5][13][14]
The continued exploration of the rich chemical space surrounding the benzothiophene piperidine core, guided by the principles of rational drug design and a deep understanding of structure-activity relationships, will undoubtedly yield the next generation of innovative medicines.
References
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- 5. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives | Bentham Science [eurekaselect.com]
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- 11. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Benzothiophene synthesis [organic-chemistry.org]
- 16. Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741,626 - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands | MDPI [mdpi.com]
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- 21. New class of benzothiophene morpholine analogues with high selectivity and affinity were designed and evaluated for anti-drug addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and serotonergic activity of variously substituted (3-amido)phenylpiperazine derivatives and benzothiophene-4-piperazine derivatives: novel antagonists for the vascular 5-HT1B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. Piperidine derivatives for the control of Parkinson's and Alzheimer's [innoget.com]
- 26. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Methodological & Application
in vitro assays for 4-benzo[b]thiophen-3-yl-piperidine hydrochloride
An In-Depth Guide to the In Vitro Pharmacological Characterization of 4-benzo[b]thiophen-3-yl-piperidine hydrochloride
Introduction: A Strategic Approach to In Vitro Characterization
The 4-benzo[b]thiophen-3-yl-piperidine scaffold is a privileged structure in central nervous system (CNS) drug discovery, frequently associated with modulation of monoaminergic signaling. Compounds bearing this motif have shown affinity for key targets such as the serotonin (SERT) and dopamine (DAT) transporters, which are critical in the pathophysiology of depression, anxiety, and other neuropsychiatric disorders.[1][2] This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive, tiered strategy for the in vitro characterization of this compound (referred to herein as "the compound").
Our approach is designed not merely to generate data, but to build a robust pharmacological profile. We will progress from primary target engagement assays, based on structural hypotheses, to broader secondary and safety liability screens. This workflow ensures that resources are directed efficiently, providing a clear understanding of the compound's mechanism of action, selectivity, and potential for off-target effects early in the discovery pipeline. Each protocol is presented with an emphasis on the underlying scientific rationale, ensuring that the resulting data is both reliable and interpretable.
Compound Handling and Preparation
Prior to initiating any biological assay, it is imperative to understand and control for the physicochemical properties of the test compound. The hydrochloride salt form of 4-benzo[b]thiophen-3-yl-piperidine suggests enhanced aqueous solubility compared to its freebase form.
Protocol 1: Stock Solution Preparation
-
Solvent Selection: Begin by assessing solubility in Dimethyl Sulfoxide (DMSO), the most common solvent for compound libraries. If solubility in 100% DMSO is poor, test other aqueous buffers (e.g., PBS, HBSS) at various pH levels. The protonated piperidine nitrogen suggests good solubility in acidic environments.[3]
-
Stock Concentration: Prepare a high-concentration primary stock solution, typically 10-20 mM in 100% DMSO. This minimizes the volume of DMSO added to the final assay, thereby reducing solvent-induced artifacts. The final DMSO concentration in aqueous assay buffers should ideally be kept below 0.5%.
-
Sonication & Warming: If the compound is difficult to dissolve, gentle warming (to 37°C) and sonication can be applied. Visually inspect the solution to ensure complete dissolution and absence of particulates.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light, to prevent degradation and freeze-thaw cycles.
Section 1: Primary Target Engagement: Monoamine Transporter Assays
Rationale: The compound's structure is highly analogous to known ligands of the Solute Carrier 6 (SLC6) family of monoamine transporters, particularly SERT and DAT.[4] Therefore, the primary characterization should focus on quantifying the compound's ability to bind to and functionally modulate these transporters.
Radioligand Binding Assays: Quantifying Target Affinity (Kᵢ)
Binding assays directly measure the interaction between a compound and its target protein. By using a radiolabeled ligand with known high affinity for the target, we can determine the test compound's affinity (Kᵢ) by its ability to compete for the binding site.
Protocol 2: SERT and DAT Radioligand Binding Assays
-
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing human SERT (hSERT) or human DAT (hDAT).
-
For SERT: [³H]-Citalopram or [³H]-Paroxetine (Radioligand).
-
For DAT: [³H]-WIN 35,428 or [³H]-BTCP (Radioligand).[5]
-
Non-specific binding control (SERT): Fluoxetine (10 µM).
-
Non-specific binding control (DAT): Nomifensine (10 µM).[5]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well filter plates (e.g., Millipore MultiScreen HTS) and vacuum manifold.
-
Scintillation fluid and microplate scintillation counter.
-
-
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. Typically, 11 concentrations are used to generate a full curve.
-
Assay Plate Setup: To each well of the 96-well plate, add:
-
25 µL of Assay Buffer (for Total Binding).
-
25 µL of non-specific binding control (for Non-Specific Binding).
-
25 µL of test compound at various concentrations.
-
-
Radioligand Addition: Add 25 µL of the appropriate radioligand (e.g., [³H]-Citalopram for SERT) at a final concentration near its Kₑ value.
-
Membrane Addition: Add 150 µL of the cell membrane preparation (5-20 µg protein/well). The optimal protein concentration should be determined empirically.
-
Incubation: Incubate the plate for 60-120 minutes at room temperature or 4°C to reach equilibrium.[5]
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters 3-4 times with ice-cold Assay Buffer to remove any remaining unbound radioligand.
-
Detection: Allow the filters to dry completely. Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate Percent Inhibition: 100 * (1 - [(cpm_compound - cpm_NSB) / (cpm_total - cpm_NSB)])
-
Plot Percent Inhibition vs. Log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Convert the IC₅₀ to an affinity constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Functional Uptake Inhibition Assays: Determining Potency (IC₅₀)
While binding assays confirm target interaction, functional assays measure the biological consequence of that interaction—in this case, the inhibition of neurotransmitter uptake. These assays are crucial for understanding a compound's potency as an inhibitor.
Protocol 3: Neurotransmitter Uptake Inhibition Assay
This protocol can be adapted for SERT or DAT by using the appropriate cell line and radiolabeled substrate.[4][6]
-
Materials:
-
HEK293 cells stably expressing hSERT or hDAT, plated in 96-well cell culture plates.
-
For SERT: [³H]-Serotonin ([³H]-5-HT).
-
For DAT: [³H]-Dopamine ([³H]-DA).
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Positive Controls: Fluoxetine or Citalopram (for SERT), Cocaine or GBR12909 (for DAT).[5]
-
Cell harvester and scintillation counter.
-
Alternative: A non-radioactive, fluorescence-based kit can also be used, which employs a fluorescent substrate that mimics the neurotransmitter.[7][8]
-
-
Procedure:
-
Cell Culture: Seed cells in 96-well plates to achieve a confluent monolayer on the day of the assay.[7]
-
Compound Pre-incubation: Remove the culture medium and wash the cells once with KRH buffer. Add 100 µL of KRH buffer containing the test compound at various concentrations (or positive control). Incubate for 10-20 minutes at 37°C.[9]
-
Initiate Uptake: Add 25 µL of the radiolabeled substrate ([³H]-5-HT or [³H]-DA) to each well to initiate the uptake reaction. The final substrate concentration should be near its Kₘ value for the transporter (e.g., ~1 µM for [³H]-5-HT in JAR cells).[10]
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time must be within the linear range of uptake, which should be determined empirically.
-
Terminate Uptake: Rapidly terminate the reaction by aspirating the buffer and washing the cells 3-4 times with ice-cold KRH buffer.
-
Cell Lysis & Detection: Lyse the cells with a lysis buffer (e.g., 1% SDS). Transfer the lysate to a scintillation vial or plate, add scintillation fluid, and measure the radioactivity.
-
-
Data Analysis:
-
Define 100% uptake as the signal from vehicle-treated wells and 0% uptake as the signal from wells treated with a saturating concentration of a known inhibitor (positive control).
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot Percent Inhibition vs. Log[Compound Concentration] and fit the data to determine the IC₅₀ value.
-
| Parameter | Assay Type | Target | Expected Output | Rationale |
| Kᵢ | Radioligand Binding | SERT, DAT | Affinity Constant (nM) | Measures direct physical interaction with the transporter. |
| IC₅₀ | Uptake Inhibition | SERT, DAT | Potency (nM) | Measures functional inhibition of the transporter's biological activity. |
Section 2: Secondary & Safety Liability Profiling
Rationale: A promising compound should not only be potent at its primary target but also selective over other related targets and free from common safety liabilities. This section outlines key assays to build this profile.
hERG Potassium Channel Inhibition Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[11] Early assessment of hERG liability is a regulatory requirement and critical for project success.[12]
Protocol 4: Automated Patch Clamp hERG Assay
Automated electrophysiology platforms (e.g., QPatch, SyncroPatch) provide high-throughput, "gold standard" data on ion channel function.[11]
-
Materials:
-
HEK293 cells stably expressing the hERG channel.
-
Automated patch clamp system.
-
Extracellular and Intracellular solutions specific to the platform.
-
Positive Control: A known hERG blocker like E-4031 or Cisapride.[13]
-
-
Procedure:
-
Cell Preparation: Harvest and prepare a single-cell suspension of the hERG-expressing cells according to the instrument manufacturer's protocol.
-
System Setup: Load cells, solutions, and the test compound plate into the automated patch clamp system.
-
Seal Formation: The system automatically establishes whole-cell patch clamp recordings. Only cells meeting quality control criteria (e.g., seal resistance >100 MΩ) are used.[11]
-
Baseline Recording: A specific voltage protocol is applied to elicit and measure the hERG tail current. A stable baseline current is established in the presence of vehicle.
-
Compound Application: The test compound is applied, typically in increasing concentrations, to the same cell. The effect on the hERG current is measured after each application.
-
Data Acquisition: The system records the current amplitude throughout the experiment.
-
-
Data Analysis:
-
Calculate the percent inhibition of the hERG tail current at each compound concentration relative to the baseline vehicle control.
-
Plot the dose-response curve and determine the IC₅₀ value for hERG inhibition.
-
Cytochrome P450 (CYP) Inhibition Assays
CYP enzymes are the primary drivers of drug metabolism.[14] Inhibition of these enzymes by a new chemical entity can lead to dangerous drug-drug interactions (DDIs) by altering the metabolism of co-administered drugs.[15][16]
Protocol 5: Fluorometric CYP Inhibition Assay
This high-throughput assay uses recombinant CYP enzymes and specific fluorogenic substrates to screen for inhibition of the most important isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).[17][18]
-
Materials:
-
Recombinant human CYP enzymes (microsomes).
-
Fluorogenic substrates specific for each isoform.
-
NADPH regenerating system.
-
Potassium phosphate buffer.
-
Known specific inhibitors for each isoform (e.g., Ketoconazole for CYP3A4) as positive controls.
-
96- or 384-well black plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Reaction Mixture: In each well, combine the buffer, recombinant CYP enzyme, and the test compound (or control inhibitor).
-
Pre-incubation: Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate Reaction: Add a mixture of the fluorogenic substrate and the NADPH regenerating system to start the metabolic reaction.
-
Incubation: Incubate for a defined period (e.g., 15-60 minutes) at 37°C. The reaction should be in the linear range.
-
Terminate Reaction: Stop the reaction (e.g., by adding acetonitrile or a specific stop solution).
-
Read Fluorescence: Measure the fluorescent signal on a plate reader at the appropriate excitation/emission wavelengths for the metabolized product.
-
-
Data Analysis:
-
Determine the percent inhibition of enzyme activity for each compound concentration relative to the vehicle control.
-
Calculate the IC₅₀ value for each CYP isoform. An IC₅₀ < 1-10 µM is often considered a potential liability warranting further investigation.
-
Section 3: Cellular Health Assessment
Rationale: It is essential to ensure that the activity observed in functional assays is due to specific interaction with the target, not a result of general cytotoxicity.[19][20] A cell viability assay should be run in parallel with functional screens using the same cell line to determine the compound's therapeutic window.
Protocol 6: Resazurin-Based Cell Viability Assay
This is a simple, sensitive, and cost-effective colorimetric/fluorometric assay that measures the metabolic activity of viable cells.[21]
-
Materials:
-
The same cell line used for functional assays (e.g., hSERT-HEK293).
-
Complete cell culture medium.
-
Resazurin sodium salt solution.
-
Positive control for cytotoxicity: A known toxin like Staurosporine or high-concentration detergent (e.g., Triton X-100).
-
Absorbance/fluorescence plate reader.
-
-
Procedure:
-
Cell Plating: Seed cells in a 96-well clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a duration relevant to the functional assays (e.g., 24-48 hours).
-
Reagent Addition: Add Resazurin solution to each well (typically 10% of the total volume) and incubate for 1-4 hours at 37°C. Viable, metabolically active cells will reduce the blue resazurin to the pink, highly fluorescent resorufin.
-
Measurement: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm) using a plate reader.
-
-
Data Analysis:
-
Normalize the data with vehicle-treated cells representing 100% viability and cells treated with a lethal toxin representing 0% viability.
-
Plot the dose-response curve and calculate the CC₅₀ (50% cytotoxic concentration).
-
Calculate the Selectivity Index (SI) : SI = CC₅₀ / IC₅₀. A higher SI value (>10-100) is desirable, indicating that the compound is potent at its target at concentrations far below those that cause general cell death.
-
Visualizations: Workflows and Mechanisms
References
- 1. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. phcogj.com [phcogj.com]
- 3. 4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine (56839-02-2) for sale [vulcanchem.com]
- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. moleculardevices.com [moleculardevices.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. jneurosci.org [jneurosci.org]
- 10. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 12. Best Practice hERG Assay | Advanced Solutions| Testing & Service | Mediford Corporation [mediford.com]
- 13. fda.gov [fda.gov]
- 14. lnhlifesciences.org [lnhlifesciences.org]
- 15. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. criver.com [criver.com]
- 19. lifesciences.danaher.com [lifesciences.danaher.com]
- 20. Cell viability assays | Abcam [abcam.com]
- 21. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Characterization of 4-benzo[b]thiophen-3-yl-piperidine hydrochloride in Monoamine Transporter Binding Assays
Introduction
4-benzo[b]thiophen-3-yl-piperidine hydrochloride is a novel synthetic compound featuring a piperidine ring linked to a benzo[b]thiophene moiety. The piperidine scaffold is a privileged structure in neuropharmacology, frequently found in ligands targeting monoamine transporters such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1][2] These transporters are critical for regulating neurotransmitter concentrations in the synaptic cleft, and their modulation is a key mechanism for treating a wide range of psychiatric and neurological disorders.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in various receptor binding assays to determine its affinity and selectivity for DAT, SERT, and NET.
This document will detail the principles and provide step-by-step protocols for three widely-used binding assay formats: the gold-standard radioligand binding assay, the label-free surface plasmon resonance (SPR) technique, and the homogeneous fluorescence polarization (FP) assay.[4][5][6] The causality behind experimental choices, self-validating systems, and interpretation of results are emphasized to ensure scientific integrity and reproducibility.
PART 1: Assay Selection and Principles
The choice of a receptor binding assay depends on several factors, including the required throughput, the availability of specific reagents (e.g., radiolabeled or fluorescent ligands), and the desired type of data (endpoint affinity vs. real-time kinetics).
-
Radioligand Binding Assays: These are considered the gold standard for quantifying the affinity of a ligand for its receptor due to their high sensitivity and robustness.[4] They involve the use of a radiolabeled ligand that binds to the target receptor. The assay measures the ability of the test compound (this compound) to displace the radioligand, from which the inhibitory constant (Ki) can be derived.[7]
-
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[5][8] It involves immobilizing the target receptor on a sensor chip and flowing the test compound over the surface. Binding events are detected as changes in the refractive index at the sensor surface.[9]
-
Fluorescence Polarization (FP) Assays: FP is a homogeneous assay format that measures the binding of a small fluorescently labeled ligand (tracer) to a larger protein receptor.[6] The binding event slows the rotational motion of the tracer, leading to an increase in the polarization of the emitted light.[10] This technique is well-suited for high-throughput screening (HTS).[11]
PART 2: Experimental Protocols
Safety Precautions: Always consult the Safety Data Sheet (SDS) for this compound and all other chemicals used.[12][13][14] Handle all reagents, especially radiochemicals, with appropriate personal protective equipment (PPE) in a designated laboratory area.
Protocol 1: Radioligand Binding Assay (Filtration Method)
This protocol describes a competitive binding assay to determine the Ki of this compound for DAT, SERT, and NET using membranes from cells expressing the respective human transporters.
Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Transporter Source: Commercially available frozen cell membranes from HEK293 or CHO cells stably expressing human DAT, SERT, or NET.[2][15][16]
-
Radioligands:
-
Test Compound: 10 mM stock of this compound in DMSO.
-
Reference Compounds (for non-specific binding):
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[2]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[2]
-
Equipment: 96-well microplates, cell harvester, glass fiber filters (presoaked in 0.3-0.5% polyethyleneimine), scintillation counter, scintillation cocktail.[2][17]
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Thaw the cell membranes on ice and resuspend in assay buffer to a final concentration of 20-50 µg protein per well.[2] Protein concentration should be determined using a standard method like the BCA assay.[17]
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 0.1 nM to 10 µM.
-
Dilute the radioligand in assay buffer to a final concentration approximately equal to its Kd.
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of the diluted membrane suspension.[2]
-
Non-specific Binding (NSB): Add 50 µL of the appropriate reference compound (at a high concentration to saturate the receptors), 50 µL of radioligand solution, and 100 µL of the diluted membrane suspension.[2]
-
Competitive Binding: Add 50 µL of each dilution of this compound, 50 µL of radioligand solution, and 100 µL of the diluted membrane suspension.[7]
-
-
Incubation:
-
Filtration and Washing:
-
Quantification:
-
Dry the filter mat and place it in scintillation vials or a plate compatible with a scintillation counter.
-
Add scintillation cocktail and measure the radioactivity (in counts per minute, CPM) in a scintillation counter.[7]
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Table 1: Hypothetical Radioligand Binding Data
| Target Transporter | Radioligand | Radioligand Kd (nM) | Test Compound IC50 (nM) | Test Compound Ki (nM) |
| DAT | [³H]-WIN 35,428 | 4.1 | 150 | 74.6 |
| SERT | [³H]-Imipramine | 2.5 | 85 | 47.2 |
| NET | [³H]-Nisoxetine | 1.5 | 25 | 12.5 |
Protocol 2: Surface Plasmon Resonance (SPR)
This protocol outlines the determination of binding kinetics and affinity of this compound for a purified monoamine transporter.
Workflow for Surface Plasmon Resonance (SPR)
Caption: General workflow for an SPR binding experiment.
Materials:
-
SPR Instrument: (e.g., Biacore, Reichert)
-
Sensor Chip: CM5 or similar, suitable for amine coupling.
-
Purified Transporter Protein: Solubilized and purified DAT, SERT, or NET.
-
Test Compound: this compound dissolved in running buffer.
-
Running Buffer: (e.g., HBS-P+ buffer: 10 mM HEPES, 150 mM NaCl, 0.05% v/v Surfactant P20, pH 7.4).
-
Immobilization Reagents: Amine coupling kit (EDC, NHS, ethanolamine).
Step-by-Step Procedure:
-
Immobilization of Transporter:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the purified transporter protein over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the sensor and reference surfaces.
-
Monitor the association phase during the injection.
-
Switch back to running buffer to monitor the dissociation phase.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove any remaining bound compound before the next injection.
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[18]
Protocol 3: Fluorescence Polarization (FP) Assay
This protocol describes a competitive FP assay to measure the affinity of this compound.
Materials:
-
Purified Transporter Protein: DAT, SERT, or NET.
-
Fluorescent Tracer: A fluorescently labeled ligand with known affinity for the target transporter (e.g., a derivative of a known inhibitor labeled with fluorescein or rhodamine).[6]
-
Test Compound: this compound.
-
Assay Buffer: (e.g., PBS with 0.01% Tween-20).
-
Equipment: Fluorescence polarization plate reader, low-binding black 384-well plates.[11]
Step-by-Step Procedure:
-
Assay Optimization:
-
Determine the optimal concentration of the fluorescent tracer and receptor that gives a stable and significant polarization window (the difference in millipolarization units, mP, between bound and free tracer).[19]
-
-
Assay Setup (in a 384-well plate):
-
Add the test compound at various concentrations.
-
Add the pre-determined optimal concentration of the fluorescent tracer.
-
Initiate the binding reaction by adding the purified transporter protein.[19]
-
-
Incubation:
-
Incubate the plate at room temperature for a period sufficient to reach equilibrium (typically 1-2 hours), protected from light.[19]
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader using appropriate excitation and emission filters for the chosen fluorophore.[10]
-
Data Analysis:
-
Plot the mP values against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to obtain the IC50 value.
-
Calculate the Ki using a modified Cheng-Prusoff equation appropriate for FP assays.
PART 3: Interpretation and Validation
Interpreting the Results:
-
Affinity (Ki or KD): A lower Ki or KD value indicates higher binding affinity. Comparing the Ki values for DAT, SERT, and NET will reveal the selectivity profile of this compound. For example, a compound with a Ki of 10 nM for NET and >1000 nM for DAT and SERT would be considered a selective NET inhibitor.
-
Kinetics (ka and kd): SPR data provides insight into the binding mechanism. A fast ka indicates a rapid onset of binding, while a slow kd suggests a long residence time of the compound on the receptor, which can have implications for in vivo efficacy and duration of action.[9]
Assay Validation and Quality Control:
-
Reference Compounds: Always include known inhibitors with established affinities for the target transporters as positive controls in each assay run to ensure the assay is performing as expected.
-
Z'-factor: For HTS-compatible assays like FP, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered excellent for screening.
-
Solvent Effects: Ensure that the final concentration of DMSO or other solvents used to dissolve the test compound does not interfere with the assay.[20]
Signaling Pathway Context
The binding of this compound to monoamine transporters is expected to inhibit the reuptake of neurotransmitters, leading to increased synaptic concentrations. This, in turn, modulates downstream signaling pathways.
Hypothetical Signaling Cascade Post-Transporter Inhibition
Caption: Inhibition of monoamine reuptake and subsequent signaling.
Conclusion
This application note provides a comprehensive framework for characterizing the binding properties of this compound at the dopamine, serotonin, and norepinephrine transporters. By employing a multi-assay approach, researchers can robustly determine the compound's affinity, selectivity, and kinetic profile. The detailed protocols and underlying principles described herein are designed to ensure the generation of high-quality, reproducible data, thereby facilitating the evaluation of this compound's therapeutic potential in the field of neuropharmacology and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. mdpi.com [mdpi.com]
- 6. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 7. benchchem.com [benchchem.com]
- 8. Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of receptor-ligand interactions by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 11. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 12. capotchem.com [capotchem.com]
- 13. echemi.com [echemi.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. [1606.08294] Ligand-receptor binding kinetics in surface plasmon resonance cells: A Monte Carlo analysis [arxiv.org]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Topic: A Protocol for the Synthesis of Novel Antipsychotic Candidates from a 4-(Benzo[b]thiophen-3-yl)piperidine Scaffold
An Application Note for Medicinal Chemistry Researchers
Abstract
The benzo[b]thiophene moiety is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Similarly, the piperidine ring is a cornerstone in the design of central nervous system (CNS) active compounds, particularly antipsychotics, where it often serves as a central scaffold or a linker.[3][4] This application note provides a detailed experimental protocol for the synthesis of novel potential antipsychotic agents starting from 4-(benzo[b]thiophen-3-yl)piperidine. The described methodology focuses on a robust N-alkylation reaction, a fundamental strategy in drug discovery for appending pharmacologically relevant side chains. We will detail a representative synthesis, purification, and characterization workflow, explaining the rationale behind key experimental choices and providing a framework for self-validation and troubleshooting. This guide is intended for researchers in drug development and medicinal chemistry.
Introduction: The Pharmacological Rationale
Modern atypical antipsychotics often function as multi-target ligands, modulating dopamine (D2) and serotonin (5-HT2A, 5-HT1A) receptors to achieve therapeutic efficacy with a reduced side-effect profile compared to older agents.[5][6] The archetypal structure for many of these drugs consists of three key components:
-
A core aromatic or heteroaromatic system (e.g., benzo[b]thiophene).
-
A basic amine center, typically within a piperidine or piperazine ring.[3]
-
An alkyl linker connecting the amine to a terminal aryl group.
This structural motif is exemplified in successful drugs like Sertindole and Brexpiprazole.[7][8] The 4-(benzo[b]thiophen-3-yl)piperidine scaffold provides the first two components. Our objective is to strategically add the third component via N-alkylation to generate novel molecules for screening as potential antipsychotic candidates.
General Synthetic Strategy & Workflow
The core of the synthetic protocol is a nucleophilic substitution reaction (SN2), where the secondary amine of the piperidine ring acts as a nucleophile, displacing a halide from an electrophilic alkyl halide. This reaction is highly reliable for creating a stable carbon-nitrogen bond.
The overall laboratory workflow is depicted below. This process ensures a logical progression from synthesis to a fully validated final compound.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 8. Industry-Oriented Route Evaluation and Process Optimization for the Preparation of Brexpiprazole | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: 4-Benzo[b]thiophen-3-yl-piperidine Hydrochloride as a Precursor for Potent and Selective FAAH Inhibitors
Introduction: Targeting the Endocannabinoid System via FAAH Inhibition
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a plethora of physiological processes, including pain, inflammation, mood, and memory.[1][2][3] A key enzyme governing the tone of the ECS is Fatty Acid Amide Hydrolase (FAAH), an integral membrane protein responsible for the degradation of the primary endocannabinoid, anandamide (AEA), and other related fatty acid amides.[4][5][6][7] By hydrolyzing these signaling lipids, FAAH terminates their biological activity.[6][8] Consequently, inhibiting FAAH has emerged as a promising therapeutic strategy to elevate endogenous anandamide levels, thereby producing analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[4][9][10]
This application note provides a detailed guide for researchers on the utilization of 4-benzo[b]thiophen-3-yl-piperidine hydrochloride as a key precursor for the synthesis of a potent class of irreversible FAAH inhibitors: benzothiophene piperidine ureas. We will delve into the synthetic rationale, provide a step-by-step protocol, and detail the methodology for evaluating the inhibitory activity of the synthesized compounds.
The Scientific Rationale: Covalent Modification of the Catalytic Serine
The benzothiophene piperidine urea scaffold has been identified as a highly effective pharmacophore for FAAH inhibition.[11][12] These compounds act as irreversible inhibitors, forming a covalent bond with a key serine residue (Ser241) within the catalytic triad (Ser241, Ser217, Lys142) of the FAAH active site.[5][7][11] This covalent modification, specifically carbamylation of Ser241, permanently inactivates the enzyme.[5][11] The potency of these inhibitors is therefore time-dependent, a critical factor to consider in their biological evaluation.[4] The benzothiophene moiety and the piperidine ring are crucial for orienting the urea functional group for optimal interaction with the active site.[7]
Our precursor, this compound, provides the core benzothiophene-piperidine structure, which is then elaborated to introduce the reactive urea moiety.
Synthetic Workflow and Rationale
The overall synthetic strategy involves the deprotection of the piperidine nitrogen followed by a reaction with an appropriate isocyanate to form the final urea-based inhibitor. This approach is efficient and allows for the facile generation of a library of analogs for structure-activity relationship (SAR) studies by varying the isocyanate component.
References
- 1. What are FAAH2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 4. benchchem.com [benchchem.com]
- 5. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Screening of Benzothiophene Piperidine Derivatives
Introduction: The Therapeutic Potential of the Benzothiophene Piperidine Scaffold
The benzothiophene piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its structural versatility allows for the exploration of a vast chemical space, leading to the identification of derivatives with a wide range of pharmacological activities. These activities span several key therapeutic areas, including oncology, inflammation, and central nervous system (CNS) disorders.[1][2][3] The diverse biological effects of these compounds are attributed to their ability to interact with a variety of molecular targets, including enzymes, G-protein coupled receptors (GPCRs), and other key players in cellular signaling pathways.[1][4][5][6]
High-throughput screening (HTS) of benzothiophene piperidine derivative libraries using robust and physiologically relevant cell-based assays is a critical step in the drug discovery pipeline. These assays provide essential information on the compounds' efficacy, potency, and mechanism of action in a cellular context, guiding the selection of promising lead candidates for further development. This document provides a detailed guide to a selection of key cell-based assays for screening and characterizing benzothiophene piperidine derivatives, complete with step-by-step protocols and insights into data interpretation.
I. A Tiered Approach to Screening: From General Cytotoxicity to Specific Target Engagement
A logical and efficient screening cascade for novel benzothiophene piperidine derivatives begins with broad assessments of cellular toxicity, followed by more focused assays to elucidate the mechanism of action and target engagement. This tiered approach ensures that resources are concentrated on compounds with the most promising therapeutic profiles.
Caption: A tiered workflow for screening benzothiophene piperidine derivatives.
II. Foundational Assays: Assessing Cytotoxicity and Cell Viability
A crucial initial step in the evaluation of any new chemical entity is to determine its effect on cell viability and proliferation. These assays help to identify compounds with general cytotoxicity and establish a therapeutic window for subsequent, more specific functional assays.
The MTT Assay: A Colorimetric Readout of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and cost-effective method to assess cell viability.[7] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. In this assay, mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for colorimetric quantification.
Table 1: Representative Cell Lines for Anticancer Screening
| Cancer Type | Cell Line | Key Characteristics |
| Breast Cancer | MCF-7 | Estrogen receptor-positive (ER+) |
| Breast Cancer | MDA-MB-231 | Triple-negative |
| Prostate Cancer | PC3 | Androgen-independent |
| Colon Cancer | HCT116 | Colorectal carcinoma |
| Lung Cancer | A549 | Non-small cell lung cancer |
Protocol: MTT Assay for Cytotoxicity Screening
Materials:
-
Adherent cancer cell line of choice (e.g., from Table 1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Benzothiophene piperidine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells during their exponential growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzothiophene piperidine derivatives in complete culture medium. A typical starting concentration range is 0.1 to 100 µM.
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions or controls.
-
Incubate for the desired treatment period (e.g., 48-72 hours).[9]
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.[3]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking to ensure complete dissolution.[3]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.
-
III. Elucidating the Mechanism of Action: Target-Specific and Phenotypic Assays
Once the cytotoxic profile of the derivatives is established, the next step is to investigate their mechanism of action. This involves a combination of target-specific functional assays and phenotypic assays that assess the cellular consequences of compound treatment.
A. Targeting the Kinome: In Vitro Kinase Inhibition Assays
Several benzothiophene derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[5][10][11] For instance, derivatives have shown inhibitory activity against DYRK1A/DYRK1B and the Epidermal Growth Factor Receptor (EGFR).[5][12]
Caption: Mechanism of action for a competitive kinase inhibitor.
Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common format for in vitro kinase activity measurement.[13]
Materials:
-
Recombinant kinase (e.g., EGFR, DYRK1A)
-
Fluorescently labeled substrate peptide
-
ATP
-
Kinase assay buffer
-
Benzothiophene piperidine derivatives
-
TR-FRET detection reagents (e.g., lanthanide-labeled antibody specific for the phosphorylated substrate)
-
384-well low-volume plates
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the benzothiophene piperidine derivatives in DMSO.
-
Further dilute the compounds in kinase assay buffer to the desired final concentrations.
-
-
Kinase Reaction:
-
In a 384-well plate, add the diluted compounds.
-
Add the recombinant kinase to each well (except for the no-enzyme control).
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.[13]
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.[13]
-
-
Detection:
-
Stop the kinase reaction by adding the TR-FRET detection reagents.
-
Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
B. Modulating GPCR Signaling: The CB2 Receptor
Benzothiophene derivatives have also been investigated as ligands for GPCRs, such as the cannabinoid receptor 2 (CB2), which is a promising target for anti-inflammatory and analgesic therapies.[6]
Protocol: CB2 Receptor Activation Assay (cAMP Inhibition)
This assay measures the ability of a compound to activate the Gi-coupled CB2 receptor, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[6]
Materials:
-
Cell line stably expressing the human CB2 receptor (e.g., CHO-CB2)
-
Forskolin (adenylyl cyclase activator)
-
Benzothiophene piperidine derivatives
-
cAMP detection kit (e.g., HTRF, ELISA)
-
384-well plates
-
Plate reader compatible with the chosen detection method
Procedure:
-
Cell Seeding:
-
Seed CHO-CB2 cells into a 384-well plate and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzothiophene piperidine derivatives.
-
Treat the cells with the compounds for a defined period (e.g., 30 minutes).
-
-
Adenylyl Cyclase Stimulation:
-
Add forskolin to all wells (except the negative control) to stimulate cAMP production.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercial detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each compound concentration.
-
Determine the EC₅₀ (half-maximal effective concentration) for agonists or IC₅₀ for antagonists.
-
C. Assessing Anti-Inflammatory Potential
The anti-inflammatory properties of benzothiophene piperidine derivatives can be evaluated by measuring their ability to inhibit key inflammatory enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), or by assessing their impact on inflammatory signaling pathways such as NF-κB.[14]
Protocol: NF-κB Reporter Gene Assay
This assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway by an inflammatory stimulus (e.g., TNF-α) leads to the expression of the reporter gene, which can be quantified.[15]
Materials:
-
NF-κB reporter cell line (e.g., RAW264.7-NF-κB-Luc)
-
Inflammatory stimulus (e.g., TNF-α, LPS)
-
Benzothiophene piperidine derivatives
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the reporter cells into a 96-well plate and allow them to adhere.
-
-
Compound Pre-treatment:
-
Treat the cells with serial dilutions of the benzothiophene piperidine derivatives for 1-2 hours.
-
-
Stimulation:
-
Add the inflammatory stimulus (e.g., TNF-α) to the wells to activate the NF-κB pathway.
-
Incubate for an appropriate time (e.g., 6-24 hours).[16]
-
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NF-κB activation for each compound concentration.
-
Determine the IC₅₀ value.
-
D. Phenotypic Assays for Anticancer Activity
In the context of oncology, it is crucial to understand how a compound affects cancer cell fate. Phenotypic assays such as cell cycle analysis and apoptosis assays provide valuable insights into the mechanism of cell death induced by the test compounds.
Protocol: Cell Cycle Analysis by Flow Cytometry
This method uses a fluorescent dye that binds to DNA, such as propidium iodide (PI), to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[8]
Materials:
-
Cancer cell line
-
Benzothiophene piperidine derivatives
-
PI staining solution (containing RNase A)
-
70% ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with the compounds for a specified duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash with PBS and fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C.[8]
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.[8]
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in each phase.
-
Protocol: Apoptosis Assay using Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI enters cells with compromised membranes (late apoptosis/necrosis).[1]
Materials:
-
Cancer cell line
-
Benzothiophene piperidine derivatives
-
Annexin V-FITC and PI staining kit
-
1X Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with the compounds for a time period known to induce apoptosis.
-
-
Cell Harvesting:
-
Harvest the cells and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
IV. Conclusion: A Roadmap for Discovery
The cell-based assays outlined in this document provide a comprehensive framework for the initial screening and mechanistic characterization of novel benzothiophene piperidine derivatives. By employing a systematic and tiered approach, researchers can efficiently identify compounds with desirable biological activities and gain valuable insights into their therapeutic potential. The detailed protocols serve as a practical guide for scientists in drug discovery, enabling the robust evaluation of this promising class of molecules and accelerating their journey from the laboratory to the clinic.
V. References
-
Johnson, D. S., et al. (2009). Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters, 19(10), 2865-2869. Available from: --INVALID-LINK--
-
BenchChem. (2025). A Comparative Analysis of Piperidine Derivatives in Anticancer Research. Available from: --INVALID-LINK--
-
International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. Available from: --INVALID-LINK--
-
ResearchGate. (2019). Synthesis of Benzothiophene-Fused Pyran Derivatives via Piperidine Promoted Domino Reaction. Available from: --INVALID-LINK--
-
Bentham Science. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Available from: --INVALID-LINK--
-
Azevedo, H., et al. (2022). Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. Bioorganic & Medicinal Chemistry Letters, 68, 128764. Available from: --INVALID-LINK--
-
OICC Press. (2023). Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative. Available from: --INVALID-LINK--
-
El-Sayed, M. A., et al. (2021). New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study. Future Medicinal Chemistry, 13(15), 1337-1354. Available from: --INVALID-LINK--
-
BenchChem. (2025). Application Notes: High-Throughput Screening of Novel Benzothiophenes for Drug Discovery. Available from: --INVALID-LINK--
-
MDPI. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Available from: --INVALID-LINK--
-
Royal Society of Chemistry. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Available from: --INVALID-LINK--
-
PubMed Central. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Available from: --INVALID-LINK--
-
PubMed. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Available from: --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Cell-Based Screening of Piperidine Analogs. Available from: --INVALID-LINK--
-
PubMed. (2021). Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer. Available from: --INVALID-LINK--
-
PubMed. (2016). Synthesis, binding assays, cytotoxic activity and docking studies of benzimidazole and benzothiophene derivatives with selective affinity for the CB2 cannabinoid receptor. Available from: --INVALID-LINK--
-
BenchChem. (2025). Developing a Cell-Based Assay with FAAH-IN-2: Application Notes and Protocols. Available from: --INVALID-LINK--
-
BenchChem. (2025). Application Note: Flow Cytometry Protocol for Cell Cycle Analysis of Anticancer Agent 27. Available from: --INVALID-LINK--
-
PubMed Central. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available from: --INVALID-LINK--
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available from: --INVALID-LINK--
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Available from: --INVALID-LINK--
-
BenchChem. (2025). Measuring EGFR Autophosphorylation with AG-494: Application Notes and Protocols. Available from: --INVALID-LINK--
-
Abcam. (n.d.). Annexin V staining assay protocol for apoptosis. Available from: --INVALID-LINK--
-
Abcam. (n.d.). MTT assay protocol. Available from: --INVALID-LINK--
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available from: --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. Available from: --INVALID-LINK--
-
BenchChem. (2025). Application Notes: Developing a Cell-Based Functional Assay for CB2 Modulator 1. Available from: --INVALID-LINK--
-
BenchChem. (2025). Application Note: In Vitro Kinase Assay Protocol for the ITK Inhibitor GNE-4997. Available from: --INVALID-LINK--
-
Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide. Available from: --INVALID-LINK--
-
Reaction Biology. (n.d.). DYRK1A NanoBRET Kinase Assay. Available from: --INVALID-LINK--
-
Cayman Chemical. (n.d.). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit. Available from: --INVALID-LINK--
-
PubMed Central. (2017). Identification and application of anti-inflammatory compounds screening system based on RAW264.7 cells stably expressing NF-κB-dependent SEAP reporter gene. Available from: --INVALID-LINK--
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kumc.edu [kumc.edu]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. HTRF Human Phospho-EGFR (Tyr1068) Detection Kit, 500 Assay Points | Revvity [revvity.co.jp]
- 11. texaschildrens.org [texaschildrens.org]
- 12. bio-protocol.org [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. indigobiosciences.com [indigobiosciences.com]
high-throughput screening of 4-benzo[b]thiophen-3-yl-piperidine hydrochloride analogs
Application Note & Protocols
Topic: High-Throughput Screening of 4-Benzo[b]thiophen-3-yl-piperidine Hydrochloride Analogs for Novel Neuromodulators
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 4-benzo[b]thiophen-3-yl-piperidine scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating significant activity at key neurological targets.[1][2][3] This document provides a comprehensive, field-proven guide for the high-throughput screening (HTS) of compound libraries based on this scaffold. We present detailed protocols for two distinct primary HTS campaigns targeting high-value CNS proteins: the Dopamine Transporter (DAT) and the Sigma-1 Receptor (S1R). The guide follows a logical screening cascade, from initial hit identification to robust validation through orthogonal assays and selectivity profiling. The methodologies are designed to be self-validating, incorporating essential controls and quality checks to ensure data integrity and minimize the progression of false positives. This application note serves as a strategic blueprint for identifying and characterizing novel, potent, and selective neuromodulators from 4-benzo[b]thiophen-3-yl-piperidine analog libraries.
Introduction: The Therapeutic Potential of the Benzo[b]thiophene-Piperidine Scaffold
The benzo[b]thiophene moiety is a versatile heterocyclic system that is a core component of several approved drugs, including raloxifene and zileuton.[4][5] When coupled with a piperidine ring, it forms a pharmacophore with significant potential for interacting with central nervous system (CNS) targets.[3] Specifically, analogs have shown promise as modulators of monoamine transporters and sigma receptors, which are implicated in a range of neuropsychiatric and neurodegenerative disorders.
-
Dopamine Transporter (DAT): As a key regulator of dopaminergic signaling, DAT is a primary target for treatments of ADHD, depression, and substance abuse.[6] Inhibitors of DAT prevent the reuptake of dopamine from the synaptic cleft, prolonging its action.[7]
-
Sigma-1 Receptor (S1R): This unique ligand-operated molecular chaperone, located at the endoplasmic reticulum, modulates a variety of ion channels and G-protein-coupled receptors (GPCRs).[8][9] S1R antagonists have demonstrated therapeutic potential in preclinical models of neuropathic pain, neurodegeneration, and psychiatric conditions.[8][10]
High-throughput screening (HTS) is an indispensable strategy for rapidly evaluating large chemical libraries to identify compounds that interact with these targets.[11] This guide outlines a robust HTS cascade to efficiently identify and validate active "hits" from a library of this compound analogs.
The High-Throughput Screening Cascade: A Strategy for Hit Identification and Validation
A successful screening campaign is not a single experiment but a multi-stage process designed to systematically filter a large library down to a small number of high-quality, validated hits. This process is critical for eliminating artifacts and promiscuous compounds that interfere with assay technologies, often referred to as Pan-Assay Interference Compounds (PAINS).[11][12]
Our proposed cascade follows a logical progression from high-throughput primary screening to lower-throughput, more detailed secondary and confirmatory assays.
Figure 1: The HTS cascade for hit identification and validation.
Part I: Primary HTS for Dopamine Transporter (DAT) Inhibition
Assay Principle
This protocol employs a fluorescence-based uptake inhibition assay, a robust and HTS-friendly method for measuring DAT activity.[13][14] The assay uses a fluorescent substrate that is actively transported into cells stably expressing human DAT. In the absence of an inhibitor, the substrate accumulates, leading to a strong fluorescent signal. When a test compound inhibits DAT, substrate uptake is blocked, resulting in a reduced signal.
Materials and Reagents
| Reagent/Material | Supplier Example | Purpose |
| HEK293 cells stably expressing hDAT | ATCC / In-house | Cellular system for the assay |
| DMEM with 10% FBS, 1% Pen-Strep | Gibco | Cell culture medium |
| G418 (Geneticin) | Sigma-Aldrich | Selection antibiotic to maintain stable cell line |
| Black, clear-bottom 384-well plates | Corning | Assay plates suitable for fluorescence reading |
| Fluorescent DAT Substrate | Molecular Probes | The reporter molecule for uptake |
| GBR 12909 | Tocris | Potent and selective DAT inhibitor, used as a positive control[6] |
| Assay Buffer (e.g., HBSS) | Gibco | Physiologically compatible buffer for the assay |
| DMSO (Anhydrous) | Sigma-Aldrich | Vehicle for dissolving compounds |
| Automated Liquid Handler | Beckman/Hamilton | For precise and rapid liquid dispensing |
| Plate Reader with Fluorescence | PerkinElmer/Tecan | Instrument for reading the assay signal |
Detailed Protocol: Step-by-Step
-
Cell Plating:
-
Culture HEK293-hDAT cells under standard conditions (37°C, 5% CO₂). Ensure cells are in the logarithmic growth phase.
-
Trypsinize and resuspend cells in culture medium to a density of 2.5 x 10⁵ cells/mL.
-
Using an automated dispenser, seed 40 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well).
-
Incubate the plates for 24 hours to allow for cell adherence.
-
Rationale: A 24-hour incubation ensures the cells form a healthy, uniform monolayer, which is critical for consistent assay performance.[15]
-
-
Compound Plating & Pre-incubation:
-
Prepare a "master plate" of the this compound analog library, with compounds dissolved in DMSO.
-
On the day of the assay, perform a serial dilution to create a "working plate" where compounds are at 4x the final desired concentration (e.g., 40 µM for a 10 µM final screen).
-
Remove the culture medium from the cell plate and wash once with 40 µL of pre-warmed Assay Buffer.
-
Add 10 µL of Assay Buffer containing the test compounds (or controls) to the appropriate wells.
-
Test Wells: Analogs from the library.
-
Negative Control: Assay Buffer with 0.1% DMSO (represents 100% uptake).
-
Positive Control: Assay Buffer with a high concentration of GBR 12909 (e.g., 40 µM, represents 0% specific uptake).
-
-
Incubate the plate at 37°C for 20 minutes.
-
Expert Tip: Pre-incubation allows the test compounds to bind to the transporter before the introduction of the fluorescent substrate, providing a more accurate measure of inhibition.[16]
-
-
Substrate Addition and Signal Detection:
-
Prepare a 2x solution of the fluorescent DAT substrate in Assay Buffer.
-
Add 50 µL of the substrate solution to all wells, bringing the final volume to 100 µL.
-
Incubate at 37°C for 15 minutes. The optimal time should be determined during assay development to ensure the signal is within the linear range of the instrument.
-
Read the fluorescence intensity on a compatible plate reader (e.g., Excitation/Emission wavelengths specific to the chosen dye).
-
Data Analysis and Hit Identification
-
Calculate Percent Inhibition:
-
The activity of each compound is expressed as a percentage of inhibition relative to the controls on the same plate.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
-
Assess Assay Quality (Z'-Factor):
-
The Z'-factor is a statistical measure of the separation between the positive and negative controls, indicating the quality and robustness of the HTS assay.[17][18]
-
Z' = 1 - (3 * (SD_PositiveControl + SD_NegativeControl)) / |Mean_PositiveControl - Mean_NegativeControl|
-
An assay is considered robust and suitable for HTS if the Z'-factor is ≥ 0.5 .
-
-
Hit Selection:
-
A "hit" is defined as a compound that meets a predefined activity threshold. A common starting point is a threshold of ≥50% inhibition or, more stringently, three standard deviations from the mean of the negative control wells.
-
Part II: Primary HTS for Sigma-1 Receptor (S1R) Antagonism
Assay Principle
This protocol describes a competitive ligand binding assay using Fluorescence Polarization (FP). FP is a homogeneous assay format ideal for HTS.[19] The principle is based on the detection of the change in the rotational speed of a small fluorescently-labeled S1R ligand ("tracer") upon binding to the much larger S1R protein.
-
Low Polarization: When the tracer is unbound, it tumbles rapidly in solution, depolarizing the emitted light.
-
High Polarization: When the tracer is bound to the S1R protein, its tumbling is slowed, and the emitted light remains highly polarized.
-
Inhibition: A test compound that binds to S1R will displace the fluorescent tracer, causing it to tumble freely again, leading to a decrease in the polarization signal.
Materials and Reagents
| Reagent/Material | Supplier Example | Purpose |
| Purified Human S1R Protein | In-house/Vendor | The target protein |
| Fluorescent S1R Ligand (Tracer) | Custom Synthesis | The reporter molecule for the binding assay |
| NE-100 or Haloperidol | Tocris/Sigma | Known S1R antagonists for use as positive controls[9] |
| Assay Buffer (e.g., PBS with 0.01% Tween-20) | Gibco | Buffer optimized for protein stability and minimizing non-specific binding |
| Black, low-volume 384-well plates | Greiner Bio-One | Assay plates suitable for FP measurements |
| DMSO (Anhydrous) | Sigma-Aldrich | Vehicle for dissolving compounds |
| Plate Reader with FP capability | BMG Labtech/Tecan | Instrument for measuring fluorescence polarization |
Detailed Protocol: Step-by-Step
-
Reagent Preparation:
-
Dilute the purified S1R protein and the fluorescent tracer to 2x their final concentrations in Assay Buffer. The optimal concentrations must be determined during assay development to achieve a stable and robust assay window (typically a change of >100 mP).
-
Prepare a "working plate" of the compound library at 4x the final concentration in Assay Buffer with DMSO.
-
-
Assay Assembly:
-
Add 5 µL of the 4x compound solution (or controls) to the wells of a 384-well plate.
-
Add 5 µL of the 2x S1R protein solution to all wells except those designated for the "tracer only" control.
-
Add 10 µL of the 2x fluorescent tracer solution to all wells.
-
The final volume will be 20 µL.
-
Controls:
-
Negative Control (Max Polarization): S1R protein + Tracer + DMSO vehicle.
-
Positive Control (Min Polarization): S1R protein + Tracer + saturating concentration of NE-100.
-
Tracer Only Control: Tracer + Assay Buffer (no protein).
-
-
-
Incubation and Signal Detection:
-
Seal the plate and incubate at room temperature for 60 minutes in the dark to reach binding equilibrium.
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate filters for the tracer's fluorophore.
-
Data Analysis and Hit Identification
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (mP_Compound - mP_PositiveControl) / (mP_NegativeControl - mP_PositiveControl))
-
-
Assess Assay Quality (Z'-Factor):
-
Calculate the Z'-factor using the mP values from the positive and negative controls. A value ≥ 0.5 is required.
-
-
Hit Selection:
-
Set a hit threshold, for example, ≥50% inhibition , to identify compounds that significantly displace the fluorescent tracer.
-
Part III: The Hit Validation Cascade
Primary hits from HTS campaigns require rigorous validation to confirm their activity, determine their potency, and rule out non-specific mechanisms of action.[12][20]
Figure 2: Workflow for hit validation and characterization.
Protocol: Potency Determination (IC₅₀)
-
Compound Preparation: Obtain fresh, powdered samples of the primary hits and confirm their purity (>95%) and identity via LC-MS and NMR. Prepare a concentrated stock solution in DMSO.
-
Serial Dilution: Perform a 10-point, 3-fold serial dilution to generate a range of concentrations that will span the full dose-response curve.
-
Assay Performance: Run the primary assay (DAT uptake or S1R binding) with the serially diluted compounds in triplicate.
-
Data Analysis: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data using a four-parameter logistic equation in software like GraphPad Prism to determine the IC₅₀ value (the concentration at which 50% of the maximal response is inhibited).
-
Progression Criteria: Advance compounds with a confirmed IC₅₀ < 1 µM and a well-defined sigmoidal curve.
Protocol: Orthogonal Assay Confirmation
The goal of an orthogonal assay is to confirm the compound's activity using a different technology or biological readout to ensure the initial hit was not an artifact of the primary assay format.
-
For DAT Hits: A classic and reliable orthogonal assay is a radioligand uptake assay .[15] This involves using [³H]dopamine as the substrate and measuring its accumulation in hDAT-expressing cells via scintillation counting.[16] A true inhibitor should be active in both the fluorescent and radioactive formats.
-
For S1R Hits: A functional assay can serve as an excellent orthogonal test. Since S1R is known to modulate ion channels, an automated electrophysiology platform or a calcium flux assay using a cell line where S1R activation is coupled to calcium mobilization can confirm that the compound not only binds but also functionally antagonizes the receptor.[8][21]
Protocol: Selectivity Profiling
Selectivity is paramount for developing a safe and effective therapeutic. Validated hits should be tested in assays for closely related targets.
-
For DAT Hits: Screen against transporters for serotonin (SERT) and norepinephrine (NET) . A desirable compound will show high potency for DAT with significantly lower potency (>10-fold) for SERT and NET.
-
For S1R Hits: Screen against the Sigma-2 Receptor (S2R) . A selective S1R antagonist is preferred for elucidating a clear mechanism of action.
Advanced Characterization: High-Content Phenotypic Screening
For promising lead candidates, high-content screening (HCS) can provide invaluable data on the compound's effects in a more complex biological context.[22][23] HCS combines automated microscopy with quantitative image analysis to measure multiple phenotypic parameters simultaneously.[24]
-
Application: Treat a relevant cell line (e.g., primary neurons or a neuroblastoma cell line) with the validated hit and use fluorescent dyes to stain the nucleus, cytoskeleton, and mitochondria.
-
Analysis: Automated imaging and analysis can quantify changes in cell viability, neurite outgrowth, mitochondrial health, or protein localization. This can reveal desired therapeutic effects or potential cytotoxicity early in the discovery process.[22][25]
Conclusion
The protocols detailed in this application note provide a robust framework for the high-throughput screening of this compound analog libraries. By employing a systematic cascade that progresses from high-throughput primary assays to detailed validation and profiling, researchers can efficiently identify and prioritize novel, potent, and selective modulators of the Dopamine Transporter and the Sigma-1 Receptor. This strategic approach maximizes the probability of discovering high-quality lead candidates for further development in the treatment of neurological and psychiatric disorders.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antitubercular Activity of New Benzo[b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bioivt.com [bioivt.com]
- 8. Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 10. Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines | Semantic Scholar [semanticscholar.org]
- 15. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. azolifesciences.com [azolifesciences.com]
- 23. Accelerating Drug Discovery with High Content Screening | Core Life Analytics [corelifeanalytics.com]
- 24. alitheagenomics.com [alitheagenomics.com]
- 25. Improving drug discovery with high-content phenotypic screens by systematic selection of reporter cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of Novel Radioligands from Benzothiophene Piperidine Scaffolds
Audience: Researchers, scientists, and drug development professionals in neuropharmacology, medicinal chemistry, and molecular imaging.
Objective: This document provides a comprehensive, in-depth technical guide for the design, synthesis, and evaluation of PET and SPECT radioligands derived from benzothiophene piperidine scaffolds. The protocols and insights are grounded in established scientific principles to ensure technical accuracy and reproducibility, guiding researchers through the complex, iterative process of radiotracer development.
Introduction: The Strategic Value of Benzothiophene Piperidine Scaffolds
The piperidine ring is a cornerstone of medicinal chemistry, widely recognized as a "privileged structure" due to its prevalence in a vast number of biologically active compounds, particularly those targeting the central nervous system (CNS).[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal scaffold for interacting with complex biological targets like G-protein coupled receptors (GPCRs), transporters, and enzymes.[1][3]
When fused with a benzothiophene moiety—a bioisosteric replacement for a phenyl group that can modulate electronic properties and metabolic stability—the resulting scaffold offers a powerful platform for developing highly potent and selective ligands.[3][4] The development of radiolabeled versions of these molecules as imaging agents for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) is a critical step in modern drug discovery.[5][6] These radioligands allow for the non-invasive, quantitative assessment of target engagement, receptor density, and pharmacokinetics directly in living subjects, bridging the gap between in vitro findings and clinical efficacy.[5][6]
This guide outlines the complete workflow for developing such a radioligand, from initial chemical design and radiosynthesis to rigorous in vitro and in vivo characterization.
Part 1: Ligand Design and Precursor Synthesis
The "Why": Foundational Principles of Design
The success of a radioligand is predicated on more than just high affinity for its target. The ideal candidate must possess a carefully balanced profile of properties:
-
High Target Affinity and Selectivity: To ensure the signal originates from the target of interest and not from off-target sites. Structure-activity relationship (SAR) studies are crucial for optimizing these parameters.[4][7]
-
Appropriate Lipophilicity (logD): The molecule must be lipophilic enough to cross the blood-brain barrier (BBB) but not so lipophilic that it engages in high non-specific binding to lipids and proteins.
-
Low Metabolite Profile: The radioligand should resist rapid metabolism, especially the formation of radiometabolites that can also cross the BBB and confound the imaging signal.[8]
-
Suitability for Radiolabeling: The structure must incorporate a position for the introduction of a radionuclide that does not disrupt its binding. This requires the strategic synthesis of a "precursor" molecule.
Protocol 1: General Synthesis of a Radiolabeling Precursor
This protocol describes a conceptual pathway for synthesizing a desmethyl-benzothiophene piperidine precursor, primed for subsequent ¹¹C-methylation. The synthesis of benzothiophene derivatives can be achieved through various methods, including the cyclization of disulfides and alkynes.[9]
Workflow for Precursor Synthesis
Caption: Conceptual workflow for synthesizing a desmethyl precursor.
Methodology:
-
Scaffold Functionalization: Begin with a suitable benzothiophene starting material. Employ standard organic reactions (e.g., Friedel-Crafts acylation, Vilsmeier-Haack formylation) to install a reactive handle (e.g., a carbonyl group) at the desired position for linking the piperidine moiety.
-
Piperidine Introduction: Couple the functionalized benzothiophene with a protected piperidine derivative. A common method is reductive amination between a ketone/aldehyde on one fragment and an amine on the other.[10]
-
Deprotection and Precursor Finalization: If the piperidine nitrogen is protected (e.g., with a Boc group), remove the protecting group. The most critical step is the generation of the labeling site. For ¹¹C-methylation, this typically involves demethylating a methoxy-aryl group to reveal a free phenol (a nucleophile) using a reagent like boron tribromide (BBr₃).
-
Purification: Purify the final precursor molecule to >98% purity using column chromatography or preparative HPLC. The identity and purity must be rigorously confirmed by NMR, LC-MS, and HRMS.[11] This is a self-validating step; an impure precursor will lead to a failed or difficult-to-purify radiosynthesis.
Part 2: Radiochemistry and Ligand Synthesis
The "Why": Choosing the Right Isotope and Method
The choice of radionuclide is dictated by the biological question, logistical constraints, and the required imaging resolution.[12]
-
PET Isotopes:
-
Carbon-11 (¹¹C): Half-life of ~20.4 minutes. Allows for multiple scans in the same subject on the same day. ¹¹C-methylation is a well-established and versatile reaction.
-
Fluorine-18 (¹⁸F): Half-life of ~109.8 minutes. Its longer half-life facilitates transport to satellite imaging centers and allows for the study of slower biological processes.[8]
-
-
SPECT Isotopes:
Workflow for Automated Radiosynthesis
Caption: Automated radiosynthesis module workflow.
Protocol 2: Automated ¹¹C-Methylation of a Phenolic Precursor
This protocol outlines the synthesis of a ¹¹C-labeled radioligand using an automated synthesis module.
Methodology:
-
Precursor Preparation: Dissolve ~0.5-1.0 mg of the desmethyl-benzothiophene piperidine precursor in a suitable solvent (e.g., DMF or DMSO) and load it into the synthesis module's reactor.
-
[¹¹C]CH₃I Synthesis: [¹¹C]CO₂ produced from the cyclotron is trapped and converted to [¹¹C]CH₄, which is then reacted with iodine to form [¹¹C]CH₃I (methyl iodide). The [¹¹C]CH₃I is trapped in the precursor solution.
-
Radiolabeling Reaction: Add a base (e.g., NaOH or K₂CO₃) to deprotonate the phenolic precursor. Heat the reaction vessel (typically 80-120°C) for 3-5 minutes to facilitate the nucleophilic attack of the phenoxide on [¹¹C]CH₃I.
-
Purification: The crude reaction mixture is quenched and injected onto a semi-preparative HPLC system to separate the desired radiolabeled product from unreacted precursor and radioactive impurities.
-
Formulation: The collected HPLC fraction is passed through a C18 Sep-Pak cartridge to remove the HPLC solvents. The final product is eluted with ethanol and formulated in sterile saline for injection.
-
Quality Control (QC): Before release for in vivo studies, the final product must pass several QC tests:
-
Radiochemical Purity: >95% as determined by analytical HPLC.
-
Molar Activity (Aₘ): Determined by relating the radioactivity to the mass of the compound, typically >37 GBq/µmol (1 Ci/µmol) at the time of injection.[14]
-
Residual Solvents: Measured by GC to ensure they are below USP limits.
-
Sterility and Endotoxin Testing: To ensure safety for in vivo administration.
-
Part 3: In Vitro Characterization
The "Why": Validating Target Interaction Before In Vivo Studies
In vitro assays are a cost-effective method to confirm that the newly synthesized ligand retains high affinity and selectivity for its intended biological target.[15][16] These assays are a critical checkpoint; a ligand that fails here will not be viable in vivo.
Table 1: Key In Vitro Radioligand Parameters
| Parameter | Description | Desired Value | Rationale |
| Kᵢ (Inhibition Constant) | The concentration of the competing ligand that binds to 50% of the receptors in the absence of radioligand. | < 10 nM | Indicates high binding affinity of the non-radiolabeled standard. |
| IC₅₀ (Inhibitory Conc. 50%) | The concentration of a competitor that displaces 50% of the specific binding of the radioligand. | Dependent on assay | Used to calculate Kᵢ. A lower value indicates higher affinity. |
| Bₘₐₓ (Max. Binding Sites) | The total concentration of receptors in the sample, determined by saturation binding. | Target-dependent | Confirms the presence and density of the target in the tissue.[16] |
| Selectivity | The ratio of Kᵢ values for the target receptor versus other relevant receptors. | > 100-fold | Ensures the imaging signal is specific to the target of interest. |
Protocol 3: In Vitro Competition Binding Assay
This protocol determines the affinity (Kᵢ) of the non-radiolabeled ("cold") benzothiophene piperidine ligand for its target receptor using a commercially available or in-house developed radioligand.
Methodology:
-
Membrane Preparation: Prepare membrane homogenates from cells or tissues known to express the target receptor. Determine the total protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Membrane homogenate (a fixed amount, e.g., 20-50 µg protein).
-
A fixed concentration of a known, potent radioligand for the target (typically at its K₋ value).
-
A range of concentrations of the unlabeled benzothiophene piperidine test compound (the "competitor").
-
Incubation buffer to reach the final volume.
-
-
Defining Non-Specific Binding (NSB): Include control wells containing a high concentration of a known, potent, non-radiolabeled ligand to saturate all specific binding sites. The radioactivity detected in these wells represents NSB.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter mat. The filters trap the membranes while the unbound ligand passes through.
-
Quantification: Wash the filters with ice-cold buffer, then place them in scintillation vials with scintillation cocktail. Count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the NSB counts from all other counts to get specific binding. Plot the specific binding as a function of the log concentration of the competitor compound. Use a non-linear regression model (sigmoidal dose-response) in software like GraphPad Prism to determine the IC₅₀ value.[17] The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Part 4: Preclinical In Vivo Evaluation with PET/CT
The "Why": Assessing Performance in a Living System
Successful in vitro binding is necessary but not sufficient. Preclinical imaging studies are required to assess the radioligand's behavior in the complex biological environment of a living organism, answering key questions about BBB penetration, target engagement, and pharmacokinetics.[18] Standardization of these preclinical protocols is essential for ensuring data is reproducible and translatable.[19][20][21]
Workflow for Preclinical PET Imaging and Analysis
Caption: Workflow for a preclinical PET/CT imaging study.
Protocol 4: Dynamic PET/CT Imaging and Blocking Study in Rodents
This protocol describes a typical imaging study to evaluate brain uptake and target specificity.
Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., a rat or mouse) with isoflurane.[22] Place a catheter in the lateral tail vein for radioligand injection. Position the animal on the scanner bed, ensuring the head is centered in the field of view.
-
Baseline Scan:
-
Administer a bolus injection of the ¹¹C- or ¹⁸F-labeled benzothiophene piperidine radioligand via the tail vein catheter (e.g., 5-10 MBq).
-
Immediately start a dynamic PET scan for 60-90 minutes.
-
Following the PET scan, perform a short CT scan for anatomical co-registration and attenuation correction.
-
-
Blocking Scan (Specificity Confirmation):
-
On a separate day, or after the radioactivity from the first scan has decayed, use the same animal.
-
Pre-treat the animal with a high dose of a known, selective, non-radiolabeled antagonist for the target (e.g., 1-5 mg/kg, administered 15-30 minutes before the radioligand).[14][23]
-
Repeat the radioligand injection and dynamic PET/CT scan exactly as in the baseline procedure.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data into a series of time frames.
-
Co-register the PET images with the CT scan.
-
Draw regions of interest (ROIs) on the images corresponding to specific brain areas (e.g., cortex, striatum, cerebellum) using an anatomical atlas.
-
Generate time-activity curves (TACs) for each ROI, which plot the concentration of radioactivity over time.[18]
-
-
Interpretation:
-
Brain Uptake: The TACs will show how quickly the radioligand enters the brain and how long it is retained.
-
Specificity: A significant reduction (>70-80%) in radioactivity in target-rich regions during the blocking scan compared to the baseline scan confirms that the signal is specific to the target receptor.[14] The cerebellum is often used as a reference region (assumed to have low to no specific binding) to calculate metrics like the binding potential (BPₙₙ), which is an index of the density of available receptors.[8]
-
Conclusion
The development of radioligands from benzothiophene piperidine scaffolds is a rigorous, multidisciplinary endeavor that integrates medicinal chemistry, radiochemistry, pharmacology, and in vivo imaging. By following a structured and self-validating workflow—from rational ligand design and precursor synthesis to meticulous radiolabeling and multi-stage biological evaluation—researchers can successfully create powerful molecular imaging tools. These tools are indispensable for elucidating the role of novel CNS targets in health and disease and for accelerating the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and SAR of selective benzothiophene, benzofuran, and indole-based peroxisome proliferator-activated receptor delta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo evaluation of a novel 18F-labeled PET radioligand for translocator protein 18 kDa (TSPO) in monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 99mTc(CO)3-labeled 1-(2-Pyridyl)piperazine derivatives as radioligands for 5-HT7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and in vivo evaluation of novel PET radioligands for imaging the endothelin-A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 16. perceptive.com [perceptive.com]
- 17. researchgate.net [researchgate.net]
- 18. Radiosynthesis and in vivo evaluation of novel radioligands for PET imaging of cerebral 5-HT7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Standardisation of preclinical PET/CT protocols across multiple research centres | Centre for Cardiovascular Science | Centre for Cardiovascular Science [cardiovascular-science.ed.ac.uk]
- 20. radiologybusiness.com [radiologybusiness.com]
- 21. Standardization of Preclinical PET/CT Imaging to Improve Quantitative Accuracy, Precision, and Reproducibility: A Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Best Practices for Preclinical 18F-FDG PET Imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 23. Radiosynthesis and In Vivo Evaluation of Novel Radioligands for PET Imaging of Cerebral 5-HT7 Receptors | Journal of Nuclear Medicine [jnm.snmjournals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Palladium-Catalyzed Amination of Benzothiophene Derivatives
Welcome to the technical support center for palladium-catalyzed amination of benzothiophene derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during these critical cross-coupling reactions. As Senior Application Scientists, we have synthesized the information in this guide from peer-reviewed literature and extensive laboratory experience to ensure you have the most reliable and up-to-date information at your fingertips.
Frequently Asked Questions (FAQs)
This section addresses some of the most common initial questions regarding the palladium-catalyzed amination of benzothiophenes, a class of reactions commonly known as the Buchwald-Hartwig amination.
Q1: What are the most critical parameters to control in the Buchwald-Hartwig amination of benzothiophenes?
A1: The success of the amination of benzothiophenes hinges on the careful selection of four key components: the palladium precursor, the ligand, the base, and the solvent. The interplay between these factors is crucial for achieving high yields and avoiding side reactions. The electronic properties and steric hindrance of both the benzothiophene substrate and the amine coupling partner also play a significant role.
Q2: Which palladium catalysts are most effective for coupling with benzothiophenes?
A2: While a variety of palladium sources can be used, Pd(OAc)₂ (palladium(II) acetate) and Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are the most commonly employed and commercially available precatalysts. The choice between them often depends on the specific ligand and substrate being used. For instance, some ligands may require the in-situ reduction of Pd(II) to the active Pd(0) species, which is readily achieved with Pd(OAc)₂.
Q3: How do I select the appropriate ligand for my benzothiophene substrate?
A3: Ligand selection is arguably the most critical factor in a successful Buchwald-Hartwig amination. For electron-rich heterocycles like benzothiophene, bulky, electron-rich phosphine ligands are generally preferred. These ligands promote the crucial reductive elimination step and stabilize the active catalytic species. Commonly successful ligand classes include biarylphosphines (e.g., XPhos, SPhos) and ferrocenylphosphines (e.g., Josiphos). The optimal ligand can vary depending on the substitution pattern of the benzothiophene.
Q4: What is the role of the base, and which one should I choose?
A4: The base is essential for deprotonating the amine nucleophile, allowing it to coordinate to the palladium center. The choice of base is critical, as it can influence the reaction rate and the formation of side products. Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common and effective choice for many applications. However, for sensitive substrates, milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary to prevent base-induced side reactions.
Q5: What are the most suitable solvents for this reaction?
A5: Anhydrous, aprotic solvents are required to prevent quenching of the active catalyst and base. Toluene and dioxane are the most frequently used solvents for the amination of benzothiophenes. The choice of solvent can influence the solubility of the reactants and the reaction temperature, both of which can impact the reaction outcome.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Product Yield
Low or no yield is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
-
Verify Reagent Quality:
-
Palladium Precatalyst: Ensure the palladium source is of high purity and has not been improperly stored. Exposure to air or moisture can lead to catalyst deactivation.
-
Ligand: Phosphine ligands, especially electron-rich ones, are susceptible to oxidation. Store them under an inert atmosphere (nitrogen or argon).
-
Base: Sodium tert-butoxide is highly hygroscopic. Use freshly opened bottles or store it in a desiccator.
-
Solvent: Use anhydrous solvent. Even small amounts of water can be detrimental to the reaction.
-
Amine and Benzothiophene: Confirm the purity of your starting materials. Impurities can sometimes inhibit the catalyst.
-
-
Optimize Reaction Conditions:
-
Temperature: Most Buchwald-Hartwig aminations require elevated temperatures (typically 80-110 °C). If you are running the reaction at a lower temperature, a gradual increase may improve the yield.
-
Reaction Time: Some couplings are slow. If you suspect the reaction is incomplete, try extending the reaction time. Monitor the reaction by TLC or LC-MS to track the consumption of starting materials.
-
-
Re-evaluate the Catalytic System:
-
Ligand Screening: If the initial ligand choice is not effective, a screen of different ligand classes may be necessary. For benzothiophenes, consider ligands like Xantphos or Josiphos-type ligands, which have been shown to be effective for heterocyclic substrates.
-
Base Screening: If a strong base like NaOtBu is not working or is causing decomposition, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃.
-
Caption: A decision-making workflow for troubleshooting low product yield.
Problem 2: Formation of Side Products
The formation of side products can complicate purification and reduce the overall yield. Identifying the side products can provide clues to the underlying problem.
| Side Product | Potential Cause | Suggested Solution |
| Hydrodehalogenation of Benzothiophene | Catalyst deactivation leading to competing pathways. | Increase ligand-to-palladium ratio; switch to a more robust ligand. |
| Homocoupling of Benzothiophene | Inefficient oxidative addition or transmetalation. | Screen different ligands and bases. |
| Decomposition of Starting Material | Reaction temperature is too high, or the base is too strong. | Reduce the reaction temperature; use a milder base (e.g., K₃PO₄). |
-
Lower the Reaction Temperature: Start the reaction at a lower temperature (e.g., 80 °C) and slowly increase it if the reaction is too slow.
-
Use a Milder Base: Replace NaOtBu with K₃PO₄ or Cs₂CO₃. This is particularly important for substrates with base-sensitive functional groups.
-
Adjust the Ligand-to-Palladium Ratio: Increasing the amount of ligand relative to the palladium precursor can sometimes suppress side reactions by ensuring the palladium center remains coordinated and stable.
Problem 3: Catalyst Deactivation
Catalyst deactivation is a common cause of incomplete reactions. Understanding the deactivation pathways can help in preventing them.
-
Oxidative Degradation: Phosphine ligands can be oxidized, rendering them ineffective.
-
Formation of Off-Cycle Species: The catalyst can form inactive palladium clusters or complexes.
-
Substrate Inhibition: In some cases, the starting material or product can bind too strongly to the catalyst, inhibiting its activity.
-
Maintain an Inert Atmosphere: Rigorously exclude air and moisture from the reaction by using Schlenk techniques or a glovebox.
-
Use Robust Ligands: Some ligands are inherently more stable to the reaction conditions. Biarylphosphine ligands are often more robust than simpler phosphine ligands.
-
Control Reactant Concentrations: Running the reaction at a lower concentration can sometimes prevent the formation of inactive catalyst aggregates.
Caption: The catalytic cycle of Buchwald-Hartwig amination and potential deactivation points.
Technical Support Center: Synthesis of 4-Benzo[b]thiophen-3-yl-piperidine Hydrochloride
Welcome to the technical support center for the synthesis of 4-benzo[b]thiophen-3-yl-piperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot by-product formation during this multi-step synthesis. Here, we provide in-depth, experience-driven guidance in a user-friendly question-and-answer format.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis, focusing on the identification and mitigation of by-products.
FAQ 1: An unexpected peak is observed in my HPLC analysis after the final hydrogenation step. What could it be?
This is a frequent observation. The most probable by-products originating from the catalytic hydrogenation of the benzo[b]thiophene ring system are:
-
Over-reduction Product (A): 2,3-Dihydrobenzo[b]thiophene Derivative: The most common by-product is often the result of the hydrogenation of the thiophene ring.[1][2][3] This occurs when the catalyst, typically Palladium on carbon (Pd/C), is too active or the reaction is allowed to proceed for too long or at an elevated temperature or pressure.
-
Ring-Opening Product (B): Ethylbenzene Derivative: A more significant side reaction is the hydrogenolysis of the C-S bond in the thiophene ring, which can lead to the formation of an ethylbenzene derivative.[3] This is more likely to occur under harsh hydrogenation conditions.
-
Dehalogenation Product (if applicable): If your synthesis involves a halogenated precursor, reductive dehalogenation is a common side reaction during catalytic hydrogenation.[4]
Troubleshooting Steps:
-
Confirm the Identity: Use LC-MS to determine the molecular weight of the impurity. This will help distinguish between the expected product and potential by-products.
-
Optimize Hydrogenation Conditions:
-
Catalyst Loading: Reduce the amount of Pd/C catalyst.
-
Hydrogen Pressure: Lower the hydrogen pressure.
-
Temperature: Perform the reaction at a lower temperature.
-
Reaction Time: Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed.
-
FAQ 2: The yield of my final product is consistently low. What are the likely causes?
Low yields can stem from several stages of the synthesis. Here are the primary areas to investigate:
-
Incomplete Reductive Amination: If your synthesis proceeds via a ketone intermediate and piperidine, the initial imine formation and subsequent reduction might be inefficient.
-
Side Reactions during Coupling: For syntheses involving a coupling reaction, such as a Buchwald-Hartwig amination to form the C-N bond, by-products can arise from side reactions of the catalyst or starting materials.[5]
-
Product Loss during Work-up and Purification: The product, being an amine, can be partially soluble in aqueous layers during extraction, especially if the pH is not carefully controlled. Adsorption onto silica gel during chromatography can also lead to yield loss.
Troubleshooting Steps:
-
Analyze Intermediates: Isolate and characterize the intermediates at each step to pinpoint where the yield loss is occurring.
-
Optimize Reductive Amination:
-
pH Control: Maintain the optimal pH for imine formation (typically weakly acidic).
-
Reducing Agent: Experiment with different reducing agents (e.g., NaBH(OAc)₃, NaBH₃CN).
-
-
Optimize Coupling Reaction:
-
Improve Work-up:
-
pH Adjustment: During aqueous extraction, adjust the pH to >10 to ensure the product is in its free base form and minimally soluble in the aqueous layer.
-
Alternative Purification: Consider crystallization or salt formation as an alternative to chromatography to minimize product loss.
-
FAQ 3: My final product is off-color (yellow or brown). What causes this discoloration?
Discoloration is usually due to trace impurities that are highly chromophoric.
-
Oxidation Products: The sulfur atom in the benzo[b]thiophene ring can be susceptible to oxidation, especially if exposed to air and light for extended periods.[5]
-
Residual Palladium: Incomplete removal of the palladium catalyst from the hydrogenation step can lead to a grayish or black tint.
-
Polymeric By-products: Under certain conditions, especially with strong acids or high temperatures, side reactions can lead to the formation of colored polymeric materials.
Troubleshooting Steps:
-
Charcoal Treatment: Stirring the product solution with activated charcoal can effectively remove many colored impurities.
-
Recrystallization: Recrystallizing the hydrochloride salt from a suitable solvent system (e.g., ethanol/ether, methanol/acetone) is often very effective for purification.
-
Thorough Catalyst Filtration: Ensure the palladium catalyst is completely removed by filtering through a pad of Celite®.
Section 2: By-product Formation Pathways
Understanding the mechanisms of by-product formation is crucial for their prevention.
By-product Formation in Catalytic Hydrogenation
Catalytic hydrogenation is a critical step in many synthetic routes to 4-benzo[b]thiophen-3-yl-piperidine. However, the benzo[b]thiophene ring system can undergo several transformations under these conditions.
Caption: Potential by-product pathways during catalytic hydrogenation.
| By-product | Formation Mechanism | Prevention Strategy |
| Over-reduction Product | Hydrogenation of the thiophene ring.[1][2][3] | Use a less active catalyst, lower hydrogen pressure, lower temperature, and shorter reaction time. |
| Ring-Opening Product | Hydrogenolysis of the C-S bond.[3] | Avoid harsh hydrogenation conditions (high temperature and pressure). |
| Dehalogenation Product | Reductive cleavage of a carbon-halogen bond. | Choose a catalyst less prone to dehalogenation (e.g., certain rhodium catalysts) or protect the halogenated position if possible.[4] |
Section 3: Experimental Protocols
Protocol 1: Analytical HPLC Method for In-process Control
This protocol is designed for monitoring the progress of the reaction and identifying the presence of by-products.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Protocol 2: Lab-Scale Purification by Recrystallization
This procedure is for the purification of the final hydrochloride salt.
-
Dissolve the crude this compound in a minimal amount of hot methanol or ethanol.
-
If the solution is colored, add a small amount of activated charcoal and stir for 15-20 minutes.
-
Filter the hot solution through a Celite® pad to remove the charcoal and any particulate matter.
-
Slowly add a non-polar anti-solvent, such as diethyl ether or acetone, until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
Caption: A general workflow for troubleshooting by-product formation.
Section 4: Concluding Remarks
The synthesis of this compound, while seemingly straightforward, presents several opportunities for by-product formation. A systematic approach to troubleshooting, grounded in a solid understanding of the underlying reaction mechanisms, is key to achieving high purity and yield. By carefully controlling reaction conditions, especially during catalytic hydrogenation, and implementing appropriate analytical and purification techniques, researchers can successfully navigate the challenges of this synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Homogeneous Hydrogenation of Benzo[b]thiophene by Use of Rhodium and Iridium Complexes as the Catalyst Precursors: Kinetic and Mechanistic Aspects [iris.cnr.it]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine (56839-02-2) for sale [vulcanchem.com]
Technical Support Center: Purification of 4-benzo[b]thiophen-3-yl-piperidine hydrochloride
Welcome to the dedicated technical support guide for the purification of 4-benzo[b]thiophen-3-yl-piperidine hydrochloride (CAS No: 56839-06-6). This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this crucial intermediate. Here, we merge foundational chemical principles with practical, field-tested advice to ensure you achieve the highest purity for your compound.
I. Understanding the Molecule: Key Physicochemical Properties
Before diving into purification, understanding the inherent properties of this compound is paramount. The molecule consists of a piperidine ring, a basic secondary amine, attached to a bulky, lipophilic benzo[b]thiophene group[1]. As a hydrochloride salt, it is expected to have higher solubility in polar protic solvents, including water and alcohols, compared to its free base form. The pKa of the piperidine nitrogen is a critical parameter, influencing its behavior during pH-dependent purification techniques like acid-base extraction[1].
| Property | Value/Characteristic | Significance for Purification |
| CAS Number | 56839-06-6 | Unique identifier for the hydrochloride salt. |
| Molecular Weight | 253.8 g/mol | Relevant for molar calculations and reaction stoichiometry. |
| Form | Hydrochloride Salt | Generally a crystalline solid. Enhances solubility in polar, protic solvents. |
| Key Moieties | Piperidine (basic), Benzo[b]thiophene (aromatic, lipophilic) | The basic nitrogen is key for acid-base extraction. The aromatic group influences solubility and potential for π-π stacking interactions. |
| Expected Solubility | Soluble in water, methanol, ethanol; sparingly soluble in nonpolar organic solvents. | Guides the choice of solvents for recrystallization and extraction. |
II. Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Recrystallization Issues
Q1: My this compound fails to crystallize from solution, or oils out. What should I do?
Answer: "Oiling out" or failure to crystallize is a common issue that typically points to problems with solvent choice, purity, or cooling rate.
-
Causality: The compound is precipitating from a supersaturated solution at a temperature above its melting point in that specific solvent system, or impurities are depressing the melting point and interfering with lattice formation.
-
Troubleshooting Steps:
-
Re-evaluate Your Solvent System: A good recrystallization solvent should dissolve the compound poorly at room temperature but well when heated[2]. If you are using a single solvent, try a binary solvent system. For instance, dissolve the compound in a minimal amount of a "good" solvent (like hot methanol or ethanol) and then slowly add a "poor" solvent or "anti-solvent" (like ethyl acetate or diethyl ether) dropwise until the solution becomes turbid. Then, gently heat until the solution is clear again and allow it to cool slowly[2][3].
-
Slow Down the Cooling Process: Rapid cooling encourages precipitation rather than crystallization, often trapping impurities and solvent. Allow the flask to cool to room temperature slowly, insulated if necessary, before moving it to an ice bath to maximize yield[2].
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure crystalline product, add a single, tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Perform a Pre-Purification Step: If the crude material is very impure, consider a quick acid-base extraction or a rapid filtration through a small plug of silica gel to remove gross impurities before attempting recrystallization.
-
Q2: The yield from my recrystallization is very low. How can I improve it?
Answer: Low yield is often a trade-off for high purity. However, you can optimize the process.
-
Causality: The most common causes are using too much solvent, cooling for an insufficient amount of time, or premature filtration.
-
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will retain more of your product in solution upon cooling, thereby reducing the yield[2].
-
Maximize Cooling Time: Ensure the solution is thoroughly cooled in an ice bath for at least 30-60 minutes before filtration to maximize precipitation[2].
-
Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often recover a second, less pure crop by carefully evaporating some of the solvent from the filtrate and re-cooling.
-
Check for Solubility: Ensure the chosen solvent doesn't have excessively high solubility for your compound even at low temperatures. Refer to the solvent selection table below.
-
Chromatography Challenges
Q3: I'm seeing significant peak tailing when trying to purify the free base of my compound on a silica gel column. What's causing this?
Answer: Peak tailing for basic compounds like piperidines on silica gel is a classic problem.
-
Causality: The basic nitrogen of the piperidine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to a slow elution of the tail end of the compound band[4][5].
-
Troubleshooting Steps:
-
Add a Basic Modifier: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica. Triethylamine (TEA) or diethylamine (DEA) at a concentration of 0.1-1% is a standard choice[4][5].
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or a base-deactivated silica gel column, which is specifically designed for the purification of basic compounds[5][6].
-
Reverse-Phase Chromatography: If your compound is sufficiently nonpolar, reverse-phase chromatography (e.g., C18 silica) can be an excellent alternative. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to ensure the amine is protonated and gives a sharp peak.
-
General Purity Issues
Q4: My final product has a persistent yellow or brown discoloration. What is the likely cause and how can I remove it?
Answer: Discoloration in amine-containing compounds often points to oxidation or the presence of highly colored, polar impurities.
-
Causality: Piperidine derivatives can be susceptible to air oxidation over time, leading to colored byproducts[4]. The discoloration could also stem from residual reagents or byproducts from the synthesis.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the discolored product in a suitable solvent for recrystallization. Add a small amount of activated carbon (charcoal), typically 1-2% by weight, and heat the mixture to boiling for a few minutes. The activated carbon will adsorb the colored impurities. Filter the hot solution through a pad of celite to remove the carbon, then proceed with the recrystallization as usual.
-
Acid-Base Extraction: An acid-base extraction can be very effective at removing non-basic colored impurities. Dissolve the crude free base in an organic solvent, extract with aqueous acid, wash the aqueous layer with a fresh organic solvent to remove neutral impurities, then basify the aqueous layer and extract the pure free base back into an organic solvent[7][8].
-
Handle Under Inert Atmosphere: In subsequent purifications or during synthesis, consider handling the free base under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose technique for purifying this compound?
Answer: For the hydrochloride salt, recrystallization is often the most efficient and scalable method. A good starting point would be to try recrystallizing from polar protic solvents like ethanol, isopropanol, or a mixture of methanol and ethyl acetate.
Q2: Can I use acid-base extraction to purify the hydrochloride salt directly?
Answer: No, acid-base extraction works on the principle of converting the compound between its neutral (organic-soluble) and salt (water-soluble) forms[7][9]. Since you already have the water-soluble hydrochloride salt, you would first need to convert it to its free base form. To do this, dissolve the salt in water, add a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) until the pH is basic (pH 9-10), and then extract the neutral, free base into an organic solvent like dichloromethane or ethyl acetate[7]. You can then proceed with purification of the free base or re-form the hydrochloride salt.
Q3: How do I convert the purified free base back into the hydrochloride salt?
Answer: To convert the purified free base back into the hydrochloride salt, dissolve the free base in a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or methanol). Then, add a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or HCl in isopropanol) dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution. The precipitate can then be collected by filtration, washed with cold solvent, and dried under vacuum[6].
Q4: Is lyophilization (freeze-drying) a suitable method for obtaining the final solid product?
Answer: Yes, lyophilization can be an excellent method for obtaining a fine, amorphous powder, especially if recrystallization proves difficult or if you need to remove residual volatile solvents or acids[10]. However, be aware that freeze-drying from a solution containing hydrochloric acid can be corrosive to the lyophilizer system[11]. It is often better to isolate the salt by precipitation and then use lyophilization to remove residual water or solvent if necessary. In some cases, in situ salt formation during freeze-drying can be a viable strategy[12].
IV. Key Experimental Workflows & Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid completely dissolves.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat to boiling for 5 minutes.
-
Filter the hot solution through a pre-heated funnel with fluted filter paper (or through celite if carbon was used) into a clean, warm Erlenmeyer flask.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolve the crude this compound in water.
-
Transfer the aqueous solution to a separatory funnel.
-
Slowly add a 2 M sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous layer is ~10 (check with pH paper). A precipitate of the free base may form.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3 x 50 mL).
-
Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified free base.
-
To re-form the hydrochloride salt, dissolve the free base in a minimal amount of anhydrous diethyl ether and add a 2 M solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
V. Visual Diagrams of Key Processes
Decision-Making Workflow for Purification
Caption: Decision tree for selecting a purification method.
Conceptual Diagram of Acid-Base Extraction
Caption: Conceptual flow of purification by acid-base extraction.
VI. References
-
BenchChem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from --INVALID-LINK--
-
Engineering Ideas Clinic - Confluence. (n.d.). Acid and Base Extraction. Retrieved from --INVALID-LINK--
-
Reddit. (2022, March 12). Amine workup. r/Chempros. Retrieved from --INVALID-LINK--
-
Reaction Chemistry & Engineering. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. RSC Publishing. DOI:10.1039/D1RE00205H. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Purification of Diastereomeric Piperidine Compounds. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). EP1720519A1 - Lyophilization method to improve excipient crystallization. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from --INVALID-LINK--
-
Sciencemadness.org. (2018, January 18). Piperidine from the hydrolysis of piperine. Retrieved from --INVALID-LINK--
-
ResearchGate. (2022, December). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. RSC Medicinal Chemistry, 13(12). Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). WO1999030688A1 - Methods of lyophilizing solutions. Retrieved from --INVALID-LINK--
-
ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use? Retrieved from --INVALID-LINK--
-
Vulcanchem. (n.d.). 4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine - 56839-02-2. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride. Retrieved from --INVALID-LINK--
-
Reddit. (2022, May 17). Can you lyophilize something that is in 6N HCl solution without neutralizing first or will that damage the pump/system? r/Chempros. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 7). An Improved Synthesis of 4-(1-Piperazinyl)benzo[ b ]thiophene Dihydrochloride. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). WO2021103454A1 - Desalination method using lyophilization principle. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). Salt formation during freeze-drying--an approach to enhance indomethacin dissolution. Retrieved from --INVALID-LINK--
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). WO2011047878A2 - A process for preparing benzo[b]thiophene derivatives. Retrieved from --INVALID-LINK--
-
Pharmaffiliates. (n.d.). CAS No : 1420987-86-5 | Product Name : 1,4-Bis(benzo[b]thiophen-4-yl)piperazine. Retrieved from --INVALID-LINK--
-
SciSpace. (2016). Brexpiprazole purifying method. Retrieved from --INVALID-LINK--
-
SynThink Research Chemicals. (n.d.). 1-(benzo[b]thiophen-4-yl)piperazine sulfate | 846038-18-4. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound | 56839-06-6. Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from --INVALID-LINK--
-
BLDpharm. (n.d.). 913614-18-3|1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride. Retrieved from --INVALID-LINK--
References
- 1. 4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine (56839-02-2) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 10. WO2021103454A1 - Desalination method using lyophilization principle - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
- 12. Salt formation during freeze-drying--an approach to enhance indomethacin dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzothiophene Synthesis Optimization: A Technical Support Center
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzothiophene and its derivatives. Benzothiophene is a critical scaffold in numerous pharmaceutical drugs and materials science applications, but its synthesis can present significant challenges.[1][2][3][4] This document is designed to address specific experimental issues with scientifically grounded explanations and actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section directly addresses common problems encountered during benzothiophene ring formation, providing causal explanations and validated solutions.
Category 1: Low Yields and Reaction Failure
Q1: My overall reaction yield is consistently low or has failed completely. What are the primary factors to investigate?
A1: A low or nonexistent yield is a common but multifaceted problem. A systematic approach is essential. The primary factors to consider are the integrity of your starting materials, the reaction conditions, and atmospheric control.
-
Starting Material Purity: Impurities in your starting materials (e.g., substituted thiophenols, alkynes, or o-halovinylbenzenes) can poison catalysts or introduce competing side reactions.[5] Always verify the purity of your reagents via NMR or other appropriate analytical methods before starting.
-
Reaction Temperature: Benzothiophene syntheses can be highly sensitive to temperature.[5] An insufficient temperature may not overcome the activation energy, while excessive heat can cause decomposition of reagents, intermediates, or the final product.[5] For instance, certain palladium-catalyzed reactions require precise temperatures around 100-130°C to proceed efficiently.[5][6]
-
Solvent Choice: The solvent is not merely a medium but an active participant in the reaction. It must fully dissolve the reactants while being stable under the reaction conditions. Common solvents include DMF, DMSO, toluene, and acetonitrile.[5] For syntheses involving organometallic reagents, ensuring the solvent is anhydrous is critical to prevent quenching of the catalyst or reagents.
-
Atmosphere Control: Many catalytic cycles, particularly those involving transition metals like palladium, are highly sensitive to oxygen.[2][3][5] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst oxidation and deactivation.[5]
Below is a systematic workflow to diagnose and resolve low-yield issues.
References
- 1. Benzothiophene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Side Reactions in the N-arylation of Piperidines
Welcome to the technical support center for the N-arylation of piperidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-N bond formation involving this critical heterocyclic scaffold. N-arylated piperidines are ubiquitous in pharmaceuticals, making their efficient synthesis paramount.[1][2] However, reactions like the Buchwald-Hartwig amination and Ullmann coupling, while powerful, are often plagued by side reactions that can diminish yields and complicate purification.
This document provides in-depth, field-tested insights in a direct question-and-answer format to address the specific issues you may encounter. We will delve into the causality behind these challenges and provide robust, step-by-step protocols to overcome them.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction is giving a low yield of the N-aryl piperidine and a significant amount of a byproduct that appears to be my starting arene. What is happening?
A: This is a classic case of hydrodehalogenation (also called reductive dehalogenation), where the aryl halide is reduced to the corresponding arene instead of coupling with the piperidine.[3][4] This side reaction is often competitive with the desired C-N coupling and can be promoted by several factors, including high temperatures, the choice of base, and the presence of hydride sources.[3]
Q2: I'm observing the formation of an enamine or iminium-related species from my piperidine starting material. What causes this?
A: This is likely due to β-hydride elimination from a palladium-piperidide intermediate.[5] While more commonly discussed for alkyl groups, secondary cyclic amines like piperidine can undergo this process.[1] The reaction involves the transfer of a hydrogen atom from the carbon adjacent (β-position) to the nitrogen onto the palladium center, which can lead to unproductive catalytic cycles.[5][6]
Q3: My palladium catalyst turns black during the reaction, and the conversion stalls. What does this signify?
A: The formation of palladium black indicates the precipitation of catalytically inactive, agglomerated Pd(0) species.[7][8] This catalyst deactivation can be caused by several factors, including high reaction temperatures, an inappropriate ligand-to-metal ratio, or the presence of impurities that poison the catalyst.[7][8][9] Efficient ligands are crucial for stabilizing the active monoligated Pd(0) species and preventing this aggregation.[10]
Q4: Should I use a strong base like NaOtBu or a weaker one like Cs₂CO₃?
A: The choice of base is critical and depends on your substrate's sensitivity. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often lead to faster reaction rates.[3][11] However, for substrates with base-sensitive functional groups (e.g., esters), weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended, though this may require higher temperatures or longer reaction times.[3][11] It's important to note that the base plays a role in deprotonating the amine-palladium complex and can influence the rate of side reactions.[12][13]
Troubleshooting Guide: A Deeper Dive into Side Reactions
This section provides a detailed analysis of the most common side reactions, their underlying mechanisms, and actionable protocols for their mitigation.
Issue 1: Hydrodehalogenation - The Unwanted Reduction
Symptom: Your primary byproduct is the arene corresponding to your starting aryl halide (e.g., bromobenzene is converted to benzene). This is often observed via GC-MS or LC-MS analysis.
Causality: Hydrodehalogenation (HDH) is a competing reduction pathway where a hydride source intercepts a key intermediate in the catalytic cycle. The palladium hydride species (L-Pd-H) that forms can then reductively eliminate with the halide on the aryl-palladium complex, regenerating the arene. Potential hydride sources include the amine itself (via β-hydride elimination), the solvent (e.g., THF, alcohols), or even trace water reacting with the base.
Diagnostic Steps:
-
Control Experiment: Run the reaction without the piperidine nucleophile. If you still observe significant formation of the arene, it points to the solvent or other reagents as the hydride source.
-
Deuterium Labeling: Use a deuterated solvent (e.g., Toluene-d8) or a deuterated amine to trace the origin of the unwanted hydrogen atom.
Solutions & Protocols:
-
Ligand Selection is Key: The choice of ligand is paramount. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos) are designed to accelerate the rate of reductive elimination for the desired C-N bond formation, which outcompetes the hydrodehalogenation pathway.[10][14]
-
Base Optimization: A weaker or less sterically hindered base can sometimes reduce this side reaction.[3] Consider screening bases like K₃PO₄ or Cs₂CO₃ if you are using a strong base like NaOtBu.[3][11]
-
Temperature Control: Higher temperatures can favor side reactions.[3] Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer duration.
-
Use of Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried, as water can contribute to side reactions.[14][15]
This protocol utilizes a modern catalyst system known to suppress HDH.
| Parameter | Condition | Rationale |
| Palladium Pre-catalyst | RuPhos Pd G3 (2 mol%) | Air-stable pre-catalyst that reliably generates the active Pd(0) species. The bulky RuPhos ligand promotes fast C-N reductive elimination.[10] |
| Ligand | RuPhos (4 mol%) | Ensures a proper ligand-to-metal ratio to maintain catalyst stability and activity. |
| Aryl Halide | 1.0 mmol | --- |
| Piperidine | 1.2 mmol | A slight excess of the amine is standard. |
| Base | K₃PO₄ (2.0 mmol) | A weaker base that is often effective in minimizing HDH, especially with sensitive substrates.[3] |
| Solvent | Anhydrous Toluene (5 mL) | A common, non-protic solvent for Buchwald-Hartwig reactions.[11] |
| Temperature | 100 °C | Optimal temperature to balance reaction rate and minimize side reactions. |
| Atmosphere | Nitrogen or Argon | Essential to prevent oxidation of the Pd(0) catalyst. |
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, potassium phosphate, RuPhos Pd G3 pre-catalyst, and RuPhos ligand.
-
Seal the flask, and evacuate and backfill with an inert gas (repeat 3 times).
-
Add anhydrous toluene, followed by the piperidine via syringe.
-
Stir the mixture at 100 °C and monitor the reaction progress by TLC or LC-MS.
Issue 2: β-Hydride Elimination - An Off-Cycle Pathway
Symptom: You observe byproducts consistent with an enamine of piperidine or related iminium species, and a lower than expected yield of the desired product.
Causality: After the formation of the key arylpalladium amido complex, an alternative pathway to C-N reductive elimination exists. A hydrogen on the carbon adjacent to the piperidine nitrogen (the β-position) can be transferred to the palladium center.[5][6] This process, known as β-hydride elimination, forms a palladium hydride species and a transient enamine/iminium ion, disrupting the main catalytic cycle.[5] This side reaction is a known challenge for the coupling of secondary cyclic amines.[1]
Solutions & Protocols:
-
Promote Reductive Elimination: The primary strategy is to accelerate the desired final step of the catalytic cycle. This is best achieved by using sterically hindered, electron-rich ligands.[5][10] Ligands like Josiphos or the Buchwald biaryl phosphines create steric pressure around the metal center that favors the bond-forming reductive elimination over the competing β-hydride elimination pathway.[1][10]
-
Lower Reaction Temperature: Like many side reactions, β-hydride elimination can have a higher activation energy than the desired pathway. Running the reaction at the lowest feasible temperature can improve selectivity.
Caption: Competing Reductive Elimination vs. β-Hydride Elimination pathways.
Issue 3: Catalyst Deactivation - Formation of Palladium Black
Symptom: The reaction mixture darkens significantly, and a black precipitate forms. Reaction monitoring shows that conversion has stopped prematurely.
Causality: The active Pd(0) catalyst, particularly when not properly stabilized by ligands, can aggregate into bulk palladium metal, known as palladium black.[7][8] This form is catalytically inactive. The equilibrium between the active, ligand-stabilized Pd(0) species and the inactive aggregate is influenced by temperature, concentration, and the ligand's ability to coordinate and protect the metal center.
Solutions & Protocols:
-
Use Modern Pre-catalysts: Instead of generating the Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use commercially available, air-stable palladacycle pre-catalysts (e.g., G3 or G4 pre-catalysts).[11] These generate the active L-Pd(0) species more reliably and cleanly upon exposure to the base at the start of the reaction.[11]
-
Maintain Proper Ligand:Palladium Ratio: A common mistake is using an insufficient amount of ligand. A ligand-to-palladium ratio of 1.1:1 to 2:1 is typically recommended to ensure the palladium center remains coordinated and soluble throughout the catalytic cycle.
-
Avoid Excessively High Temperatures: While heat is often necessary, exceeding the thermal stability of the catalytic complex can accelerate decomposition. If deactivation is observed, try reducing the temperature by 10-20 °C.
Caption: Equilibrium between active catalyst and inactive palladium black.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 7. diva-portal.org [diva-portal.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Managing Impurities in Antipsychotic Precursor Production
Welcome to the technical support center dedicated to navigating the complexities of impurity management during the synthesis of antipsychotic precursors. The purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of its safety and efficacy profile.[1][2] Impurities, even in trace amounts, can introduce significant risks, including altered therapeutic effects, reduced shelf-life, and potential toxicity.[1][3]
This guide is structured to provide both foundational knowledge through frequently asked questions and in-depth, actionable solutions to specific experimental challenges you may encounter. Our goal is to empower you with the expertise to proactively control impurities, ensuring the integrity of your drug development process from the precursor stage to the final drug substance.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the origin, classification, and regulatory landscape of pharmaceutical impurities.
Q1: Where do impurities in my precursors typically originate?
Impurities are often an unavoidable consequence of the chemical synthesis and storage process.[4] Understanding their origin is the first step in effective control.[1][5]
-
Starting Materials and Reagents: Impurities present in raw materials or intermediates can be carried through the synthetic route into the final precursor.[6][7]
-
Process-Related Impurities: These are substances formed during the manufacturing process itself. They include by-products from incomplete or side reactions, residual catalysts, and reagents.[6][8][9] For instance, in the synthesis of Olanzapine, residual starting materials can react with the final product to form dimeric impurities.[10]
-
Degradation Products: The precursor molecule itself can degrade over time due to factors like heat, light, oxidation, or hydrolysis, forming new impurities.[5][6] Stability studies are essential to identify these potential degradants.[7][8]
-
Residual Solvents: Solvents used during synthesis or purification that are not completely removed are considered impurities.[8][11]
-
Genotoxic Impurities (GTIs): These are a high-risk class of impurities that can damage DNA.[12][13] They often arise from reactive reagents, such as alkylating agents or epoxides, used in the synthesis.[13][14]
Q2: How are impurities classified, and why does it matter?
Classification helps determine the level of risk and the necessary control strategy. The International Council for Harmonisation (ICH) provides a primary framework.[4][15]
-
Organic Impurities: These are carbon-based substances that can be starting materials, by-products, intermediates, or degradation products.[8] They are the most common type and are often structurally similar to the desired precursor.
-
Inorganic Impurities: These are non-carbon-based substances, such as residual metals from catalysts, inorganic salts, and filter aids.[8][]
-
Residual Solvents: These are organic solvents left over from the manufacturing process.[8] They are classified by their toxicity risk into Class 1 (solvents to be avoided), Class 2 (solvents with permitted daily exposure limits), and Class 3 (solvents with low toxic potential).[3]
Q3: What are the primary regulatory guidelines I need to be aware of?
Adherence to regulatory guidelines is mandatory for drug approval. The ICH guidelines are the global standard.
-
ICH Q3A(R2) - Impurities in New Drug Substances: This is the core guideline. It sets thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[11][17][18]
-
ICH M7(R1) - Assessment and Control of DNA Reactive (Mutagenic) Impurities: This guideline specifically addresses the identification, risk assessment, and control of genotoxic impurities to limit potential carcinogenic risk.[4][19] It introduces the concept of the Threshold of Toxicological Concern (TTC), which for most GTIs is 1.5 µ g/day .[12]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Source: Adapted from ICH Q3A(R2) Guideline.[6][11] |
Troubleshooting Guides: From Problem to Resolution
This section provides in-depth, question-and-answer troubleshooting for specific experimental issues.
Q4: I've detected an unknown peak in my HPLC analysis that is above the identification threshold. What is my investigation strategy?
Answer: The appearance of an unknown peak requires a systematic investigation to ensure product safety and quality.[20] The goal is to identify the impurity's structure and then control it.
Causality: An unknown peak signifies a component in your sample that is not the target precursor or a previously characterized impurity. Its presence above the ICH identification threshold (e.g., >0.10% for drugs with a daily dose ≤ 2 g) is a regulatory concern that must be addressed.[15]
Workflow for Investigation:
-
Confirm the Finding: Re-analyze the sample to ensure the peak is not an artifact from the analytical system (e.g., ghost peaks, carryover).
-
Gather Preliminary Data (In-Situ):
-
Photodiode Array (PDA) Detector: If your HPLC has a PDA detector, extract the UV spectrum of the unknown peak. Comparing it to the main precursor peak can indicate if it's a related substance (similar chromophore) or a completely different entity.[21]
-
Mass Spectrometry (MS): The most powerful tool for initial identification is Liquid Chromatography-Mass Spectrometry (LC-MS).[22][23] It provides the molecular weight of the impurity, which is a critical piece of the puzzle. High-resolution mass spectrometry (HRMS) can provide the molecular formula.[23][24]
-
-
Isolate the Impurity: To perform definitive structural elucidation (e.g., via NMR), you must isolate a pure sample of the impurity.[23][24]
-
Preparative HPLC: This is the most common technique for isolating non-volatile organic impurities.[23] The analytical HPLC method is scaled up to a larger column to collect the fraction containing the unknown peak.
-
Solid-Phase Extraction (SPE): This can be used to enrich the impurity from the sample matrix before final isolation.[23][25]
-
-
Elucidate the Structure: Once isolated, a combination of spectroscopic techniques is used to determine the chemical structure.
-
Propose a Formation Pathway: Based on the identified structure and your knowledge of the synthetic process, hypothesize how the impurity was formed. This is crucial for developing a control strategy. For example, a study on Brexpiprazole identified several impurities and proposed their formation based on the synthetic route, which enabled their control.[9]
Caption: Decision workflow for investigating an unknown impurity.
Q5: A known impurity is consistently out-of-specification (OOS). How can I reduce its levels?
Answer: An OOS result for a known impurity indicates that the current manufacturing process is not adequately controlled.[21] The solution involves a combination of process optimization and purification.[2]
Causality: High impurity levels are typically caused by suboptimal reaction conditions (e.g., temperature, pH, reaction time), poor quality starting materials, or inefficient downstream purification steps.
Troubleshooting & Control Strategies:
-
Process Optimization (Source Control): The most robust strategy is to prevent the impurity from forming in the first place.[2][7]
-
Modify Reaction Conditions: Systematically vary parameters like temperature, pressure, solvent, and catalyst concentration. A small change can significantly impact the impurity profile.[22]
-
Improve Raw Material Quality: Source higher-purity starting materials and reagents. Implement stringent quality control on incoming materials.[1][22]
-
Re-evaluate Synthetic Route: In some cases, changing the synthetic pathway may be necessary to avoid the formation of a problematic impurity altogether.[22]
-
-
Enhanced Purification (Removal): If process optimization is insufficient, focus on removing the impurity from the final precursor.
-
Crystallization: This is a powerful technique for purifying solid compounds.[26][27] The key is to find a solvent system where the precursor has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurity remains in the solution (mother liquor).[26][28]
-
Chromatography: Column chromatography is a highly versatile method for separating compounds based on their differential affinity for a stationary phase.[26][29] While common in labs, scaling it for manufacturing requires careful development.
-
Distillation: For volatile precursors, distillation can effectively separate components based on differences in boiling points.[26][27]
-
Filtration: This straightforward method removes solid impurities from a liquid solution.[26][27]
-
Caption: Key strategies for controlling process-related impurities.
Q6: I suspect a genotoxic impurity (GTI) might be forming in my synthesis. What is the required course of action?
Answer: The potential presence of a GTI requires immediate and rigorous attention due to the significant safety risk.[12][13] The approach is guided by ICH M7 and focuses on risk assessment, detection at trace levels, and stringent control.[4][19]
Causality: GTIs are often highly reactive molecules (e.g., alkyl halides, epoxides, aromatic amines) that may be used as reagents or formed as by-products.[30] Their ability to interact with DNA makes them a high-priority concern for regulatory agencies.
Action Plan:
-
Risk Assessment (In Silico & Literature Review):
-
Analyze your synthetic route for any known structural alerts for mutagenicity (e.g., Ashby-Tennant alerts).[19]
-
Use computational toxicology software (QSAR models) to predict the genotoxic potential of your starting materials, intermediates, and potential by-products.[12]
-
This initial assessment helps classify the risk and determines if experimental testing is needed.[12]
-
-
Develop a Trace-Level Analytical Method:
-
GTIs must be controlled at much lower levels (ppm range) than conventional impurities. This requires highly sensitive and specific analytical methods.
-
The most common techniques are GC-MS for volatile GTIs and LC-MS/MS for non-volatile GTIs, as they provide the necessary sensitivity and selectivity.[12]
-
-
Implement a Control Strategy:
-
Avoid Formation: If possible, modify the synthesis to eliminate the problematic reagent or reaction condition.[19]
-
Demonstrate Removal: If the GTI cannot be avoided, you must demonstrate that your purification process consistently removes it to a level below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day intake.[12][30] This involves "spiking studies," where a known amount of the GTI is added to the process stream before purification to prove its effective removal.
-
Final Testing: Include a specific test for the GTI in your precursor's final specification with a limit derived from the TTC.
-
| Technique | Primary Use Case | Key Advantages |
| HPLC-UV/PDA | Routine purity testing, quantification of known impurities.[22] | Robust, widely available, good for quantification.[8][] |
| LC-MS(/MS) | Identification of unknown impurities, trace analysis of GTIs.[22][31] | High sensitivity and selectivity, provides molecular weight.[23] |
| GC-MS | Analysis of residual solvents and volatile impurities/GTIs.[12][22] | Excellent for volatile compounds. |
| NMR | Definitive structure elucidation of isolated impurities.[22][23] | Provides unambiguous structural information. |
| Source: Information compiled from multiple sources.[8][12][][22][23][31] |
Methodologies & Protocols
Protocol: Impurity Profiling using HPLC-UV/MS
-
Objective: To detect, resolve, and obtain preliminary identification (molecular weight) of impurities in a precursor sample.
-
Instrumentation: HPLC system with a PDA detector and an in-line or parallel-split Mass Spectrometer (e.g., single quadrupole or time-of-flight).[31]
-
Method Development:
-
Select a column (e.g., C18) and mobile phases (e.g., water/acetonitrile with a modifier like formic acid or ammonium formate) suitable for the precursor's polarity.
-
Develop a gradient elution method to ensure separation of the main peak from all minor impurity peaks.[24] The goal is to achieve baseline resolution for accurate quantification.
-
Optimize MS source parameters (e.g., electrospray ionization - ESI, in positive and negative modes) to achieve good ionization of the precursor and potential impurities.
-
-
Analysis:
-
Inject a blank (mobile phase) to identify system peaks.
-
Inject a solution of the precursor at a concentration that allows for the detection of impurities at the 0.05% level or lower.
-
Process the data. Integrate all peaks in the UV chromatogram. For each impurity peak, extract the corresponding mass spectrum to determine its molecular weight.
-
-
Reporting: Report the relative retention time (RRT) and percentage area for each impurity. List the observed molecular weight for impurities above the identification threshold.
References
- 1. veeprho.com [veeprho.com]
- 2. toref-standards.com [toref-standards.com]
- 3. fbpharmtech.com [fbpharmtech.com]
- 4. jpionline.org [jpionline.org]
- 5. pharmaguru.co [pharmaguru.co]
- 6. m.youtube.com [m.youtube.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. database.ich.org [database.ich.org]
- 12. resolvemass.ca [resolvemass.ca]
- 13. rroij.com [rroij.com]
- 14. A Review on Genotoxic Impurities in Pharmaceutical Dosage Forms and Strategies for Identification [ijraset.com]
- 15. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 17. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 18. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. sciencescholar.us [sciencescholar.us]
- 20. nelsonlabs.com [nelsonlabs.com]
- 21. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 22. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 23. youtube.com [youtube.com]
- 24. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 25. arborpharmchem.com [arborpharmchem.com]
- 26. shyzchem.com [shyzchem.com]
- 27. moravek.com [moravek.com]
- 28. m.youtube.com [m.youtube.com]
- 29. chromatographyonline.com [chromatographyonline.com]
- 30. Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies | Lab Manager [labmanager.com]
- 31. LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Scale-Up of 4-benzo[b]thiophen-3-yl-piperidine Hydrochloride Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis and scale-up of 4-benzo[b]thiophen-3-yl-piperidine hydrochloride, a key intermediate in pharmaceutical development.
Troubleshooting Guide: Common Scale-Up Challenges
Issue 1: Low Yield or Stalled Reaction in the Initial Coupling Step
Q: My Grignard or lithiation reaction to form the C-C bond between benzo[b]thiophene and the piperidine precursor is giving low yields at a larger scale. What are the likely causes and solutions?
A: This is a frequent scale-up challenge often related to mass and heat transfer limitations.
Potential Causes & Solutions:
-
Inefficient Heat Dissipation: Grignard and lithiation reactions are often highly exothermic. On a larger scale, inefficient heat removal can lead to localized overheating, causing side reactions and degradation of the organometallic reagent.[1]
-
Solution: Employ a reactor with a high surface-area-to-volume ratio and a jacketed cooling system. Ensure efficient stirring to promote heat transfer. Consider a semi-batch process where one reagent is added slowly to control the reaction temperature.
-
-
Poor Mixing: Inadequate mixing can result in localized "hot spots" and concentration gradients, leading to the formation of byproducts.[1]
-
Solution: Switch from a magnetic stir bar to an overhead mechanical stirrer with an appropriate impeller design (e.g., pitched-blade turbine) to ensure thorough mixing in the larger reactor volume.
-
-
Moisture and Air Sensitivity: Organometallic reagents are extremely sensitive to moisture and oxygen. Maintaining a strictly anhydrous and inert atmosphere is more challenging on a larger scale.[2]
-
Solution: Ensure all glassware and reactors are rigorously dried. Use dry, degassed solvents. Maintain a positive pressure of an inert gas like argon or nitrogen throughout the process.
-
-
Side Reactions: Common side reactions include Wurtz-type coupling of the organometallic reagent with the starting halide, or reaction with any acidic protons in the starting materials or solvent.[2][3]
-
Solution: Optimize the addition rate and temperature to favor the desired reaction pathway. Ensure all starting materials are free of acidic impurities.
-
Experimental Workflow: Grignard Reaction Scale-Up
Caption: Grignard Reaction Scale-Up Workflow
Issue 2: Difficulties in N-Boc Deprotection and Product Isolation
Q: The N-Boc deprotection step is either incomplete or generating significant byproducts on a larger scale. How can I optimize this?
A: The deprotection of the N-Boc group, typically with a strong acid like TFA or HCl, can present challenges related to reaction control and byproduct formation.[4]
Potential Causes & Solutions:
-
Incomplete Deprotection: Insufficient acid or short reaction times can lead to incomplete removal of the Boc group.[4]
-
Side Product Formation (t-butylation): The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate the benzo[b]thiophene ring or other nucleophilic sites.[4]
-
Solution: Use a scavenger, such as anisole or thioanisole, to trap the tert-butyl cation.[4]
-
-
Thermal Deprotection as an Alternative: In some cases, thermal deprotection in a high-boiling solvent can be a cleaner alternative to acidic methods, avoiding the formation of t-butylated byproducts.[6][7]
Experimental Protocol: N-Boc Deprotection with HCl/Dioxane
-
Dissolve the N-Boc-4-(benzo[b]thiophen-3-yl)piperidine in a suitable solvent like methanol or ethyl acetate.
-
Cool the solution to 0°C.
-
Slowly add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
If a precipitate (the hydrochloride salt) forms, it can be collected by filtration.[4]
-
Alternatively, the solvent can be removed under reduced pressure to yield the crude salt.
Issue 3: Challenges in Crystallization and Purification of the Final Hydrochloride Salt
Q: I'm struggling to obtain a crystalline and pure this compound product on a large scale. What factors should I consider?
A: Crystallization is a critical step for purification and can be influenced by solvent choice, cooling rate, and impurities.
Potential Causes & Solutions:
-
Inappropriate Solvent System: The choice of solvent is crucial for obtaining a good crystal form and for effective impurity rejection.
-
Slow or Incomplete Crystallization: On a larger scale, slower cooling rates are generally preferred to allow for the growth of larger, more pure crystals.
-
Solution: Implement a controlled cooling profile. Seeding the solution with a small amount of pure product can also help to induce crystallization.
-
-
Product is an Oil or Gummy Solid: This can be due to the presence of impurities that inhibit crystallization or an inappropriate solvent system.
-
Solution: Re-purify the crude product by column chromatography before attempting crystallization. Experiment with different solvent systems.
-
Troubleshooting Crystallization
| Problem | Potential Cause | Suggested Solution |
| No crystals form | Supersaturation not reached | Concentrate the solution; add an anti-solvent |
| Oily precipitate | Product is not pure enough | Purify by chromatography before crystallization |
| Poor crystal quality | Cooling rate is too fast | Implement a slower, controlled cooling profile |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes for 4-benzo[b]thiophen-3-yl-piperidine?
A1: The most common routes involve the formation of the C-C bond between the 3-position of the benzo[b]thiophene ring and the 4-position of the piperidine ring. Key strategies include:
-
Grignard Reaction: Reacting a 3-benzo[b]thiophenyl Grignard reagent with N-protected 4-piperidone, followed by reduction of the resulting tertiary alcohol.[9]
-
Lithiation: Deprotonation of benzo[b]thiophene at the 3-position with a strong base like n-butyllithium, followed by reaction with an N-protected 4-piperidone.
-
Reductive Amination: Reaction of 3-acetylbenzo[b]thiophene with a piperidine precursor under reductive amination conditions.
-
Palladium-Catalyzed Cross-Coupling: Coupling of a 3-halobenzo[b]thiophene with a suitable piperidine derivative, although this is less common for this specific linkage.[10]
Q2: Why is N-Boc protection of the piperidine nitrogen necessary?
A2: The tert-butyloxycarbonyl (Boc) group serves two primary purposes:
-
It prevents the basic piperidine nitrogen from interfering with organometallic reagents (Grignard, organolithium) or other reactive intermediates.
-
It modulates the reactivity of the piperidine ring and can influence the stereochemical outcome of reactions.[11]
Q3: What analytical techniques are recommended for monitoring reaction progress and final product purity?
A3: A combination of techniques is essential for robust process control:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the disappearance of starting materials and the appearance of products.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of reaction progress and for determining the purity of the final product.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For confirming the identity of intermediates and the final product, as well as detecting any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation of the final product's identity and purity.[12]
Q4: Are there any specific safety precautions to consider during scale-up?
A4: Yes, several key safety aspects should be addressed:
-
Exothermic Reactions: The Grignard/lithiation and quenching steps can be highly exothermic. Ensure the reactor's cooling capacity is sufficient for the scale of the reaction.
-
Handling of Pyrophoric Reagents: Organolithium reagents like n-butyllithium are pyrophoric and must be handled under a strictly inert atmosphere.
-
Solvent Safety: Use of large volumes of flammable solvents like THF and diethyl ether requires appropriate ventilation and grounding to prevent static discharge.
-
Acid Handling: Concentrated acids used for deprotection and salt formation should be handled with appropriate personal protective equipment.
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. benchchem.com [benchchem.com]
- 3. adichemistry.com [adichemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine (56839-02-2) for sale [vulcanchem.com]
- 11. 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride | 913614-18-3 | Benchchem [benchchem.com]
- 12. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Substituted Benzothiophene Coupling Reactions
Welcome to our dedicated technical support center for overcoming the low reactivity of substituted benzothiophenes in cross-coupling reactions. This resource is designed for researchers, medicinal chemists, and materials scientists who are looking to efficiently functionalize this important heterocyclic scaffold. Here, we move beyond standard protocols to provide in-depth, field-proven insights into why your reactions might be failing and how to systematically troubleshoot them.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges
This section addresses the fundamental principles governing the reactivity of benzothiophenes in popular cross-coupling reactions.
Q1: Why do my substituted benzothiophenes exhibit such low reactivity in standard Suzuki or Buchwald-Hartwig coupling reactions?
A1: The low reactivity of benzothiophenes, particularly those bearing certain substituents, is rooted in their electronic and structural properties. Several factors contribute to this challenge:
-
Electron-Deficient Nature: The benzothiophene ring system is inherently π-electron rich, but the presence of electron-withdrawing groups (EWGs) such as nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3) can significantly decrease the electron density of the aromatic system.[1] This deactivation makes crucial steps in the catalytic cycle, like oxidative addition of the palladium catalyst to a halo-benzothiophene, energetically more demanding and therefore slower.[2][3]
-
Heteroatom Effects: The sulfur atom in the thiophene ring can act as a coordinating agent for the metal catalyst. While this can be beneficial in some cases by bringing the catalyst into proximity with the reactive site, it can also lead to catalyst inhibition or the formation of off-cycle, inactive catalyst species.
-
Positional Isomerism: The reactivity of benzothiophene is highly dependent on the position of the substituent and the coupling site. For instance, electrophilic substitution generally favors the 3-position, while metalation often occurs at the 2-position.[4][5] The electronic influence of a substituent at one position can drastically affect the reactivity at another.
Q2: I'm trying to perform a Suzuki-Miyaura coupling with a bromo-benzothiophene, but I'm only getting starting material back. What are the most likely causes?
A2: A complete lack of reaction in a Suzuki-Miyaura coupling of bromo-benzothiophene points to a failure in one of the key steps of the catalytic cycle. The most common culprits are:
-
Ineffective Oxidative Addition: This is often the rate-limiting step, especially with electron-deficient or sterically hindered benzothiophenes.[2] The palladium(0) catalyst may be failing to insert into the carbon-bromine bond. This can be due to an inappropriate ligand, a deactivated catalyst, or insufficient reaction temperature.
-
Boronic Acid Decomposition: Heteroaryl boronic acids, including benzothiophene-2-boronic acid, can be prone to protodeboronation (replacement of the boronic acid group with a hydrogen) or homocoupling, especially at elevated temperatures or in the presence of excess water and base.[6]
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to air and may have been deactivated before the reaction commenced. Additionally, impurities in the starting materials or solvents can poison the catalyst.
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the efficiency of the transmetalation step and for maintaining the stability of the catalyst and boronic acid.[7] An unsuitable combination can halt the catalytic cycle.
Q3: Are there alternatives to palladium-catalyzed reactions for functionalizing benzothiophenes, especially at positions that are difficult to access?
A3: Absolutely. While palladium catalysis is a workhorse, several other strategies have been developed to functionalize benzothiophenes, particularly at less reactive positions like C4:
-
C-H Activation/Functionalization: Direct C-H activation offers a more atom-economical approach to functionalizing benzothiophenes without the need for pre-functionalized starting materials (e.g., halides or boronic acids).[8][9] These reactions often employ palladium, iridium, or silver catalysts to directly couple C-H bonds with various partners.[8]
-
Metal-Free Coupling Reactions: To circumvent issues with transition metals, metal-free coupling strategies have emerged. One notable method involves the oxidation of the benzothiophene to a benzothiophene S-oxide.[10][11] This activation strategy facilitates C-H/C-H type coupling with phenols at the C4 position under metal-free conditions.[10][11]
-
Domino Reactions: These are multi-step reactions that occur in a single pot, often involving a coupling reaction followed by a cyclization. For example, a Sonogashira coupling of a 2-iodothiophenol with a terminal alkyne can be followed by an intramolecular cyclization to form a 2-substituted benzothiophene.[12]
Part 2: Troubleshooting Guide - From Failed Reactions to Optimized Protocols
This section provides a structured approach to diagnosing and solving common experimental issues.
| Problem | Potential Cause | Recommended Solution |
| No Reaction / Low Conversion | 1. Inefficient Oxidative Addition: The Pd(0) catalyst is not inserting into the C-X bond. | - Switch to a more electron-rich and bulky ligand. Buchwald-type biarylphosphine ligands like SPhos or XPhos are excellent choices for challenging couplings.[7][13][14] - Increase the reaction temperature. Monitor for decomposition of starting materials. - Use a pre-catalyst. Pre-formed Pd(II) complexes with bulky ligands can ensure the generation of the active Pd(0) species in situ.[15] |
| 2. Catalyst Deactivation: The active catalyst is being poisoned or degrading. | - Ensure rigorous inert atmosphere conditions. Degas solvents and use Schlenk techniques or a glovebox. - Purify starting materials and solvents. Trace impurities can act as catalyst poisons. - Increase catalyst loading. While not ideal for atom economy, a higher loading (e.g., 5-10 mol%) can sometimes overcome minor deactivation pathways.[7] | |
| 3. Poor Transmetalation: The organometallic reagent (e.g., boronic acid, stannane) is not transferring its organic group to the palladium center. | - Optimize the base. For Suzuki couplings, a stronger base like Cs2CO3 is often more effective than weaker bases like Na2CO3 or K3PO4.[7] - Choose an appropriate solvent system. A mixture of an organic solvent and water (e.g., THF/H2O) can facilitate the dissolution of both the organic and inorganic reagents in Suzuki reactions.[7] - For Stille couplings, consider additives. LiCl can accelerate the transmetalation step.[16] | |
| Poor Selectivity (e.g., reaction at an undesired position) | 1. Harsh Reaction Conditions: High temperatures can lead to side reactions or loss of regioselectivity. | - Screen lower reaction temperatures. Even a 10-20 °C reduction can significantly improve selectivity. - Use a more selective catalyst system. Ligand choice is paramount for controlling selectivity.[15][17] |
| 2. Competitive C-H Activation: The catalyst may be activating a C-H bond instead of the intended C-X bond. | - Employ a ligand that favors oxidative addition over C-H activation. This often involves tuning the steric and electronic properties of the ligand. | |
| Formation of Homocoupled Byproducts | 1. Boronic Acid Homocoupling (Suzuki): Two molecules of the boronic acid couple together. | - Minimize the amount of water in the reaction. - Add the boronic acid slowly or in portions. - Ensure a slight excess of the halide partner. |
| 2. Reductive Dehalogenation: The halogen on the benzothiophene is replaced by a hydrogen atom. | - Ensure the absence of protic impurities. - Use a non-protic solvent if possible. - Choose a base that is less likely to act as a hydride source. |
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical progression for troubleshooting a failed benzothiophene coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming the Naphthyl Requirement in Stereospecific Cross-Couplings to Form Quaternary Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Benzothiophene synthesis [organic-chemistry.org]
- 10. Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 2-substituted benzo[ b ]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26611H [pubs.rsc.org]
- 13. research.rug.nl [research.rug.nl]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Stille Coupling [organic-chemistry.org]
- 17. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Researcher's Guide to the Bioisosteric Replacement of Benzothiophene in Drug Design
In the intricate chess game of drug discovery, the strategic modification of a lead compound is paramount to achieving the desired trifecta of potency, selectivity, and favorable pharmacokinetic properties. One of the most powerful moves in the medicinal chemist's playbook is bioisosteric replacement—the substitution of a functional group with another that shares similar physicochemical and, crucially, biological properties.[1][2] The benzothiophene scaffold, a prominent feature in numerous marketed drugs such as the selective estrogen receptor modulator (SERM) raloxifene, is a frequent subject of such strategic replacement.[3][4] This guide provides an in-depth, comparative analysis of common bioisosteric replacements for the benzothiophene moiety, offering experimental insights and data to inform rational drug design.
The Rationale for Replacing Benzothiophene
Benzothiophene is a bicyclic aromatic heterocycle that is often employed in drug design for its ability to engage in various non-covalent interactions with biological targets and for its relatively rigid structure.[3] However, the sulfur atom can be susceptible to oxidation, potentially leading to undesired metabolites and affecting the compound's overall metabolic stability.[5] Furthermore, modulating physicochemical properties such as lipophilicity and solubility is a constant challenge in drug optimization. Bioisosteric replacement offers a proven strategy to address these issues, fine-tune biological activity, and explore new intellectual property landscapes.[1][6]
This guide will focus on three primary bioisosteres of benzothiophene: benzofuran , indole , and thienopyridine . Each of these heterocyclic systems offers a unique set of properties that can be leveraged to overcome the limitations of the parent benzothiophene scaffold.
Benzofuran: The Oxygen Analogue
The most intuitive bioisosteric replacement for benzothiophene is its oxygen-containing counterpart, benzofuran. The substitution of sulfur with a more electronegative oxygen atom can significantly impact the electronic distribution, hydrogen bonding capacity, and metabolic fate of the molecule.[7][8]
Comparative Physicochemical Properties
The switch from sulfur to oxygen generally leads to a decrease in lipophilicity and an increase in polarity, which can translate to improved aqueous solubility. While comprehensive matched-pair data is context-dependent, the general trends are summarized below.
| Property | Benzothiophene Analog | Benzofuran Analog | Rationale for Change & Implications |
| Lipophilicity (clogP) | Generally Higher | Generally Lower | The greater electronegativity of oxygen compared to sulfur leads to a more polarized C-O bond, increasing hydrophilicity. This can be advantageous for improving solubility and reducing off-target effects associated with high lipophilicity. |
| Hydrogen Bond Acceptor Strength | Weaker | Stronger | The oxygen atom in benzofuran is a stronger hydrogen bond acceptor than the sulfur in benzothiophene. This can lead to altered binding interactions with the target protein, potentially enhancing potency or selectivity. |
| Metabolic Stability | Susceptible to S-oxidation | Generally more stable to oxidation | The sulfur atom in benzothiophene can be oxidized by cytochrome P450 enzymes. Replacing it with oxygen can block this metabolic pathway, potentially increasing the compound's half-life.[5] |
Case Study: Selective Estrogen Receptor Modulators (SERMs)
The development of analogs of the anti-osteoporosis drug raloxifene provides a compelling case study for the benzothiophene-benzofuran bioisosteric switch. Studies have shown that replacing the benzothiophene core of raloxifene with a benzofuran scaffold can maintain or even enhance the desired SERM activity.[9][10] For instance, certain benzofuran derivatives have demonstrated potent estrogen receptor (ER) binding affinity and the ability to inhibit the proliferation of breast cancer cells.[9]
Synthesis of Benzofuran Bioisosteres
A common route to 2-arylbenzofurans, analogous to the core of many SERMs, is the acid-catalyzed cyclization of α-phenoxy ketones.[11]
Experimental Protocol: Synthesis of a 2-Arylbenzofuran Derivative
-
Step 1: α-Arylation of a Phenol. To a solution of a substituted phenol (1.0 eq) and a substituted α-bromoacetophenone (1.1 eq) in acetone, add potassium carbonate (2.0 eq). Reflux the mixture for 4-6 hours. After cooling, filter the solid and concentrate the filtrate under reduced pressure. The residue is the crude α-phenoxy ketone.
-
Step 2: Cyclodehydration. Dissolve the crude α-phenoxy ketone in a mixture of phosphorus pentoxide and methanesulfonic acid (Eaton's reagent). Stir the mixture at room temperature for 2-4 hours. Quench the reaction by carefully pouring it onto ice. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the desired 2-arylbenzofuran.[11]
Indole: The Nitrogen-Containing Isostere
Replacing the sulfur of benzothiophene with a nitrogen atom introduces a hydrogen bond donor and significantly alters the electronic properties of the heterocyclic system. The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and approved drugs.[12][13]
Comparative Physicochemical Properties
The introduction of the N-H group in indole has a profound impact on its physicochemical profile compared to benzothiophene.
| Property | Benzothiophene Analog | Indole Analog | Rationale for Change & Implications |
| Hydrogen Bonding | Acceptor only (S) | Donor (N-H) and Acceptor (π-system) | The N-H group provides a hydrogen bond donor functionality, which can lead to new, potentially potent interactions with the biological target. This can also influence solubility and membrane permeability. |
| pKa | Not applicable | ~17 (for N-H proton) | The weakly acidic N-H proton can be important for target engagement and can influence the overall ADME properties of the molecule. |
| Metabolic Stability | S-oxidation | N-dealkylation (if substituted), ring oxidation | The metabolic profile is significantly altered. While S-oxidation is eliminated, the indole ring itself can be a site of metabolism. However, in some cases, indole-containing compounds have shown improved metabolic stability compared to their benzothiophene counterparts.[4] |
Case Study: Kinase Inhibitors
In the realm of kinase inhibitors, the indole scaffold is a common feature. Bioisosteric replacement of a benzothiophene core with an indole has been explored to modulate potency and selectivity. For instance, in the development of dual inhibitors of DYRK1A and DYRK1B, a benzothiophene scaffold was identified as a promising starting point.[5] Subsequent optimization could involve the synthesis of indole-based analogs to probe for additional hydrogen bonding interactions within the ATP-binding site.
Synthesis of Indole Bioisosteres
The Fischer indole synthesis is a classic and versatile method for the preparation of indole derivatives from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[14]
Experimental Protocol: Fischer Indole Synthesis
-
Step 1: Formation of the Phenylhydrazone. To a solution of a substituted phenylhydrazine (1.0 eq) in ethanol, add a substituted ketone or aldehyde (1.05 eq) and a catalytic amount of acetic acid. Reflux the mixture for 1-2 hours. Upon cooling, the phenylhydrazone product often precipitates and can be collected by filtration.
-
Step 2: Cyclization. Suspend the phenylhydrazone in a suitable high-boiling solvent such as toluene or xylene. Add a Lewis acid catalyst, such as zinc chloride or polyphosphoric acid. Heat the mixture to reflux for 2-8 hours. After cooling, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification by column chromatography affords the desired indole derivative.[14]
Thienopyridine: The Nitrogen-in-the-Benzene-Ring Analogue
Thienopyridines are a class of bicyclic heterocycles where a thiophene ring is fused to a pyridine ring. Depending on the fusion, different isomers are possible. This bioisosteric replacement introduces a basic nitrogen atom into the "benzene" portion of the benzothiophene scaffold, which can have a dramatic effect on solubility, pKa, and target interactions.[12][15]
Comparative Physicochemical Properties
The introduction of a pyridine ring significantly alters the properties of the bicyclic system.
| Property | Benzothiophene Analog | Thienopyridine Analog | Rationale for Change & Implications |
| Basicity (pKa) | Not basic | Basic (pKa of pyridine is ~5.2) | The basic nitrogen provides a handle for salt formation, which can greatly enhance aqueous solubility and improve formulation options. It can also engage in ionic interactions with acidic residues in a binding pocket. |
| Solubility | Generally low in aqueous media | Can be significantly higher, especially at physiological pH | The ability to protonate the pyridine nitrogen at physiological pH increases the polarity and aqueous solubility of the molecule. |
| Dipole Moment | Lower | Higher | The introduction of the nitrogen atom increases the dipole moment, which can influence interactions with the biological target and affect membrane permeability. |
Case Study: Antiplatelet Agents
The thienopyridine scaffold is the cornerstone of several blockbuster antiplatelet drugs, including clopidogrel and prasugrel.[15] These drugs act as antagonists of the P2Y12 receptor. While not a direct bioisosteric replacement of a pre-existing benzothiophene drug, the success of this class highlights the favorable properties imparted by the thienopyridine core.
Synthesis of Thienopyridine Bioisosteres
A common strategy for the synthesis of thienopyridines involves the construction of the pyridine ring onto a pre-formed thiophene.[12]
Experimental Protocol: Synthesis of a Thienopyridine Derivative
-
Step 1: Synthesis of a 2-aminothiophene. A Gewald reaction is often employed. A mixture of a ketone with an α-methylene group, a cyano-containing active methylene compound (e.g., malononitrile), and elemental sulfur in the presence of a base (e.g., morpholine) is heated to afford a 2-amino-3-cyanothiophene.
-
Step 2: Pyridine Ring Annulation. The 2-aminothiophene is then cyclized with a 1,3-dicarbonyl compound or its equivalent in the presence of a base or acid catalyst to form the fused pyridine ring of the thienopyridine system.[12]
Comparative Biological Evaluation: Key Assays
To objectively compare the performance of benzothiophene and its bioisosteres, a suite of standardized in vitro assays is essential.
Target Binding Affinity: Competitive Radioligand Binding Assay
This assay is crucial for determining how well a compound binds to its intended target.
Experimental Protocol: Estrogen Receptor α (ERα) Competitive Binding Assay
-
Preparation of ERα: Use recombinant human ERα or cytosol preparations from ER-positive cell lines (e.g., MCF-7).
-
Assay Buffer: Prepare a suitable buffer, such as TEG buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).
-
Incubation: In a microplate, combine a fixed concentration of radiolabeled estradiol (e.g., [³H]-estradiol) with varying concentrations of the unlabeled test compound (the benzothiophene and its bioisosteres) and the ERα preparation.
-
Equilibration: Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry is added to each well, incubated, and then washed to remove unbound ligand.
-
Quantification: Add scintillation cocktail to the washed HAP pellets and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.[3][16][17]
Metabolic Stability: In Vitro Microsomal Stability Assay
This assay provides an early indication of a compound's susceptibility to metabolism by cytochrome P450 enzymes.
Experimental Protocol: Liver Microsomal Stability Assay
-
Reagents: Obtain pooled liver microsomes (human, rat, etc.) and NADPH regenerating system.
-
Incubation: Pre-warm a solution of liver microsomes in phosphate buffer (pH 7.4) to 37°C. Add the test compound (typically at a final concentration of 1 µM). Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance can be calculated.[9][18][19]
Visualizing the Concepts
Caption: Bioisosteric relationships of benzothiophene.
Caption: A typical workflow for bioisosteric replacement studies.
Conclusion
The bioisosteric replacement of the benzothiophene scaffold is a powerful and versatile strategy in drug design. By judiciously selecting a bioisostere—be it benzofuran, indole, or thienopyridine—medicinal chemists can systematically modulate a compound's physicochemical properties, metabolic stability, and target interactions. This data-driven guide, complete with experimental protocols and comparative insights, serves as a valuable resource for researchers aiming to optimize their benzothiophene-containing lead compounds and ultimately develop safer and more effective medicines. The continued exploration of these and other bioisosteric replacements will undoubtedly remain a cornerstone of successful drug discovery programs.
References
- 1. Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades: Environment & Agriculture Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 2. jocpr.com [jocpr.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ctppc.org [ctppc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mercell.com [mercell.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to Characterizing Novel Dopamine Receptor Ligands: A Comparative Analysis Featuring 4-benzo[b]thiophen-3-yl-piperidine hydrochloride
This guide provides a comprehensive framework for the characterization of novel dopamine receptor ligands, using the hypothetical investigation of 4-benzo[b]thiophen-3-yl-piperidine hydrochloride as a central example. For researchers, scientists, and drug development professionals, this document outlines the critical experimental workflows and data analysis necessary to elucidate the pharmacological profile of a new chemical entity targeting the dopaminergic system. We will explore the synthesis of our lead compound and detail the essential in vitro assays required to determine its binding affinity and functional activity at the five dopamine receptor subtypes (D1-D5). By comparing its hypothetical results with established dopamine receptor ligands, this guide serves as a practical blueprint for advancing novel compounds from initial synthesis to preclinical evaluation.
Introduction to Dopamine Receptor Pharmacology
Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in regulating a vast array of physiological processes within the central nervous system, including motor control, motivation, reward, and cognition.[1] Dysregulation of dopaminergic signaling is implicated in numerous neuropsychiatric and neurological disorders such as Parkinson's disease, schizophrenia, and depression.[1] The five distinct dopamine receptor subtypes, D1, D2, D3, D4, and D5, are broadly classified into two families: the D1-like receptors (D1 and D5) which couple to Gs proteins to stimulate adenylyl cyclase, and the D2-like receptors (D2, D3, and D4) that couple to Gi/o proteins to inhibit adenylyl cyclase.[2][3] The development of subtype-selective ligands is a primary objective in modern neuropharmacology to achieve targeted therapeutic effects while minimizing off-target side effects.[4]
This guide focuses on the characterization of this compound, a compound whose pharmacological profile at dopamine receptors is not extensively documented in publicly available literature. We will outline a systematic approach to define its potential as a dopamine receptor ligand.
Synthesis of this compound
The synthesis of this compound can be achieved through established organic chemistry methodologies. A plausible synthetic route involves the coupling of a benzo[b]thiophene moiety with a piperidine precursor. One such method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[5]
Experimental Protocol: Synthesis via Buchwald-Hartwig Amination
-
Reaction Setup: In a dry, inert atmosphere (e.g., under argon or nitrogen), combine 3-bromobenzo[b]thiophene (1 equivalent), piperidine (1.2 equivalents), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents), and a phosphine ligand like (R)-(+)-BINAP (0.04 equivalents) in a suitable solvent like toluene.
-
Base Addition: Add a strong base, such as sodium tert-butoxide (1.4 equivalents), to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (approximately 110°C) and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified 4-benzo[b]thiophen-3-yl-piperidine free base in a suitable solvent like diethyl ether or isopropanol. Add a solution of hydrochloric acid in the same solvent dropwise until precipitation is complete. Filter the resulting solid and wash with cold solvent to yield this compound.
In Vitro Pharmacological Characterization
To determine the activity of a novel compound at dopamine receptors, a series of in vitro assays are essential. These assays will establish the compound's binding affinity (Kᵢ) and its functional effect as an agonist, antagonist, or partial agonist (EC₅₀/IC₅₀).
Radioligand Binding Assays: Determining Affinity
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a specific receptor. This technique involves the competition between a radiolabeled ligand with known high affinity and the unlabeled test compound for binding to the receptor.
Experimental Protocol: Dopamine Receptor Radioligand Binding Assay
-
Membrane Preparation: Utilize cell lines stably expressing one of the five human dopamine receptor subtypes (D1, D2, D3, D4, or D5). Harvest the cells and prepare membrane homogenates through centrifugation and resuspension in an appropriate buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-SCH23390 for D1-like receptors, [³H]-Spiperone for D2-like receptors), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a set period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Functional Assays: Assessing Efficacy
Functional assays are crucial to determine whether a ligand activates (agonist), blocks (antagonist), or partially activates (partial agonist) the receptor. The choice of assay depends on the G protein coupling of the receptor subtype.
D1-like receptors (D1 and D5) are Gs-coupled and their activation leads to an increase in intracellular cyclic AMP (cAMP).[6][7] Conversely, D2-like receptors (D2, D3, and D4) are Gi-coupled, and their activation inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.[8]
Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture: Use cell lines stably expressing the dopamine receptor subtype of interest.
-
Assay Procedure:
-
For Agonist Testing: Plate the cells and treat them with increasing concentrations of the test compound. Include a known agonist (e.g., dopamine) as a positive control.
-
For Antagonist Testing: Pre-incubate the cells with increasing concentrations of the test compound before adding a fixed, sub-maximal concentration of a known agonist (e.g., dopamine).
-
-
cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.
-
Data Analysis:
-
Agonist Activity: Plot the cAMP levels against the log of the test compound concentration to determine the EC₅₀ (concentration for 50% of maximal effect) and the maximal efficacy (Eₘₐₓ).
-
Antagonist Activity: Plot the inhibition of the agonist-induced cAMP response against the log of the test compound concentration to determine the IC₅₀ (concentration for 50% inhibition).
-
Comparative Analysis: Benchmarking Against Established Ligands
To contextualize the pharmacological profile of this compound, its hypothetical binding affinities and functional data should be compared with those of well-characterized dopamine receptor ligands.
Table 1: Hypothetical and Known Dopamine Receptor Binding Affinities (Kᵢ, nM)
| Ligand | D1 | D2 | D3 | D4 | D5 | Selectivity Profile |
| 4-benzo[b]thiophen-3-yl-piperidine HCl (Hypothetical) | 550 | 15 | 8 | 25 | 600 | D2/D3 > D4 >> D1/D5 |
| Dopamine | 500 | 20 | 5 | 40 | 450 | D2-like > D1-like |
| Haloperidol | 20 | 1.5 | 0.8 | 5 | 18 | D2/D3 > D4 > D1/D5 |
| Clozapine | 80 | 150 | 40 | 20 | 90 | D4 > D1/D5 > D3 > D2 |
| Aripiprazole | 300 | 0.5 | 2 | 30 | 350 | D2/D3 > D4 >> D1/D5 |
| SCH23390 | 0.2 | 1500 | 2000 | 1800 | 0.3 | D1/D5 >> D2-like |
Table 2: Hypothetical and Known Functional Activities
| Ligand | Receptor | Assay | Activity | EC₅₀/IC₅₀ (nM) | Eₘₐₓ (%) |
| 4-benzo[b]thiophen-3-yl-piperidine HCl (Hypothetical) | D2 | cAMP | Antagonist | 25 | N/A |
| 4-benzo[b]thiophen-3-yl-piperidine HCl (Hypothetical) | D3 | cAMP | Partial Agonist | 12 | 40 |
| Dopamine | D1 | cAMP | Agonist | 100 | 100 |
| Dopamine | D2 | cAMP | Agonist | 50 | 100 |
| Haloperidol | D2 | cAMP | Antagonist | 2 | N/A |
| Aripiprazole | D2 | cAMP | Partial Agonist | 1 | 30 |
Visualizing Key Concepts and Workflows
To further clarify the experimental and theoretical frameworks discussed, the following diagrams illustrate the dopamine signaling pathway and a typical experimental workflow.
Caption: Dopamine receptor signaling pathways.
References
- 1. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine (56839-02-2) for sale [vulcanchem.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. innoprot.com [innoprot.com]
- 8. innoprot.com [innoprot.com]
A Senior Application Scientist's Guide to Purity Validation of 4-benzo[b]thiophen-3-yl-piperidine hydrochloride: A Comparative Analysis of HPLC and Alternative Methodologies
Introduction: The Criticality of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 4-benzo[b]thiophen-3-yl-piperidine hydrochloride, a heterocyclic compound with significant therapeutic potential, ensuring its purity is paramount.[1] Impurities, even at trace levels, can introduce toxicity, alter pharmacology, or compromise the stability of the final drug product.[2] This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) as the benchmark for purity validation against other powerful analytical techniques. Our focus is not just on the "how," but the "why"—explaining the rationale behind methodological choices to empower researchers and drug development professionals in their decision-making.
The validation of an analytical procedure is a regulatory requirement, with guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) providing a framework to demonstrate that a method is suitable for its intended purpose.[3][4][5][6][7][8] This guide is structured to align with these principles, ensuring that the methodologies discussed are robust, reliable, and scientifically sound.
The Gold Standard: Reversed-Phase HPLC for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity analysis, and for good reason.[2][9] Its versatility, robustness, and high resolving power make it ideal for separating the main compound from structurally similar impurities. For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.
The "Why": Rationale for Method Parameters
The selection of HPLC parameters is a science-driven process aimed at achieving optimal separation. Based on the structure of this compound, which contains both a hydrophobic benzothiophene core and a polar piperidine ring, a C18 column is an excellent choice for the stationary phase.[10][11][12] The long alkyl chains of the C18 packing provide the necessary hydrophobicity to retain the molecule and its potential impurities.
The mobile phase, a mixture of an aqueous buffer and an organic solvent, is fine-tuned to control the elution of the compounds. A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred for purity analysis as it can resolve compounds with a wide range of polarities.
Experimental Protocol: A Validated RP-HPLC Method
The following protocol is a robust starting point for the validation of this compound purity.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
High-purity water
-
Phosphoric acid or Formic acid
-
This compound reference standard
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to initial conditions (95% A, 5% B)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm (based on the UV absorbance of the benzothiophene chromophore)
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile).
-
Prepare sample solutions of the test article at the same concentration.
Workflow for HPLC Method Validation
Caption: A typical workflow for HPLC method validation according to ICH Q2(R1) guidelines.
Comparative Analysis: HPLC vs. Alternative Technologies
While HPLC is the established benchmark, other technologies offer distinct advantages in specific contexts. The choice of analytical method is often a balance of speed, sensitivity, cost, and the specific information required.
Ultra-Performance Liquid Chromatography (UPLC): The Evolution of Speed and Sensitivity
UPLC is a significant advancement in liquid chromatography, utilizing smaller column particles (typically <2 µm) and higher operating pressures (up to 15,000 psi).[9][13][14] This results in several key advantages over traditional HPLC.[15][16]
-
Faster Analysis: UPLC can dramatically reduce run times, often by a factor of 5 to 10, significantly increasing laboratory throughput.[13][15]
-
Improved Resolution and Sensitivity: The smaller particles lead to sharper, narrower peaks, which improves the separation of closely eluting impurities and increases the signal-to-noise ratio, allowing for the detection of lower-level impurities.[13][15]
-
Reduced Solvent Consumption: Shorter run times and lower flow rates translate to a significant reduction in solvent usage, making UPLC a more environmentally friendly and cost-effective option in the long run.[13][16]
The primary trade-off is the higher initial capital cost of a UPLC system and the need for more stringent sample filtration to prevent column clogging.
Capillary Electrophoresis (CE): A Different Separation Mechanism
Capillary Electrophoresis separates molecules based on their charge-to-size ratio in an electric field.[17] This orthogonal separation mechanism makes it an excellent complementary technique to HPLC.[18][19]
-
High Efficiency: CE can achieve very high theoretical plate counts, leading to excellent resolution of complex mixtures.[18]
-
Minimal Sample and Reagent Consumption: CE uses nanoliter injection volumes and minimal amounts of buffer, making it highly cost-effective for routine analysis.[18][20]
-
Versatility: Different modes of CE, such as Micellar Electrokinetic Chromatography (MEKC), can be used to separate neutral compounds.[21]
However, CE can have lower sensitivity compared to HPLC-UV for some analytes and can be more susceptible to matrix effects.[17][18]
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[22] For a non-volatile compound like this compound, direct analysis by GC is not feasible.[23][24]
-
Derivatization is Required: To make the analyte amenable to GC analysis, a chemical derivatization step is necessary to increase its volatility.[22][23][25][26] This adds complexity and potential for variability in the sample preparation process.
-
High Specificity and Sensitivity: The mass spectrometer provides detailed structural information, making GC-MS an excellent tool for the unambiguous identification of volatile impurities, such as residual solvents.
Due to the need for derivatization, GC-MS is not a primary choice for the purity analysis of the main compound but is invaluable for specific impurity profiling.
Data Presentation: A Head-to-Head Comparison
| Parameter | HPLC | UPLC | Capillary Electrophoresis (CE) | GC-MS (with Derivatization) |
| Principle | Partition chromatography | Partition chromatography | Electrophoretic mobility | Partition chromatography |
| Typical Run Time | 15-30 min | 2-10 min[9] | 5-20 min | 10-30 min |
| Resolution | Good to Excellent | Excellent to Superior[15] | Excellent | Excellent |
| Sensitivity (UV) | Good | Excellent[13][15] | Moderate to Good | N/A (MS detection) |
| Solvent Consumption | High | Low[13][16] | Very Low[18] | Low |
| Sample Throughput | Moderate | High[15] | High | Moderate |
| Cost (Instrument) | Moderate | High | Moderate | High |
| Primary Application | Routine purity and assay | High-throughput screening, complex separations | Orthogonal purity method, chiral separations | Volatile impurity analysis |
Impurity Identification: Beyond Quantification
A critical aspect of purity validation is the identification and characterization of unknown impurities. This is where hyphenated techniques, particularly LC-MS, become indispensable.[2][19]
The Power of LC-MS in Impurity Profiling
By coupling the separation power of HPLC or UPLC with the identification capabilities of mass spectrometry, we can gain detailed structural information about impurities.
Workflow for Impurity Identification
Caption: A systematic workflow for the identification and control of pharmaceutical impurities.
Conclusion: An Integrated Approach to Purity Validation
The purity validation of this compound is a multi-faceted process that relies on a well-validated, robust analytical method. While RP-HPLC remains the gold standard for routine quality control, a comprehensive understanding of alternative and complementary techniques is essential for a modern, science-driven approach to drug development.
-
UPLC offers a significant enhancement in speed and sensitivity, making it ideal for high-throughput environments and the detection of trace-level impurities.
-
Capillary Electrophoresis provides an orthogonal separation mechanism, which is invaluable for confirming peak purity and resolving co-eluting impurities.
-
GC-MS is the method of choice for the analysis of volatile impurities, a critical component of a complete impurity profile.
Ultimately, the most effective strategy is an integrated one, where the primary HPLC method is supported by orthogonal techniques and hyphenated methods like LC-MS for comprehensive impurity characterization. This ensures not only compliance with regulatory expectations but also the highest standards of quality, safety, and efficacy for the final pharmaceutical product.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. fda.gov [fda.gov]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. jordilabs.com [jordilabs.com]
- 8. database.ich.org [database.ich.org]
- 9. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 10. benchchem.com [benchchem.com]
- 11. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 14. HPLC vs. UPLC [webofpharma.com]
- 15. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 16. biomedres.us [biomedres.us]
- 17. Capillary electrophoresis and small molecule drug discovery: a perfect match? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. rroij.com [rroij.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Application of Capillary Electrophoresis to Pharmaceutical Analysis | Springer Nature Experiments [experiments.springernature.com]
- 22. Which Non-Volatile Compounds Can Be Analyzed By GC-MS? - Blogs - News [alwsci.com]
- 23. Analyzing Non-Volatile Compounds with GC-MS: A Guide [hplcvials.com]
- 24. taylorfrancis.com [taylorfrancis.com]
- 25. youtube.com [youtube.com]
- 26. pharmaguru.co [pharmaguru.co]
A Head-to-Head Comparison of Synthetic Routes to 4-Arylpiperidines: A Guide for the Modern Chemist
The 4-arylpiperidine motif is a cornerstone of medicinal chemistry, forming the structural core of numerous blockbuster pharmaceuticals, including the selective serotonin reuptake inhibitors (SSRIs) paroxetine and sertraline, and the potent analgesic fentanyl.[1][2] Its prevalence stems from its ability to present an aryl group as a key pharmacophore while maintaining a three-dimensional saturated heterocyclic scaffold, which often improves physicochemical properties like solubility and metabolic stability.
Given its significance, a vast array of synthetic methodologies has been developed to access this privileged structure. The choice of a specific route is a critical decision in any drug development program, dictated by factors such as substrate scope, scalability, cost, stereochemical control, and functional group tolerance. This guide provides a head-to-head comparison of the most prominent and field-proven synthetic strategies, offering in-depth analysis, experimental protocols, and comparative data to aid researchers in making informed decisions.
Strategy 1: C(sp³)–C(sp²) Bond Formation via Cross-Coupling
The most direct and modular approach to 4-arylpiperidines involves the formation of the key C4-aryl bond on a pre-existing piperidine ring. Modern transition-metal catalysis has revolutionized this area, with Suzuki-Miyaura and Negishi couplings being the most powerful and versatile tools.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organoboron species and an organic halide or triflate, offers a highly reliable method for C-C bond formation. Its appeal lies in the operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of arylboronic acids.
The strategy typically proceeds via the coupling of an N-protected 4-piperidone-derived enol triflate or a cyclic vinyl boronate with an aryl halide.[3] A more recent, expedient two-step sequence involves the Suzuki coupling of a boronate ester derived from N-Boc piperidone with a heteroaryl bromide, followed by reduction of the resulting tetrahydropyridine intermediate.[4]
Mechanism: The Suzuki-Miyaura Catalytic Cycle
The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation with the boronate ester and subsequent reductive elimination to yield the 4-aryltetrahydropyridine and regenerate the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Representative Experimental Protocol: Synthesis of α-Heteroaryl Piperidines [4]
-
Coupling: To a solution of the boronate ester derived from N-Boc piperidone (1.0 equiv) and the heteroaryl bromide (1.2 equiv) in 1,4-dioxane/H₂O (5:1) is added K₃PO₄ (3.0 equiv). The mixture is sparged with argon for 15 minutes.
-
Pd(dppf)Cl₂ (0.05 equiv) is added, and the reaction vessel is sealed and heated to 80 °C for 12 hours.
-
Upon cooling, the reaction is diluted with ethyl acetate, washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
-
Reduction: The purified tetrahydropyridine is dissolved in methanol and cooled to 0 °C. NaBH₄ (2.0 equiv) is added portion-wise.
-
The reaction is stirred at room temperature for 2 hours, then quenched with saturated aqueous NH₄Cl. The solvent is evaporated, and the residue is extracted with ethyl acetate. The combined organic layers are dried and concentrated to afford the α-heteroaryl piperidine.
Performance Data: Suzuki Coupling Scope [4]
| Heteroaryl Bromide | Product | Yield (Coupling) | Yield (Reduction) |
| 2-Bromopyridine | N-Boc-4-(2-pyridyl)piperidine | 85% | 95% |
| 3-Bromopyridine | N-Boc-4-(3-pyridyl)piperidine | 89% | 96% |
| 2-Bromopyrazine | N-Boc-4-(2-pyrazinyl)piperidine | 75% | 92% |
| 5-Bromopyrimidine | N-Boc-4-(5-pyrimidinyl)piperidine | 81% | 94% |
Palladium/Copper-Cocatalyzed Negishi Coupling
The Negishi coupling utilizes an organozinc reagent, which offers higher reactivity compared to organoborons, often allowing for milder reaction conditions. For the synthesis of 4-arylpiperidines, a 4-piperidylzinc iodide is coupled with various aryl halides and triflates.[5] A key insight for this transformation was the discovery that co-catalysis with both a palladium complex and a copper(I) species is required for efficient coupling.[5]
This method is particularly advantageous for coupling with electron-rich or sterically hindered aryl halides that may be challenging substrates in Suzuki reactions.
Representative Experimental Protocol: Negishi Coupling [5]
-
Organozinc Formation: A flask containing zinc dust is heated under vacuum and cooled under argon. 1,2-dibromoethane in THF is added, and the mixture is heated gently. TMSCl is added, and the mixture is stirred. A solution of N-Boc-4-iodopiperidine in THF is added, and the mixture is stirred at 40 °C for 4 hours to form the 4-piperidylzinc iodide.
-
Coupling: In a separate flask, Cl₂Pd(dppf) (0.05 equiv), CuI (0.05 equiv), and the aryl halide (1.0 equiv) are combined in THF.
-
The freshly prepared solution of 4-piperidylzinc iodide (1.5 equiv) is transferred via cannula to the second flask.
-
The reaction is stirred at 50 °C for 16 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl, extracted with ethyl acetate, dried, and concentrated. Purification is performed by column chromatography.
Direct C(sp³)–H Arylation
A more atom-economical approach is the direct functionalization of C–H bonds. Palladium-catalyzed α-amino C–H arylation of N-aryl piperidines with arylboronic acids has been demonstrated.[6] More recently, photoredox catalysis has enabled the highly diastereoselective α-amino C–H arylation of densely functionalized piperidines with electron-deficient cyano(hetero)arenes.[7] While these methods typically functionalize the C2 position, palladium-catalyzed γ-arylation (at C4) of piperidine has also been achieved, though it can require excess reagents and careful tuning of directing groups and reaction conditions.[8][9]
This strategy is at the cutting edge of synthetic methodology but is often limited by substrate scope and the requirement for specific directing groups to achieve regioselectivity.
Strategy 2: Ring Construction and Dearomatization
An alternative paradigm involves constructing the piperidine ring with the aryl substituent already incorporated or by dearomatizing an aryl-substituted pyridine precursor.
Dearomatization of Aryl Pyridines
Starting from readily available 4-phenylpyridine, the piperidine ring can be formed via reduction. A particularly innovative method involves the reaction of 4-phenylpyridine with an acylating agent in the presence of indium metal to form a 1,4-diacyl-4-phenyl-1,4-dihydropyridine intermediate.[10] Subsequent catalytic hydrogenation reduces both the double bond and removes the N-acyl group to yield the 4-phenylpiperidine core.[10] This approach avoids the use of pre-functionalized piperidines.
Workflow: Dearomatization Route
Caption: General workflow for the synthesis of 4-arylpiperidines via pyridine dearomatization.
Intramolecular Cyclization
Asymmetric synthesis can be achieved by building the piperidine scaffold through intramolecular reactions. In a formal synthesis of (-)-Paroxetine, a key step involves an intramolecular SN2 reaction.[11][12] A chiral amino alcohol precursor is functionalized, setting the stage for the nitrogen to displace a leaving group and form the trans-3,4-disubstituted piperidine ring in a stereocontrolled manner.[12] This approach offers excellent control over stereochemistry but often requires longer synthetic sequences.
Strategy 3: Reductive Amination of Ketone Precursors
For industrial-scale synthesis, reductive amination of a pre-formed 4-arylcyclohexanone is a robust and widely used strategy. This is a key step in the commercial production of Sertraline.[13][14] The synthesis involves the reaction of the tetralone intermediate with methylamine to form a Schiff base (or nitrone), which is then stereoselectively reduced to furnish the desired cis-amine.[14][15]
The choice of reducing agent is critical for achieving the desired diastereoselectivity. While reagents like TiCl₄ can be used to promote imine formation, they are highly corrosive.[14] Milder and more selective conditions, such as catalytic hydrogenation over Raney-Nickel, can provide high cis/trans ratios.[14]
Representative Experimental Protocol: Reductive Amination for Sertraline Synthesis [14]
-
Nitrone Formation: 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (tetralone intermediate, 1.0 equiv) is dissolved in methanol. N-methylhydroxylamine hydrochloride (1.2 equiv) and sodium acetate (1.5 equiv) are added.
-
The mixture is stirred at room temperature for 2 hours to form the corresponding nitrone.
-
Reduction: Raney-Nickel (catalytic amount) is added to the mixture.
-
The reaction vessel is placed under an atmosphere of hydrogen gas (atmospheric pressure) and stirred vigorously at room temperature until the reaction is complete (monitored by HPLC).
-
The catalyst is filtered off, and the filtrate is concentrated. The resulting racemic cis-amine is then resolved using a chiral acid (e.g., R-(-)-mandelic acid) to isolate the desired (1S, 4S)-isomer.
Performance Data: Comparison of Reducing Conditions [14]
| Catalyst | H₂ Pressure (atm) | Temperature (°C) | cis:trans Ratio | Isolated Yield (cis) |
| Pd/C | 1 | RT | 60:40 | 45% |
| PtO₂ | 1 | RT | 55:45 | 41% |
| Raney-Ni | 1 | RT | 92:8 | 81% |
Head-to-Head Comparison Summary
| Method | Key Advantages | Key Disadvantages | Best Suited For |
| Suzuki Coupling | Excellent functional group tolerance; vast commercial reagent availability; well-understood. | Cost of palladium catalyst; potential boronic acid decomposition. | Rapid library synthesis; late-stage functionalization. |
| Negishi Coupling | High reactivity; effective for challenging substrates. | Moisture-sensitive organozinc reagents; requires stoichiometric metal. | Cases where Suzuki coupling fails; coupling with hindered arenes. |
| C(sp³)–H Arylation | High atom economy; avoids pre-functionalization. | Limited substrate scope; often requires directing groups; regioselectivity can be an issue. | Academic exploration; synthesis of novel analogues where pre-functionalization is difficult. |
| Dearomatization | Utilizes simple, inexpensive pyridine starting materials. | Can require harsh reducing agents; substitution patterns are limited by available pyridines. | Large-scale synthesis of specific, less-substituted 4-arylpiperidines. |
| Reductive Amination | Robust and scalable; often high-yielding; well-established for industrial processes.[14] | Requires synthesis of the ketone precursor; stereocontrol can be challenging. | Process chemistry and large-scale manufacturing. |
Conclusion
The synthesis of 4-arylpiperidines is a mature field, yet one that continues to evolve with the advent of new catalytic systems.
-
For discovery chemistry and rapid analogue synthesis , where modularity and scope are paramount, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling , remain the undisputed champions. Their tolerance for diverse functional groups allows for the late-stage introduction of the aryl moiety, a significant advantage in structure-activity relationship (SAR) studies.
-
For large-scale industrial production , the economics and robustness of reductive amination from a ketone precursor are often unbeatable. While requiring a longer initial route to the key intermediate, the reliability and high throughput of this method make it the preferred choice for manufacturing.
-
Emerging methods like direct C–H arylation and novel dearomatization strategies represent the future of the field.[7][10] As these techniques mature, they promise to deliver more efficient, atom-economical, and environmentally benign routes to this critical pharmacophore, further accelerating the discovery of new medicines.
The optimal synthetic route is ultimately context-dependent. By understanding the fundamental advantages and limitations of each core strategy, from the mechanism to the practical execution, researchers can select the most effective path to their target 4-arylpiperidine.
References
- 1. Fentanyl - Wikipedia [en.wikipedia.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Direct synthesis of 4-arylpiperidines via palladium/copper(I)-cocatalyzed Negishi coupling of a 4-piperidylzinc iodide with aromatic halides and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α-Arylation of Saturated Azacycles and N-Methylamines via Palladium(II)-catalyzed C(sp3)–H Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simulated Mechanism for Palladium-Catalyzed, Directed γ-Arylation of Piperidine | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to Novel and Established Antipsychotic Intermediates
In the landscape of psychopharmacology, the pursuit of safer and more effective antipsychotic agents is a perpetual endeavor. The therapeutic efficacy and safety profile of the final active pharmaceutical ingredient (API) are intrinsically linked to the quality and characteristics of its synthetic intermediates. This guide provides a comprehensive framework for benchmarking novel antipsychotic intermediates against established precursors, ensuring that drug development pipelines are built on a foundation of robust chemical and pharmacological data. We will explore the critical performance indicators, present detailed experimental protocols for evaluation, and offer a comparative analysis of a novel intermediate with a traditional counterpart.
The Imperative of Rigorous Intermediate Benchmarking
The selection of an optimal synthetic route and the corresponding intermediates is a pivotal decision in drug development. A well-chosen intermediate can significantly impact the overall process efficiency, cost-effectiveness, and, most importantly, the purity and safety of the final drug product. Conversely, an intermediate with unfavorable characteristics can introduce impurities, reduce yields, and create downstream challenges in formulation and stability. Therefore, a rigorous, data-driven benchmarking process is not merely a quality control measure but a strategic imperative.
This guide will use a case-study approach to compare a key intermediate in the synthesis of a newer generation antipsychotic, Brexpiprazole, with a well-established intermediate for the widely used atypical antipsychotic, Risperidone.
Key Performance Indicators for Antipsychotic Intermediates
The comprehensive evaluation of an antipsychotic intermediate hinges on a multi-faceted analysis of its chemical and physical properties. The following key performance indicators (KPIs) provide a structured framework for this assessment.
| Key Performance Indicator | Rationale and Importance in Drug Development |
| Purity Profile | The presence of impurities can directly impact the safety and efficacy of the final API. A high-purity intermediate simplifies downstream purification steps and reduces the risk of introducing potentially toxic byproducts. |
| Chemical Stability | An intermediate's stability under various storage and reaction conditions is crucial for ensuring consistent processability and preventing degradation, which can lead to yield loss and the formation of new impurities. |
| Synthetic Yield | The overall yield of the synthetic step producing the intermediate is a major determinant of the process's economic viability. Higher yields translate to lower raw material costs and reduced waste generation. |
| Process Safety | A thorough evaluation of the potential hazards associated with the synthesis and handling of the intermediate is non-negotiable. This includes assessing thermal stability, reactivity, and potential for runaway reactions. |
| Solubility and Physical Form | The solubility of an intermediate in various solvents influences its reactivity and ease of purification. Its crystalline form can impact handling, dissolution rates, and stability. |
| "Green" Chemistry Metrics | Modern drug development emphasizes sustainability. Metrics such as atom economy and E-factor provide a quantitative assessment of the environmental impact of the synthetic process. |
Comparative Analysis: Brexpiprazole Intermediate vs. Risperidone Intermediate
For our comparative analysis, we will consider 7-hydroxy-3,4-dihydroquinolin-2(1H)-one as a key intermediate for Brexpiprazole and 2-amino-6-chloro-4-methylpyrimidine as a crucial intermediate for Risperidone.
| Intermediate | Structure | Parent Drug | Key Advantages | Potential Challenges |
| 7-hydroxy-3,4-dihydroquinolin-2(1H)-one | Brexpiprazole | High purity achievable through optimized crystallization processes. Generally stable under standard storage conditions. | Synthesis can involve multiple steps, potentially impacting overall yield. Requires careful control of reaction conditions to avoid side-product formation. | |
| 2-amino-6-chloro-4-methylpyrimidine | ![]() | Risperidone | Well-established and scalable synthetic routes are available. Commercially available from multiple suppliers, ensuring supply chain security. | Potential for the formation of related-substance impurities that can be challenging to purge. The use of certain reagents may raise environmental and safety concerns. |
Experimental Protocols for Benchmarking
The following section outlines detailed, step-by-step methodologies for key experiments to benchmark antipsychotic intermediates.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Profiling
This protocol provides a standardized method for determining the purity of an intermediate and identifying any related impurities.
Objective: To quantify the purity of the intermediate and identify and quantify any impurities.
Materials:
-
Intermediate sample
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid or other suitable mobile phase modifier
-
Reference standards for the intermediate and any known impurities
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratios of organic solvent (e.g., acetonitrile or methanol) and aqueous phase (e.g., water with 0.1% formic acid). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard of the intermediate in a suitable solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Solution Preparation: Accurately weigh and dissolve the intermediate sample in the same solvent as the standard to a similar concentration.
-
HPLC Analysis:
-
Set the column temperature (e.g., 30 °C).
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Inject a fixed volume (e.g., 10 µL) of the standard and sample solutions.
-
Run a gradient or isocratic elution program to separate the components.
-
Monitor the elution profile using the UV detector at a wavelength where the intermediate and impurities have significant absorbance.
-
-
Data Analysis:
-
Identify the peak corresponding to the intermediate based on the retention time of the reference standard.
-
Identify any impurity peaks.
-
Calculate the area of each peak.
-
Determine the percentage purity of the intermediate using the area normalization method or by using the calibration curve.
-
Causality behind Experimental Choices:
-
The choice of a C18 column is based on its versatility for separating a wide range of organic molecules.
-
The use of a UV detector is appropriate for compounds containing chromophores, which are common in antipsychotic drug structures.
-
Gradient elution is often preferred for complex samples containing multiple impurities with varying polarities.
Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment
This protocol is essential for evaluating the thermal stability of the intermediate, which is critical for process safety and storage.
Objective: To determine the melting point and decomposition temperature of the intermediate.
Materials:
-
Intermediate sample
-
Differential Scanning Calorimeter (DSC)
-
Aluminum or hermetically sealed pans
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the intermediate sample (typically 2-5 mg) into a DSC pan.
-
Instrument Setup:
-
Calibrate the DSC instrument using certified reference materials (e.g., indium).
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas at a constant flow rate.
-
-
Thermal Program:
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range. The range should be wide enough to encompass the melting and decomposition events.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
The melting point is identified as the peak of the endothermic event.
-
The onset of the exothermic event indicates the decomposition temperature.
-
Trustworthiness of the Protocol: This protocol is a self-validating system as the calibration with certified reference materials ensures the accuracy of the temperature and heat flow measurements.
Protocol 3: Stress Testing for Chemical Stability Evaluation
This protocol is designed to assess the intrinsic stability of the intermediate by subjecting it to various stress conditions.
Objective: To identify potential degradation pathways and the susceptibility of the intermediate to various environmental factors.
Materials:
-
Intermediate sample
-
Forced degradation chambers (e.g., oven, humidity chamber, photostability chamber)
-
Acids (e.g., 0.1 N HCl), bases (e.g., 0.1 N NaOH), and oxidizing agents (e.g., 3% H₂O₂)
-
HPLC system for analysis
Procedure:
-
Sample Preparation: Prepare solutions or solid samples of the intermediate.
-
Stress Conditions: Expose the samples to the following conditions for a defined period:
-
Acidic: Treat with 0.1 N HCl at an elevated temperature (e.g., 60 °C).
-
Basic: Treat with 0.1 N NaOH at an elevated temperature.
-
Oxidative: Treat with 3% H₂O₂ at room temperature.
-
Thermal: Store the solid sample in an oven at a high temperature (e.g., 80 °C).
-
Photolytic: Expose the sample to light with a specified intensity and duration in a photostability chamber.
-
-
Analysis: After the stress period, analyze the samples using the HPLC method described in Protocol 1 to determine the extent of degradation and identify any major degradation products.
Expertise & Experience: The choice of stress conditions is based on industry-standard guidelines for stability testing and is designed to simulate potential degradation scenarios during manufacturing, storage, and handling.
Visualizing the Benchmarking Workflow
The following diagrams illustrate the key workflows and decision-making processes in benchmarking antipsychotic intermediates.
Caption: A generalized workflow for benchmarking new antipsychotic intermediates against existing ones.
Caption: A decision-making flowchart for intermediate selection based on key performance indicators.
Conclusion
The rigorous benchmarking of antipsychotic intermediates is a cornerstone of modern drug development. By employing a systematic approach that encompasses purity profiling, stability testing, and process safety assessment, researchers and drug development professionals can make informed decisions that pave the way for safer, more effective, and economically viable antipsychotic medications. The comparative analysis of intermediates, such as those for Brexpiprazole and Risperidone, highlights the evolution of synthetic strategies and the continuous drive for improvement in the pharmaceutical industry. The adoption of the detailed protocols and workflows presented in this guide will contribute to the development of a robust and reliable supply chain for the next generation of antipsychotic drugs.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Benzo[b]thiophen-3-yl-piperidine Hydrochloride
Foundational Principles of Disposal: Hazard Assessment and Waste Classification
Given the absence of a specific SDS, a cautious approach is mandatory. The piperidine hydrochloride component suggests potential acute toxicity if swallowed and likely skin and eye irritation.[5][6][7] Benzothiophene derivatives are also often classified as hazardous to the environment.[8][9] Therefore, all forms of 4-Benzo[b]thiophen-3-yl-piperidine hydrochloride waste must be treated as hazardous.
Key Disposal Mandates:
-
Do Not Drain Dispose: Under no circumstances should this compound or its solutions be poured down the sink.[10][11]
-
No Trash Disposal: Solid forms of this chemical or contaminated labware are not to be disposed of in regular trash.[11]
-
Segregation is Critical: This waste stream must be kept separate from non-hazardous waste and other incompatible chemical waste.[9]
Personal Protective Equipment (PPE): The First Line of Defense
Before handling any form of this compound waste, appropriate PPE is essential to minimize exposure.
| Protection Type | Equipment | Standard/Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards. | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[5][12] | Protects against accidental splashes of solutions or contact with solid particles. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). A lab coat is required. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[12] | Prevents skin contact, which may cause irritation or toxic effects.[7] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | N/A | Minimizes the inhalation of any dust or aerosols. |
| Footwear | Closed-toe shoes. | N/A | Provides protection against spills and falling objects.[8] |
Step-by-Step Disposal Procedures for Various Waste Forms
Waste from research activities can take several forms. Below are detailed protocols for each.
-
Containerization: The original container with the unused or expired solid should be securely sealed.
-
Labeling: Affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound"
-
CAS Number: "56839-06-6"
-
The words "Hazardous Waste"
-
An accumulation start date.
-
-
Storage: Store the labeled container in a designated Satellite Accumulation Area (SAA). This area must be cool, dry, well-ventilated, and away from incompatible materials.[9]
This category includes reaction mixtures, mother liquors from crystallizations, and solutions from chromatographic purification.
-
Waste Collection: Collect all liquid waste containing the compound in a dedicated, chemically compatible container with a screw-top cap.[13]
-
Segregation: This waste stream is considered halogenated and sulfur-containing. It must be kept separate from non-halogenated solvent waste.[14]
-
-
Labeling: Label the liquid waste container with a "Hazardous Waste" tag. List all chemical constituents, including solvents, and their approximate percentages.
-
Storage: Keep the container tightly sealed when not in use and store it in the designated SAA with secondary containment.
This includes items such as gloves, pipette tips, weighing boats, and glassware that have come into direct contact with the compound.
-
Gross Decontamination: Where feasible, rinse glassware with a small amount of a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the chemical residue. This rinsate must be collected and disposed of as liquid hazardous waste.[15]
-
Solid Waste Collection: Place all contaminated disposable items and decontaminated glassware into a designated, durable, and clearly labeled hazardous waste container or a securely lined cardboard box.
-
Labeling: The container must be labeled as "Hazardous Waste" and should specify the contaminants (e.g., "Solid debris contaminated with this compound").
-
Storage: Store the container in the SAA.
Empty containers that held this compound must be decontaminated before they can be disposed of as non-hazardous waste.
-
Triple Rinsing:
-
Defacing: After triple rinsing and allowing the container to air dry in a fume hood, completely remove or deface the original manufacturer's label.
-
Final Disposal: Once decontaminated and defaced, the empty container can typically be disposed of in the regular trash or recycled, in accordance with your institution's policies.[11]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Final Disposal Pathway: Professional Services
In-house chemical neutralization is not recommended due to the lack of specific reactivity data for this compound. The primary and safest method of final disposal is through a licensed hazardous waste disposal service.
-
Incineration: This is the most probable disposal method for this type of organic compound. As it contains chlorine and sulfur, it would be subject to high-temperature incineration, typically above 1100°C, to ensure complete destruction and to manage the acidic gases (HCl and SOx) produced.[16][17][18]
-
Institutional EHS: Always follow your institution's specific procedures for requesting a hazardous waste pickup. Your Environmental Health and Safety (EHS) department will ensure that the waste is handled and disposed of in compliance with all local, state, and federal regulations.
By adhering to these rigorous procedures, researchers can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with the highest standards of laboratory practice.
References
- 1. echemi.com [echemi.com]
- 2. capotchem.com [capotchem.com]
- 3. 4-BENZO[B]THIOPHEN-3-YL-PIPERIDINE | 56839-05-5 [chemicalbook.com]
- 4. 56839-06-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 7.3 Aqueous Solutions of Toxic Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ethz.ch [ethz.ch]
- 14. louisville.edu [louisville.edu]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. zerowasteeurope.eu [zerowasteeurope.eu]
- 17. epa.gov [epa.gov]
- 18. zeeco.com [zeeco.com]
Personal protective equipment for handling 4-BENZO[B]THIOPHEN-3-YL-PIPERIDINE HYDROCHLORIDE
A Comprehensive Resource for Laboratory Professionals
As researchers and scientists at the forefront of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling 4-benzo[b]thiophen-3-yl-piperidine hydrochloride, a compound with significant potential in pharmaceutical research. Our commitment is to empower you with the knowledge to maintain a safe and compliant laboratory environment.
Understanding the Risks: A Proactive Approach to Safety
While a comprehensive toxicological profile for this compound is not yet fully established, a thorough risk assessment can be conducted by examining its structural components: a benzothiophene moiety and a piperidine hydrochloride salt. Piperidine and its derivatives are known to have potential health effects, including skin, eye, and respiratory irritation.[1][2] The hydrochloride salt form suggests that the compound is a solid, which may present an inhalation hazard if handled as a powder or dust. Therefore, a conservative and diligent approach to PPE is essential to mitigate potential exposure.
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a fume hood) | Safety glasses with side shields or chemical splash goggles. | Double-gloving with nitrile gloves (minimum 5 mil thickness). | Fully buttoned laboratory coat. | Not generally required if handled in a certified chemical fume hood. |
| Handling solutions (outside a fume hood) | Chemical splash goggles and a face shield.[3] | Double-gloving with nitrile gloves (minimum 5 mil thickness). | Chemical-resistant laboratory coat or apron over a standard lab coat. | Half-mask respirator with P100 particulate filters and organic vapor cartridges. |
| Cleaning spills | Chemical splash goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves over inner nitrile gloves. | Chemical-resistant suit or coveralls. | Full-face respirator with P100 particulate filters and organic vapor cartridges. |
The "Why" Behind the "What": A Deeper Dive into PPE Selection
Eye and Face Protection: Given the potential for eye irritation from piperidine compounds, robust eye protection is non-negotiable.[1]
-
Safety glasses with side shields offer a baseline level of protection from projectiles.
-
Chemical splash goggles provide a seal around the eyes, offering superior protection from splashes and aerosols.
-
A face shield worn over goggles is crucial when there is a significant risk of splashes, such as when handling larger volumes or during spill cleanup.[3]
Hand Protection: The choice of glove material is critical for preventing dermal absorption.
-
Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for handling this compound.[4][5] A minimum thickness of 5 mil is recommended for adequate protection during routine handling.
-
Double-gloving provides an additional layer of safety. In the event of a minor splash or tear on the outer glove, the inner glove remains as a barrier.
-
For spill cleanup or situations with prolonged contact potential, more robust gloves like butyl rubber are recommended due to their high chemical resistance.
Body Protection:
-
A laboratory coat is the minimum requirement to protect skin and personal clothing from contamination. It should be fully buttoned.
-
A chemical-resistant apron or coat provides an additional barrier against splashes of solutions.
Respiratory Protection: Protecting against the inhalation of airborne particles is a key safety consideration.
-
When handling the solid compound outside of a certified chemical fume hood, a half-mask respirator is necessary.
-
The combination of P100 particulate filters and organic vapor cartridges is recommended. The P100 filter provides the highest level of protection against airborne particulates, while the organic vapor cartridge will adsorb any volatile components.[6][7]
-
For significant spills or in poorly ventilated areas, a full-face respirator offers a higher protection factor and also protects the eyes and face.
Procedural Excellence: Donning and Doffing of PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is as critical as the selection of the equipment itself to prevent cross-contamination.
Donning PPE Workflow
Caption: A stepwise workflow for the correct donning of PPE.
Donning Procedure:
-
Inspect PPE: Before starting, carefully inspect all PPE for any signs of damage, such as cracks, tears, or holes.
-
Lab Coat: Put on your lab coat, ensuring it is fully buttoned.
-
Respirator: If required, don your respirator. Perform a positive and negative pressure seal check to ensure a proper fit.
-
Eye and Face Protection: Put on your safety goggles or a face shield.
-
Gloves: Don your inner and then outer gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.[8]
Doffing PPE Workflow
Caption: A stepwise workflow for the correct doffing of PPE.
Doffing Procedure:
-
Outer Gloves: Remove the outer pair of gloves, peeling them off so they are inside out.
-
Lab Coat: Unbutton and remove your lab coat, turning it inside out as you do to contain any contamination.
-
Goggles/Face Shield: Remove eye and face protection from the back to the front.
-
Respirator: Remove your respirator.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Operational and Disposal Plans
A comprehensive safety plan extends beyond personal protection to include proper handling and disposal procedures.
Operational Plan:
-
Engineering Controls: Whenever possible, handle this compound in a certified chemical fume hood to minimize the risk of inhalation.
-
Spill Response: Be prepared for spills. Have a spill kit readily available that includes absorbent materials, appropriate PPE, and waste disposal bags. In the event of a spill, evacuate the immediate area, don the appropriate PPE, and follow your institution's established spill cleanup procedures.
Disposal Plan: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Waste Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers. Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
Labeling: Label waste containers with "Hazardous Waste" and the full chemical name: "this compound."
-
Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[9] Follow all local, state, and federal regulations for hazardous waste disposal.
By adhering to these guidelines, you can confidently and safely handle this compound, ensuring the protection of yourself, your colleagues, and the environment.
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. hazmatschool.com [hazmatschool.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 7. parcilsafety.com [parcilsafety.com]
- 8. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

